Muc5AC-3
Description
Structure
2D Structure
Properties
Molecular Formula |
C71H117N17O31 |
|---|---|
Molecular Weight |
1704.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)52(84-63(109)47(30(4)93)78-45(99)23-72)35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)68(114)86-20-13-17-42(86)60(106)81-51(34(8)97)65(111)83-49(32(6)95)62(108)76-38(25-90)57(103)80-50(33(7)96)64(110)82-48(31(5)94)61(107)75-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,108)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,110)(H,83,111)(H,84,109)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1 |
InChI Key |
HRJMVSYHSVDIJI-OSQLVPIGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the MUC5AC von Willebrand Factor D3 Domain in Mucus Viscosity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the MUC5AC mucin, with a specific focus on its von Willebrand Factor D3 (VWD3) domain, in determining the viscoelastic properties of mucus. MUC5AC is a major gel-forming mucin in the respiratory and gastrointestinal tracts, and its overproduction and altered structure are hallmarks of numerous muco-obstructive diseases, including asthma and chronic obstructive pulmonary disease (COPD). Understanding the molecular mechanisms by which MUC5AC contributes to mucus viscosity is paramount for the development of novel therapeutic interventions.
MUC5AC Structure and the Pivotal Role of the VWD3 Domain
MUC5AC is a large, polymeric glycoprotein characterized by a central, heavily O-glycosylated region flanked by N- and C-terminal domains.[1] These terminal regions are rich in cysteine residues and contain several von Willebrand factor (VWF)-like domains. The N-terminus of MUC5AC contains three D domains (D1, D2, and D3), which are crucial for the polymerization and multimerization of mucin monomers.[2][3]
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of the MUC5AC VWD3 assembly, revealing its fundamental role in the formation of the characteristic net-like structures of MUC5AC polymers.[2][3] This is in contrast to the more linear polymers formed by MUC5B.[4] The VWD3 domain facilitates both covalent and non-covalent interactions between MUC5AC molecules.
The formation of these net-like structures is a key determinant of the high viscosity and elasticity of MUC5AC-rich mucus. This intricate network efficiently traps pathogens and particulates but can also lead to airway obstruction when overproduced or improperly cleared.[1]
Covalent Dimerization
Within the Golgi apparatus, MUC5AC monomers dimerize via disulfide bonds formed between their C-terminal domains. Subsequently, the N-terminal VWD3 domains of these dimers form further disulfide bonds, leading to the creation of long, linear polymers.[2][3] This covalent polymerization provides the foundational structure of the mucus gel.
Non-Covalent Tetramerization
A unique feature of the MUC5AC VWD3 domain is its ability to mediate non-covalent interactions. The D3 assembly can exist in both "open" and "closed" conformations.[2][3] In the closed conformation, dimers can interact through an arginine-rich loop in the Trypsin Inhibitor-Like 3 (TIL3) domain to form tetramers.[2][3][5] This non-covalent cross-linking is crucial for the formation of the complex, net-like architecture of MUC5AC polymers, which significantly contributes to the viscoelasticity of mucus.[2][3]
Quantitative Impact of MUC5AC on Mucus Viscoelasticity
The concentration of MUC5AC in mucus is directly correlated with its viscoelastic properties. Increased MUC5AC expression is a hallmark of muco-obstructive diseases and leads to a more viscous and elastic mucus that is difficult to clear.[1][6][7] The rheological properties of mucus are typically characterized by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.
Table 1: Effect of MUC5AC Concentration on Mucus Rheology
| Condition | MUC5AC Level | Storage Modulus (G') | Loss Modulus (G'') | Clinical Implication | Reference |
| Healthy Individuals (Non-Smokers) | Low (<1% of mucosal area) | Lower | Lower | Efficient mucociliary clearance | [6] |
| Smokers | High (18-fold higher, ~8% of mucosal area) | Higher | Higher | Impaired mucus transport, increased risk of obstruction | [6] |
| Asthma Patients | Increased MUC5AC/MUC5B ratio | Higher | Higher | Mucus plugging and airway obstruction | [1] |
| COPD Patients | Higher MUC5AC concentration in bronchial washes | Higher | Higher | Chronic bronchitis and emphysema | [7] |
Table 2: Impact of a Reducing Agent on the Viscoelasticity of Pathological Mucus
This table demonstrates the effect of Tris(2-carboxyethyl)phosphine (TCEP), a reducing agent that breaks disulfide bonds, on the viscoelastic properties of mucus from a patient with status asthmaticus. This illustrates the importance of disulfide-linked MUC5AC polymers in maintaining high mucus viscosity.
| Parameter | Symbol | Unit | Pre-TCEP Treatment | Post-TCEP Treatment | Fold Change | Reference |
| Complex Modulus | G* | Pa | 4.6-fold decrease | [8] | ||
| Elastic Modulus | G' | Pa | 5.1-fold decrease | [8] | ||
| Viscous Modulus | G'' | Pa | 1.9-fold decrease | [8] | ||
| Damping Ratio (Loss Tangent) | tan δ | - | 2.8-fold increase | [8] | ||
| Crossover Strain | γc | % | 3.3-fold decrease | [8] | ||
| Crossover Yield Stress | σc | Pa | 5.7-fold decrease | [8] |
Experimental Protocols for Measuring Mucus Viscoelasticity
The primary technique for quantifying the viscoelastic properties of mucus is oscillatory rheology . This method provides detailed information about the elastic (solid-like) and viscous (liquid-like) behavior of the mucus gel.
Sputum Macrorheology Measurement
Objective: To determine the storage modulus (G') and loss modulus (G'') of a mucus sample.
Materials:
-
Rotational rheometer with a cone-plate or parallel-plate geometry
-
Sputum sample (induced or spontaneously expectorated)
-
Solvent trap (to prevent sample dehydration)
Protocol:
-
Sample Preparation: Allow the sputum sample to equilibrate to the measurement temperature (typically 25°C or 37°C). Gently load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Geometry Setup: Lower the upper geometry to the desired gap distance (e.g., 1 mm). If using a solvent trap, place it around the geometry.
-
Amplitude Sweep: Perform a strain amplitude sweep at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strain where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER (e.g., 2% strain). This measures the dependence of G' and G'' on the frequency of oscillation.
-
Data Analysis: The rheometer software will output values for G', G'', and the loss tangent (tan δ = G''/G'). A higher G' relative to G'' indicates a more elastic, gel-like material.[9][10][11]
Signaling Pathways Regulating MUC5AC Expression
The production of MUC5AC is tightly regulated by a complex network of signaling pathways, which are often dysregulated in inflammatory airway diseases. Understanding these pathways is crucial for identifying potential therapeutic targets to reduce MUC5AC hypersecretion.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is known to induce MUC5AC expression.[12] Pro-inflammatory stimuli, such as phorbol 12-myristate 13-acetate (PMA), lead to the degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of the MUC5AC gene.[12]
IL-13/STAT6/SPDEF Signaling Pathway
The T-helper 2 (Th2) cytokine Interleukin-13 (IL-13) is a potent inducer of MUC5AC expression and goblet cell metaplasia, characteristic features of allergic asthma.[13] IL-13 binds to its receptor, leading to the phosphorylation and activation of STAT6 (Signal Transducer and Activator of Transcription 6). Activated STAT6 then upregulates the expression of the transcription factor SPDEF (SAM-pointed domain-containing Ets-like factor), which is a master regulator of goblet cell differentiation and MUC5AC production.[13][14]
Conclusion and Future Directions
The VWD3 domain of MUC5AC is a key structural element that dictates the net-like architecture of mucin polymers and, consequently, the high viscoelasticity of mucus. The formation of both covalent and non-covalent cross-links through this domain is critical for the gel-forming properties of MUC5AC. Overexpression of MUC5AC, driven by inflammatory signaling pathways, leads to the production of thick, tenacious mucus that is a major contributor to the pathophysiology of muco-obstructive lung diseases.
Future research should focus on developing therapeutic strategies that specifically target the polymerization and cross-linking of MUC5AC. This could include small molecules that inhibit the enzymatic processes involved in disulfide bond formation or that disrupt the non-covalent interactions mediated by the VWD3 domain. Furthermore, targeting the upstream signaling pathways that regulate MUC5AC expression remains a promising avenue for reducing mucus hypersecretion. A deeper understanding of the structure-function relationship of the MUC5AC VWD3 domain will undoubtedly pave the way for novel and more effective treatments for a range of debilitating respiratory and gastrointestinal diseases.
References
- 1. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the MUC5AC VWD3 assembly responsible for the formation of net-like mucin polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Assembly and organization of the N-terminal region of mucin MUC5AC: Indications for structural and functional distinction from MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 10. Micro- and macrorheology of mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e.apto-service.com [e.apto-service.com]
- 12. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
MUC5AC's Pivotal Role in Epithelial Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a gel-forming mucin primarily expressed by goblet cells of epithelial surfaces, including the respiratory tract and stomach. Beyond its critical role in forming the protective mucus barrier, MUC5AC is increasingly recognized as an active participant and modulator of intracellular signaling pathways. Dysregulation of MUC5AC expression is a hallmark of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers. This technical guide provides a comprehensive overview of the core signaling pathways regulated by and regulating MUC5AC in epithelial cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and therapeutic development.
Core Signaling Pathways Involving MUC5AC
MUC5AC expression and function are intricately linked with several key signaling cascades that govern cell proliferation, differentiation, inflammation, and survival.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR pathway is a primary driver of MUC5AC production in airway epithelial cells. Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), initiates a downstream cascade that culminates in the transcriptional activation of the MUC5AC gene.
Signaling Cascade:
-
Ligand Binding and Receptor Dimerization: EGF binds to EGFR, inducing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.
-
Activation of Downstream Pathways: The phosphorylated receptor serves as a docking site for adaptor proteins, leading to the activation of two major downstream pathways:
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is also activated upon EGFR stimulation and contributes to MUC5AC expression.
-
-
Transcription Factor Activation: Activated ERK and other kinases phosphorylate and activate transcription factors, most notably Specificity Protein 1 (Sp1).
-
MUC5AC Gene Transcription: Activated Sp1 binds to specific sites in the MUC5AC promoter, driving its transcription.
Notch Signaling Pathway
The Notch signaling pathway, crucial for cell fate decisions, exhibits a bidirectional and context-dependent relationship with MUC5AC expression.
Signaling Cascade:
-
Ligand-Receptor Interaction: A Notch ligand (e.g., Jagged1) on one cell binds to a Notch receptor (e.g., Notch1, Notch3) on an adjacent cell.
-
Proteolytic Cleavage: This interaction triggers two successive proteolytic cleavages of the Notch receptor by ADAM family metalloproteases and the γ-secretase complex.
-
NICD Translocation: The second cleavage releases the Notch Intracellular Domain (NICD).
-
Transcriptional Regulation: NICD translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This complex can then either activate or repress target gene expression, including MUC5AC. In some contexts, Notch signaling can downregulate MUC5AC expression through the induction of transcriptional repressors like Hes1[1][2]. Conversely, there is evidence for a positive feedback loop where Notch activation can induce EGFR signaling, thereby promoting MUC5AC expression[3]. Inhibition of Notch signaling with γ-secretase inhibitors like dibenzazepine has been shown to significantly reduce MUC5AC production[4][5][6].
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a central mediator of inflammatory responses and plays a significant role in inducing MUC5AC expression in response to various stimuli, including inflammatory cytokines like TNF-α and IL-1β, as well as bacterial products like lipopolysaccharide (LPS).
Signaling Cascade:
-
Stimulus and Receptor Activation: Pro-inflammatory stimuli activate their respective receptors on the cell surface.
-
IKK Complex Activation: This leads to the activation of the IκB kinase (IKK) complex.
-
IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.
-
NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.
-
MUC5AC Gene Transcription: In the nucleus, NF-κB binds to specific κB sites in the MUC5AC promoter, activating its transcription[5][7][8][9]. The NF-κB inhibitor BAY11-7082 has been shown to attenuate MUC5AC expression induced by various stimuli[8].
Quantitative Data on MUC5AC Regulation
The following tables summarize quantitative data on the modulation of MUC5AC expression by key signaling molecules.
Table 1: Effect of EGF on MUC5AC mRNA Expression in Human Nasal Epithelial Cells (HNECs) [3][7]
| EGF Concentration | Incubation Time | Fold Change in MUC5AC mRNA (mean ± SD) |
| 10 ng/mL | 4 hours | 2.4 ± 0.6 |
| 50 ng/mL | 4 hours | 4.6 ± 1.3 |
| 100 ng/mL | 4 hours | 2.9 ± 1.2 |
Table 2: Inhibition of EGF-Induced MUC5AC Protein Production in NCI-H292 Cells
| Compound | Concentration | Stimulus | % of Control MUC5AC Production (mean ± SD) | Reference |
| Emodin | 0.1 µM | 25 nM EGF | 87.3 ± 0.4 | |
| Emodin | 0.2 µM | 25 nM EGF | 83.9 ± 0.8 | |
| Emodin | 0.5 µM | 25 nM EGF | 69.6 ± 1.4 | |
| Emodin | 1.0 µM | 25 nM EGF | 66.5 ± 1.8 | |
| Hederacoside C | 10 µM | 25 nM EGF | 65.1 ± 4.1 | |
| Hederacoside C | 20 µM | 25 nM EGF | 56.9 ± 8.2 |
Table 3: Effect of Signaling Pathway Inhibitors on MUC5AC Expression
| Inhibitor | Target Pathway | Cell Type | Effect on MUC5AC Expression | Reference |
| Dibenzazepine (DBZ) | Notch (γ-secretase) | Primary Bronchial Epithelial Cells | Significantly reduced MUC5AC production | [4][5][6] |
| BAY 11-7082 | NF-κB (IKK) | NCI-H292 | Attenuated nCLU-induced MUC5AC mRNA and protein expression | [8] |
| T16Ainh-A01 | TMEM16A | Human Nasal Epithelial Cells | Inhibited EGF-induced increase in MUC5AC mRNA and protein | [7] |
| LY294002 | PI3K | Human Nasal Epithelial Cells | Abolished EGF-induced increase in MUC5AC mRNA | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MUC5AC in epithelial cell signaling.
Quantitative Real-Time PCR (RT-qPCR) for MUC5AC mRNA Expression
This protocol is for the quantification of MUC5AC gene expression levels.
a. RNA Isolation:
-
Culture epithelial cells (e.g., NCI-H292, primary HNECs) to 80-90% confluency.
-
Lyse cells directly in the culture dish using a TRIzol-based reagent according to the manufacturer's instructions.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
b. cDNA Synthesis:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random hexamer or oligo(dT) primers according to the manufacturer's protocol.
c. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
MUC5AC Primer Sequences:
-
Forward: 5'-TGA TCA TCC AGC AGG GCT-3'
-
Reverse: 5'-CCG AGC TCA GAG GAC ATA TGG G-3'
-
-
Housekeeping Gene (e.g., GAPDH) Primer Sequences:
-
Forward: 5'-TTC CGC AAG TTC ACC TAC C-3'
-
Reverse: 5'-CGG GCC GGC CAT GCT TTA CG-3'
-
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis to ensure primer specificity.
-
Calculate the relative expression of MUC5AC using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for MUC5AC Protein
This protocol details the detection and quantification of MUC5AC protein levels.
-
Protein Extraction:
-
Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 6% SDS-polyacrylamide gel. Due to the large size of MUC5AC, a lower percentage gel is recommended.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MUC5AC (e.g., clone 45M1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
-
Immunohistochemistry (IHC) for MUC5AC in Tissue Sections
This protocol describes the localization of MUC5AC protein in formalin-fixed, paraffin-embedded (FFPE) tissue.
-
Deparaffinization and Rehydration:
-
Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against MUC5AC (e.g., clone 45M1) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope to assess the localization and intensity of MUC5AC staining.
-
Chromatin Immunoprecipitation (ChIP) for Sp1 Binding to the MUC5AC Promoter
This protocol is for determining the in vivo binding of the Sp1 transcription factor to the MUC5AC promoter.
-
Cross-linking:
-
Treat cultured epithelial cells with 1% formaldehyde to cross-link proteins to DNA.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an antibody against Sp1 or a negative control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G agarose beads.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Use the purified DNA as a template for qPCR with primers flanking the putative Sp1 binding site in the MUC5AC promoter to quantify the amount of precipitated DNA.
-
Conclusion
MUC5AC is a dynamic and integral component of epithelial cell signaling, with its expression tightly regulated by a network of interconnected pathways, including EGFR, Notch, and NF-κB. Understanding the intricate molecular mechanisms governing MUC5AC's role in both physiological and pathological conditions is paramount for the development of novel therapeutic strategies targeting diseases characterized by mucin dysregulation. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted role of MUC5AC in epithelial cell biology.
References
- 1. Notch signaling downregulates MUC5AC expression in airway epithelial cells through Hes1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MUC5AC expression through bidirectional communication of Notch and epidermal growth factor receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Transforming Growth Factor β Inhibits MUC5AC Expression by Smad3/HDAC2 Complex Formation and NF-κB Deacetylation at K310 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clusterin Induces MUC5AC Expression via Activation of NF-κB in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Mediates IL-1β– and IL-17A–Induced MUC5B Expression in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
MUC5AC Expression in the Respiratory Tract: A Technical Guide for Researchers
Abstract
Mucin 5AC (MUC5AC) is a major gel-forming mucin secreted by goblet cells in the respiratory epithelium. Under normal physiological conditions, it plays a crucial role in the mucociliary clearance mechanism, trapping and removing inhaled particles and pathogens. However, the dysregulation and overexpression of MUC5AC are hallmark features of numerous respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis. This hypersecretion contributes to airflow obstruction, increased susceptibility to infections, and disease progression. This technical guide provides an in-depth overview of MUC5AC expression in the respiratory tract, focusing on the molecular pathways governing its expression, quantitative data in health and disease, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals working to understand and target the mechanisms of mucus hypersecretion in respiratory pathologies.
Introduction
The respiratory tract is lined with a protective layer of mucus that is essential for maintaining airway homeostasis. This mucus layer is primarily composed of water, salts, and high-molecular-weight glycoproteins called mucins. Among the secreted mucins, MUC5AC is a key component, particularly in the upper airways.[1][2] Its expression is tightly regulated, but various stimuli, including allergens, pollutants, and pathogens, can lead to its significant upregulation.[3][4] This guide will delve into the critical aspects of MUC5AC expression, providing a foundation for research and therapeutic development.
Quantitative Expression of MUC5AC in Respiratory Diseases
The overexpression of MUC5AC is a consistent finding in chronic inflammatory airway diseases. Quantitative analysis of MUC5AC at both the mRNA and protein levels provides valuable insights into disease severity and therapeutic response.
Table 1: MUC5AC mRNA Expression in Respiratory Diseases
| Disease State | Sample Type | Method | Fold Change vs. Healthy Controls | Reference(s) |
| Asthma | Bronchial Epithelial Cells | qPCR | Not significantly increased in total fresh cells, but correlates with 15LO1 protein | [5] |
| Asthma (in response to M. pneumoniae) | Bronchial Epithelial Cells | qPCR | Significantly increased | [3] |
| COPD | Lung Tissue | qPCR | Significantly elevated in COPD patients compared to non-smokers | [6] |
| Smokers vs. Non-smokers | Tracheal Tissue | Image-based analysis | 18-fold higher levels in submucosal glands of smokers | [7] |
Table 2: MUC5AC Protein Concentration in Respiratory Diseases
| Disease State | Sample Type | Method | Concentration/Level vs. Healthy Controls | Reference(s) |
| Mild Asthma | Induced Sputum | ELISA | Significantly higher in patients with mild asthma | [4][8] |
| Asthma | Induced Sputum | ELISA | Relative increase in MUC5AC and decrease in MUC5B | [1][9] |
| Asthma (Animal Model) | Bronchoalveolar Lavage Fluid (BALF) | ELISA | Significantly higher in asthmatic mice | [10] |
| COPD | Induced Sputum | ELISA | Increased concentrations associated with disease initiation and progression | [11] |
| Classic Asthma & Sinobronchial Syndrome | Induced Sputum | ELISA | Higher levels in patients with classic asthma (674.2 +/- 548.8 µg/mL) and SBS (638.4 +/- 650.7 µg/mL) compared to controls (212.0 +/- 167.1 µg/mL) | [11] |
Signaling Pathways Regulating MUC5AC Expression
The expression of MUC5AC is controlled by a complex network of signaling pathways, often initiated by inflammatory mediators and environmental stimuli. The Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways are central to this regulation.
EGFR-MAPK Signaling Pathway
Activation of the EGFR by its ligands or other stimuli triggers a downstream cascade involving the mitogen-activated protein kinase (MAPK) pathway. This ultimately leads to the activation of transcription factors, such as Specificity protein 1 (Sp1), which bind to the MUC5AC promoter and drive its transcription.
NF-κB Signaling Pathway
Pro-inflammatory cytokines, such as IL-1β and IL-17A, are potent inducers of MUC5AC via the NF-κB pathway.[4] This pathway involves the activation of the IκB kinase (IKK) complex, which leads to the degradation of the IκB inhibitor and subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it binds to a specific site on the MUC5AC promoter.[4]
Experimental Protocols
Accurate quantification and localization of MUC5AC are essential for research and clinical studies. The following sections provide detailed protocols for the most common techniques.
Immunohistochemistry (IHC) for MUC5AC in Lung Tissue
IHC allows for the visualization of MUC5AC protein expression within the cellular context of lung tissue, identifying its localization in goblet cells of the airway epithelium.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) lung tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-human MUC5AC monoclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0) and heat in a water bath or pressure cooker at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary MUC5AC antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate-chromogen solution and incubate until a brown color develops (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC in Sputum
ELISA is a quantitative method to measure the concentration of MUC5AC protein in biological fluids like sputum and bronchoalveolar lavage fluid (BALF).
Materials:
-
Sputum sample, processed to obtain supernatant
-
MUC5AC ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Microplate reader
Protocol (based on a typical sandwich ELISA kit):
-
Sample Preparation:
-
Collect and process sputum to obtain the soluble phase (supernatant).[12] This may involve treatment with a reducing agent like DTT to break down disulfide bonds in the mucus.
-
Centrifuge to remove cells and debris.
-
Dilute the supernatant in the assay buffer provided in the kit.
-
-
Assay Procedure:
-
Add standards and diluted samples to the wells of the MUC5AC antibody-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 1-2 hours at 37°C or room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the MUC5AC concentration in the samples by interpolating their absorbance values from the standard curve.
-
Real-Time Quantitative PCR (RT-qPCR) for MUC5AC mRNA
RT-qPCR is a sensitive method to quantify the expression of the MUC5AC gene at the mRNA level.
Materials:
-
Bronchial epithelial cells or lung tissue biopsy
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for MUC5AC and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction:
-
Isolate total RNA from cells or tissue using a commercial kit or a standard protocol like TRIzol extraction.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
qPCR Amplification:
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for MUC5AC and the reference gene for each sample.
-
Calculate the relative expression of MUC5AC using the ΔΔCt method, normalizing to the reference gene and comparing to a control group.
-
Conclusion and Future Directions
MUC5AC is a critical player in the pathogenesis of muco-obstructive respiratory diseases. Its overexpression, driven by complex signaling networks, leads to the debilitating symptoms of mucus hypersecretion. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to investigate the mechanisms of MUC5AC dysregulation and to evaluate the efficacy of novel therapeutic agents. Future research should focus on dissecting the cell-specific regulatory mechanisms of MUC5AC expression and developing targeted therapies that can normalize its production without compromising its essential protective functions in the airways. The continued development of advanced analytical techniques will further enhance our ability to understand and combat the detrimental effects of MUC5AC hypersecretion in respiratory disease.
References
- 1. atsjournals.org [atsjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genomeme.ca [genomeme.ca]
- 7. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma [jstage.jst.go.jp]
- 9. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relationship between MUC5AC levels in lung and asthma: a meta-analysis based on animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induced Sputum Concentrations of Mucin in Patients With Asthma and Chronic Cough [periodicos.capes.gov.br]
- 12. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: MUC5AC's Pivotal Role in Host-Pathogen Interactions
A Technical Guide for Researchers and Drug Development Professionals
Introduction: MUC5AC, a major gel-forming mucin, is a critical component of the mucus layer protecting epithelial surfaces, particularly in the respiratory and gastrointestinal tracts. Its intricate relationship with invading pathogens places it at the forefront of innate immunity. Under normal physiological conditions, MUC5AC acts as a physical barrier, trapping and facilitating the clearance of microbes. However, in the context of infection and chronic inflammatory diseases, its overexpression can contribute to pathophysiology, creating a complex scenario for host defense. This technical guide provides an in-depth analysis of the multifaceted role of MUC5AC in host-pathogen interactions, offering insights for researchers and professionals in drug development. We will delve into the molecular mechanisms of these interactions, present quantitative data on MUC5AC expression and pathogen binding, detail relevant experimental protocols, and visualize the complex signaling pathways governing its production.
The Dichotomous Function of MUC5AC in Microbial Encounters
MUC5AC's primary role is protective. Its large, heavily glycosylated structure forms a viscous net-like barrier that physically impedes pathogens from reaching the epithelial surface[1][2]. The rich array of oligosaccharide chains, or glycans, terminating in sialic acid and fucose residues, serve as attachment sites for a variety of pathogens, including Pseudomonas aeruginosa, Haemophilus influenzae, and influenza viruses[3][4][5]. This binding facilitates mucociliary clearance, effectively removing the trapped microbes from the airways[6].
However, this very interaction can be exploited by pathogens. Some microbes have evolved adhesins that specifically recognize MUC5AC glycans, using the mucin as a foothold to establish infection[3][7]. Furthermore, in chronic diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis, the overproduction and altered glycosylation of MUC5AC can lead to the formation of thick, tenacious mucus plugs that obstruct airways, impair clearance, and create a favorable environment for bacterial colonization and biofilm formation[8][9][10]. This aberrant MUC5AC expression is often a hallmark of airway inflammation and can exacerbate disease severity[11][12].
Quantitative Insights into MUC5AC and Pathogen Interactions
The expression of MUC5AC is tightly regulated and significantly increases in response to pathogenic stimuli and inflammatory mediators. The following tables summarize key quantitative data from various studies, providing a comparative overview of MUC5AC expression changes and its interactions with pathogens.
| Condition/Stimulus | Cell/Tissue Type | Fold Change in MUC5AC Expression (mRNA or Protein) | Reference |
| Rhinovirus (RV) Infection | Sputum from COPD patients | Significant increase at exacerbation onset | [12] |
| Pseudomonas aeruginosa supernatant | Human airway epithelial (NCI-H292) cells | Time-dependent increase in MUC5AC protein | [13] |
| Cigarette Smoke Extract | Human bronchial epithelial cells (from smokers vs. non-smokers) | ~18-fold increase in submucosal glands | [9] |
| Dextran Sulfate Sodium (DSS) Colitis | Murine colon | Significant increase in Muc5ac mRNA | [14] |
| Chronic Rhinosinusitis (CRS) | Nasal mucosa from CRS patients vs. controls | Higher percentage of patients with high MUC5AC expression (33.3% vs. 21.4%) | [8] |
Table 1: Quantitative Changes in MUC5AC Expression in Response to Pathogens and Inflammation.
| Pathogen | Adhesin(s) | MUC5AC Glycan Receptor | Binding Characteristics | Reference |
| Pseudomonas aeruginosa | Outer membrane proteins (e.g., 48, 46, 28, 25 kDa) | Carbohydrate chains | Recognizes carbohydrate sites on mucin glycopeptides | [7] |
| Haemophilus influenzae (Nontypeable) | Hia | N-acetylneuraminic acid (Neu5Ac)-α2-6-sialyllactosamine | Preferential binding to human-specific sialic acid forms | [3][4] |
| Moraxella catarrhalis | - | Sialic acid (Neu5Ac) | Binding is dependent on sialic acid residues on MUC5AC | [15] |
| Helicobacter pylori | BabA | Lewis b (Leb) antigen | Strain-dependent binding to Leb-positive MUC5AC glycoforms | [16] |
| Influenza A Virus | Hemagglutinin (HA) | α-2,6-linked sialic acids | Binds to sialic acids on MUC5AC for attachment | [17] |
Table 2: MUC5AC as a Binding Partner for Pathogen Adhesins.
Key Signaling Pathways Regulating MUC5AC Expression
The upregulation of MUC5AC in response to pathogens is orchestrated by a complex network of intracellular signaling pathways. Key pathways include the Epidermal Growth Factor Receptor (EGFR) cascade, the STAT3 pathway, and the NF-κB pathway. Pathogen-associated molecular patterns (PAMPs) and host-derived inflammatory cytokines can activate these pathways, leading to the transcriptional activation of the MUC5AC gene.
Caption: Signaling pathways inducing MUC5AC expression in response to pathogens.
Experimental Protocols for MUC5AC Research
Accurate and reproducible quantification of MUC5AC and the assessment of its interactions with pathogens are crucial for advancing our understanding in this field. Below are detailed methodologies for key experiments.
Quantification of MUC5AC by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted for the quantification of MUC5AC in bronchoalveolar lavage (BAL) fluid.
-
Plate Coating:
-
Coat high-binding 96-well microplates with a capture antibody specific for MUC5AC (e.g., mouse anti-human MUC5AC monoclonal antibody) diluted in a carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plates as described above.
-
Add diluted BAL fluid samples and a serial dilution of purified MUC5AC standard to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plates.
-
Add a biotinylated detection antibody specific for MUC5AC (e.g., rabbit anti-human MUC5AC polyclonal antibody) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plates.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plates.
-
Add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the optical density versus the concentration of the MUC5AC standard.
-
Calculate the MUC5AC concentration in the samples based on the standard curve.
-
Caption: Workflow for MUC5AC Sandwich ELISA.
Immunofluorescence Staining of MUC5AC in Lung Tissue
This protocol outlines the steps for visualizing MUC5AC expression in paraffin-embedded lung tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash sections in PBS.
-
Permeabilize with a solution of 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against MUC5AC (e.g., mouse anti-human MUC5AC monoclonal antibody) diluted in blocking solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
In Vitro Bacterial Binding Assay to Purified MUC5AC
This assay assesses the ability of bacteria to adhere to purified MUC5AC.
-
Mucin Coating:
-
Coat wells of a 96-well microplate with purified human MUC5AC diluted in PBS.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash wells with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
-
Bacterial Incubation:
-
Wash wells with PBS.
-
Add a suspension of metabolically labeled (e.g., with ³H-adenine) or fluorescently labeled (e.g., with GFP) bacteria to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Gently wash the wells multiple times with PBS to remove non-adherent bacteria.
-
-
Quantification of Adherent Bacteria:
-
For radiolabeled bacteria, lyse the cells in the wells and measure radioactivity using a scintillation counter.
-
For fluorescently labeled bacteria, measure fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of bacterial adherence relative to the initial inoculum.
-
MUC5AC as a Therapeutic Target
The dual role of MUC5AC in host-pathogen interactions makes it a compelling yet challenging therapeutic target. In conditions of mucus hypersecretion, inhibiting MUC5AC production or its release could be beneficial. Strategies being explored include:
-
Inhibition of MUC5AC Gene Expression: Targeting the signaling pathways that drive MUC5AC transcription, such as EGFR inhibitors.
-
Modulation of MUC5AC Glycosylation: Altering the glycan structures on MUC5AC to reduce pathogen binding.
-
Mucolytic Agents: Drugs that break down the structure of the mucus gel to improve clearance.
Conversely, in situations where a robust mucus barrier is beneficial, therapies aimed at enhancing MUC5AC production or its protective properties could be considered.
Conclusion
MUC5AC is a central player in the complex interplay between the host and invading pathogens. Its function is highly context-dependent, acting as a protective barrier in healthy individuals while contributing to the pathophysiology of chronic inflammatory diseases when its expression and properties are altered. A thorough understanding of the molecular mechanisms governing MUC5AC expression, its specific interactions with pathogen adhesins, and its role in the broader immune response is essential for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate role of MUC5AC and to explore its potential as a therapeutic target in a range of infectious and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Nontypeable Haemophilus influenzae Major Adhesin Hia Is a Dual-Function Lectin That Binds to Human-Specific Respiratory Tract Sialic Acid Glycan Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nontypeable Haemophilus influenzae Major Adhesin Hia Is a Dual-Function Lectin That Binds to Human-Specific Respiratory Tract Sialic Acid Glycan Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual role of glycans and binding receptors in pathogenesis of enveloped viruses (by mainly focusing on two recent pandemics) | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. MUC5B mobilizes and MUC5AC spatially aligns mucociliary transport on human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa outer membrane adhesins for human respiratory mucus glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Bacterial Biofilm Formation and MUC5AC and MUC5B Expression in Chronic Rhinosinusitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of mucus concentration and secreted mucins Muc5ac and Muc5b to the pathogenesis of muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mucin adhesion of serial cystic fibrosis airways Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ST6GalNAc-I regulates tumor cell sialylation via NECTIN2/MUC5AC-mediated immunosuppression and angiogenesis in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudomonas aeruginosa induces MUC5AC production via epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. atsjournals.org [atsjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Sialic Acids as Receptors for Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
MUC5AC and its Link to Cystic Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-shortening genetic disorder characterized by the production of thick, sticky mucus in various organs, leading to significant morbidity and mortality, primarily from respiratory failure. A key component of this abnormal mucus is the mucin 5AC (MUC5AC), a gel-forming glycoprotein. In healthy airways, MUC5AC contributes to the protective mucus layer, but in CF, its overproduction and altered properties contribute significantly to airway obstruction, inflammation, and recurrent infections. This technical guide provides an in-depth exploration of the core aspects of MUC5AC's involvement in CF pathophysiology, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support ongoing research and therapeutic development.
MUC5AC: Structure and Function in the Respiratory Tract
MUC5AC is a large, polymeric glycoprotein encoded by the MUC5AC gene on chromosome 11.[1] Its structure consists of a long, central region rich in serine, threonine, and proline residues that are heavily O-glycosylated, flanked by N- and C-terminal cysteine-rich domains responsible for dimerization and polymerization.[2] These polymers form a net-like structure that gives mucus its viscoelastic properties.[3] In the respiratory tract, MUC5AC is primarily produced by goblet cells in the surface epithelium.[4][5] It plays a crucial role in the mucociliary clearance system, trapping inhaled pathogens and particulates, which are then cleared from the airways.[1]
Dysregulation of MUC5AC in Cystic Fibrosis
The hallmark of CF lung disease is the production of thick, dehydrated mucus that obstructs the airways. This is a direct consequence of mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an ion channel responsible for chloride and bicarbonate transport.[6] While the primary defect lies in ion transport, a major downstream consequence is the hypersecretion and altered properties of mucus, with MUC5AC playing a central role.
In the CF airway, a vicious cycle of obstruction, infection, and inflammation drives MUC5AC overproduction.[7] Chronic bacterial infections, particularly with Pseudomonas aeruginosa, and the persistent inflammatory response characterized by a high influx of neutrophils, create a microenvironment that stimulates goblet cell hyperplasia and metaplasia, leading to an increased number of MUC5AC-producing cells.[5][8][9]
Quantitative Analysis of MUC5AC in Cystic Fibrosis
The concentration of MUC5AC in the airways of CF patients is a critical parameter for understanding disease severity and response to therapy. However, studies have reported varying results, with some indicating a decrease in stable CF patients compared to healthy controls, and a significant increase during pulmonary exacerbations.[10][11][12] Other studies have shown a marked increase in MUC5AC in the sputum of CF patients.[7] These discrepancies may be due to differences in patient cohorts, sample types (sputum vs. bronchoalveolar lavage fluid), and disease state at the time of collection.
Below are tables summarizing quantitative data from key studies:
Table 1: MUC5AC Concentration in Sputum
| Patient Group | MUC5AC Concentration (Relative Units/Volume) | Fold Change vs. Healthy | Study |
| Healthy Controls | Normal/Low | - | [11][12] |
| Stable Cystic Fibrosis | Decreased (93% decrease) | 0.07 | [11][12] |
| Cystic Fibrosis Exacerbation | Increased (908% increase vs. stable CF) | Significantly higher than stable CF | [10] |
| Cystic Fibrosis | Increased (30-fold) | 30 | [7] |
Table 2: MUC5AC Concentration in Bronchoalveolar Lavage Fluid (BALF)
| Patient Group | MUC5AC Concentration (ng/mL) | Comparison | Study |
| Interstitial Lung Disease | 12.84 ± 15.02 | Significantly higher than controls | [13] |
| Pleural Effusion (Control) | 4.33 ± 2.51 | - | [13] |
| Lung Cancer (Control) | 8.02 ± 5.57 | - | [13] |
| Bronchiectasis (Control) | 6.08 ± 2.40 | - | [13] |
Key Signaling Pathways in MUC5AC Regulation in CF
The overexpression of MUC5AC in CF is driven by a complex network of signaling pathways activated by inflammatory mediators and bacterial products.
The Role of Pseudomonas aeruginosa
P. aeruginosa, a common pathogen in the CF lung, induces MUC5AC production through its lipopolysaccharide (LPS) component. This process involves the activation of a signaling cascade that includes Protein Kinase C (PKC), NADPH oxidase, and the generation of reactive oxygen species (ROS). ROS, in turn, leads to the release of Transforming Growth Factor-alpha (TGF-α), which activates the Epidermal Growth Factor Receptor (EGFR) to upregulate MUC5AC expression.[7][14]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. biorxiv.org [biorxiv.org]
- 7. Reactive oxygen species regulate Pseudomonas aeruginosa lipopolysaccharide-induced MUC5AC mucin expression via PKC-NADPH oxidase-ROS-TGF-alpha signaling pathways in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. Dysregulated signalling pathways in innate immune cells with cystic fibrosis mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of Cystic Fibrosis Airway Cells with CFTR Modulators Reverses Aberrant Mucus Properties via Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MUC5AC and MUC5B Mucins Are Decreased in Cystic Fibrosis Airway Secretions [pubmed.ncbi.nlm.nih.gov]
- 13. The characteristics and clinical significance of mucin levels in bronchoalveolar lavage fluid of patients with interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
The Role of Mucin 5AC in Asthma Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucin 5AC (MUC5AC), a major gel-forming mucin, plays a pivotal role in the pathophysiology of asthma. Its overexpression in the airways of asthmatic individuals contributes significantly to mucus hypersecretion, airway obstruction, and airway hyperreactivity. This technical guide provides an in-depth analysis of the involvement of MUC5AC in asthma pathogenesis, detailing its regulation by key signaling pathways, presenting quantitative data on its expression, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals involved in asthma research and the development of novel therapeutics targeting mucus abnormalities.
Introduction: The Burden of Mucus Hypersecretion in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation.[1] One of the clinical hallmarks of asthma is the overproduction of mucus, which contributes to airway narrowing and the formation of mucus plugs that can lead to severe and even fatal airway obstruction.[1][2] The primary component of this pathological mucus is the mucin glycoprotein MUC5AC.[3] In healthy airways, MUC5AC is produced at low levels by goblet cells in the surface epithelium.[4] However, in asthma, there is a notable increase in the number of goblet cells and a marked upregulation of MUC5AC expression.[1][5] This guide will explore the intricate mechanisms underlying MUC5AC's contribution to asthma pathogenesis.
MUC5AC: A Key Contributor to Asthma Pathophysiology
The overproduction of MUC5AC in asthmatic airways has profound consequences for lung function. The increased concentration of this large, heavily glycosylated polymer alters the viscoelastic properties of the airway mucus, making it more tenacious and difficult to clear via mucociliary transport.[1] This impaired clearance leads to the accumulation of mucus, contributing to airway obstruction and providing a breeding ground for pathogens.[1]
Furthermore, MUC5AC has been directly implicated in the development of airway hyperreactivity (AHR), a cardinal feature of asthma.[5][6] Studies in animal models have demonstrated that the genetic removal of Muc5ac abolishes AHR in response to allergic stimuli, highlighting its critical role in this process.[5][6] The tethering of MUC5AC-rich mucus to the airway epithelium is thought to be a key mechanism that impairs mucociliary clearance and contributes to airway obstruction.[1]
Quantitative Analysis of MUC5AC Expression in Asthma
Numerous studies have quantified the expression of MUC5AC in samples from asthmatic patients compared to healthy controls, consistently demonstrating its upregulation in asthma. This increased expression is observed at both the mRNA and protein levels and correlates with disease severity and markers of type 2 inflammation.
MUC5AC Protein Levels in Sputum and Bronchoalveolar Lavage Fluid (BALF)
| Sample Type | Patient Group | MUC5AC Concentration/Level | Key Findings | Reference(s) |
| Induced Sputum | Mild Asthmatics (n=87) vs. Healthy Controls (n=22) | Significantly higher in asthmatics (p=0.0002) | MUC5AC levels positively correlated with fractional exhaled nitric oxide (FeNO), sputum eosinophil proportion, and airway sensitivity. | [3][7] |
| Induced Sputum | Stable Asthmatics (n=34) vs. Healthy Controls (n=16) | Relative increase in MUC5AC in asthmatics. | The ratio of MUC5AC to MUC5B is higher in asthmatics with type 2 inflammation (>2% eosinophils). | [8] |
| Induced Sputum | Asthmatics in Exacerbation (n=13) | Further increase in MUC5AC compared to stable asthmatics. | Highlights the role of MUC5AC in acute asthma events. | [8] |
| BALF (Animal Model) | Asthmatic Mice vs. Control Mice | Significantly higher in asthmatic mice (SMD = 3.50) | Meta-analysis of 40 publications confirmed a positive relationship between Muc5ac and asthma. | [6] |
MUC5AC mRNA Expression in Bronchial Tissues
| Sample Type | Patient Group | MUC5AC mRNA Expression | Key Findings | Reference(s) |
| Bronchial Bushings | Severe Neutrophilic Asthmatics vs. Controls | Significantly higher in asthmatics. | MUC5AC expression increased with asthma severity and was associated with airway wall thickness. | [4] |
| Lung Tissue (Animal Model) | Asthmatic Mice vs. Control Mice | Significantly higher in asthmatic mice (SMD = 4.46) | Consistent upregulation of Muc5ac gene expression in animal models of asthma. | [6] |
Regulation of MUC5AC Expression: Key Signaling Pathways
The overexpression of MUC5AC in asthma is a complex process driven by a network of signaling pathways initiated by inflammatory mediators, particularly those associated with type 2 inflammation.
Th2 Cytokine Signaling (IL-13)
The quintessential type 2 cytokine, Interleukin-13 (IL-13), is a master regulator of MUC5AC expression.[5][9] Produced by Th2 cells and innate lymphoid cells (ILCs), IL-13 directly stimulates airway epithelial cells to induce MUC5AC gene expression and goblet cell metaplasia.[1][5]
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR signaling is another critical pathway that drives MUC5AC production.[5] Various stimuli present in the asthmatic airway, including allergens and inflammatory mediators, can activate EGFR. This activation triggers downstream signaling cascades, such as the MAPK pathway, leading to the transcription of the MUC5AC gene.[10][11]
Notch Signaling
The Notch signaling pathway, a key regulator of cell fate, is also implicated in goblet cell differentiation and MUC5AC production.[1] Dysregulation of Notch signaling, particularly an increase in NOTCH3 expression, has been observed in the airway epithelium of asthmatics and is thought to drive excess MUC5AC production.[12][13]
Pro-inflammatory Cytokine Signaling (IL-1β and IL-17A)
The pro-inflammatory cytokines IL-1β and IL-17A also contribute to MUC5AC upregulation, primarily through the activation of the NF-κB signaling pathway.[14] These cytokines are often elevated in the airways of patients with severe asthma.
Experimental Protocols for MUC5AC Analysis
Accurate and reproducible methods for the quantification and localization of MUC5AC are essential for advancing our understanding of its role in asthma. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC in Sputum
This protocol outlines a sandwich ELISA for the quantification of MUC5AC protein in induced sputum samples.
-
Materials:
-
96-well microplate pre-coated with a capture antibody specific for human MUC5AC.
-
Sputum samples processed with dithiothreitol (DTT) to reduce viscosity.
-
Biotin-conjugated detection antibody specific for human MUC5AC.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Recombinant human MUC5AC standard.
-
-
Procedure:
-
Prepare serial dilutions of the recombinant MUC5AC standard in assay diluent to generate a standard curve.
-
Dilute the processed sputum samples in assay diluent.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of MUC5AC in the samples by interpolating from the standard curve.
-
Immunohistochemistry (IHC) for MUC5AC in Lung Tissue
This protocol describes the localization of MUC5AC protein in formalin-fixed, paraffin-embedded (FFPE) lung tissue sections.
-
Materials:
-
FFPE lung tissue sections (4-5 µm) on positively charged slides.
-
Xylene and graded ethanol for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity.
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody: mouse anti-human MUC5AC monoclonal antibody (clone 45M1 or similar).
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG).
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB substrate-chromogen system.
-
Hematoxylin for counterstaining.
-
Mounting medium.
-
-
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.
-
Incubate with the primary anti-MUC5AC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash three times with PBS.
-
Incubate with the ABC reagent for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Visualize the antigen-antibody complex by incubating with DAB substrate-chromogen until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
Examine under a light microscope.
-
Western Blotting for MUC5AC in Bronchial Epithelial Cell Lysates
This protocol details the detection of MUC5AC protein in lysates from cultured human bronchial epithelial cells.
-
Materials:
-
Cultured human bronchial epithelial cells.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels (low percentage agarose or gradient gels are recommended for large glycoproteins).
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: mouse anti-human MUC5AC monoclonal antibody.
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by heating with Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Due to the large size of MUC5AC, a low percentage agarose gel or a gradient gel may be necessary.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MUC5AC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Conclusion and Future Directions
MUC5AC is undeniably a central player in the pathogenesis of asthma. Its overexpression, driven by a complex interplay of inflammatory signaling pathways, leads to the hallmark features of mucus hypersecretion and airway obstruction. The quantitative data and experimental methodologies presented in this guide underscore the importance of MUC5AC as both a biomarker for disease severity and a therapeutic target.
Future research should continue to unravel the intricate regulatory networks governing MUC5AC expression to identify novel therapeutic targets. The development of specific inhibitors of MUC5AC production or secretion holds great promise for the treatment of asthma and other muco-obstructive lung diseases. Furthermore, refining and standardizing experimental protocols for MUC5AC analysis will be crucial for advancing clinical and translational research in this field. By deepening our understanding of MUC5AC's role in asthma, we can pave the way for more effective and personalized therapies for this debilitating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma [jstage.jst.go.jp]
- 4. The association between MUC5AC and MUC5B genes expression and remodeling progression in severe neutrophilic asthma: A direct relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tmrjournals.com [tmrjournals.com]
- 10. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomeme.ca [genomeme.ca]
- 13. research.tees.ac.uk [research.tees.ac.uk]
- 14. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
MUC5AC: A Potential Biomarker for Chronic Obstructive Pulmonary Disease (COPD)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and enhanced chronic inflammatory responses. A key pathological feature of COPD is mucus hypersecretion, which contributes significantly to airway obstruction, recurrent infections, and disease progression.[1][2] The primary gel-forming mucin implicated in this process is MUC5AC. Emerging evidence strongly suggests that elevated levels of MUC5AC are not merely a consequence of the disease but an active contributor to its initiation and pathogenesis. This technical guide provides a comprehensive overview of MUC5AC's role in COPD, detailing the underlying signaling pathways, summarizing key quantitative data, outlining experimental protocols for its measurement, and exploring its potential as a diagnostic, prognostic, and pharmacodynamic biomarker.
The Pathophysiological Role of MUC5AC in COPD
In healthy airways, MUC5AC is a minor mucin component, while MUC5B is the dominant gel-forming mucin essential for normal mucociliary clearance.[3][4] However, in response to environmental insults like cigarette smoke or viral infections, MUC5AC expression is significantly upregulated.[4][5] This shift in mucin balance leads to the production of mucus that is more viscous, adhesive, and difficult to clear, contributing directly to the pathophysiology of COPD.[4]
Increased MUC5AC concentration is now understood to be a critical factor in COPD development.[6][7] It is more reliably associated with COPD manifestations than MUC5B and is more reactive to cigarette smoke exposure.[6][8] Studies have shown that elevated MUC5AC levels are linked to:
-
COPD Initiation and Progression: Increased MUC5AC concentration is considered a potential contributor to the initiation and progression of COPD. It may serve as an early and sensitive biomarker for at-risk smokers.[6][7] Smokers who have not yet developed COPD but have elevated MUC5AC have been shown to experience a subsequent decrease in lung function.[7][9]
-
Disease Severity: Greater relative changes in MUC5AC concentrations are observed as a function of COPD severity.[6][8] High MUC5AC expression is associated with unfavorable traits of COPD, such as chronic bronchitis and emphysema.[3]
-
Exacerbation Risk: High baseline MUC5AC concentration is a significant predictor of future exacerbations.[6][8] During virus-induced exacerbations, MUC5AC is the major induced mucin, and its levels correlate with inflammation, symptom severity, and secondary bacterial infection.[10][11]
-
Lung Function Decline: Increased MUC5AC is associated with decreased lung function, specifically a decline in Forced Expiratory Volume in 1 second (FEV₁) and Forced Expiratory Flow (FEF₂₅₋₇₅%).[6][8]
Quantitative Data: MUC5AC Levels in COPD
Multiple studies have quantified the difference in MUC5AC levels between individuals with COPD, at-risk smokers, and healthy controls. The data consistently demonstrates a significant upregulation of MUC5AC in disease states.
Table 1: MUC5AC Protein Concentration in Sputum and Bronchial Wash
| Cohort Group | Sample Type | MUC5AC Concentration | Fold Change vs. Healthy | Study Reference |
|---|---|---|---|---|
| Healthy Never-Smokers | Induced Sputum | Baseline (derived from ratio) | 1x | [6] |
| At-Risk Ever-Smokers | Induced Sputum | ~4x higher than healthy | ~4x | [12] |
| Ever-Smokers with COPD | Induced Sputum | 97 pmol/mL (SEM 18) | ~6x | [6] |
| Smokers (with/without COPD) | Bronchial Wash (BW) | Higher than never-smokers | - | [3][13][14] |
| Smokers with COPD | Bronchial Wash (BW) | Higher than ex-smokers with COPD | - |[3][14] |
Table 2: MUC5AC Gene Expression in Airway Tissue
| Cohort Group | Sample Type | MUC5AC mRNA Expression | Study Reference |
|---|---|---|---|
| Mild COPD | Tissue Samples | 44-fold higher than no-COPD controls | [5] |
| Severe COPD | Tissue Samples | 30-fold higher than no-COPD controls | [5] |
| Smokers | Small Airway Epithelium | Up-regulated compared to non-smokers |[2] |
Key Signaling Pathways for MUC5AC Upregulation
The hypersecretion of MUC5AC in COPD is driven by complex signaling cascades initiated by inflammatory and environmental triggers. Two of the most well-characterized pathways involve the transcription factors NF-κB (Nuclear Factor-kappa B) and the IL-13-STAT6-SPDEF axis.[15][16][17]
-
NF-κB Pathway: Pro-inflammatory stimuli, such as components of cigarette smoke, bacteria, or viruses, activate the NF-κB pathway. This leads to the transcription of numerous inflammatory genes, including MUC5AC.[10][15]
-
IL-13-STAT6-SPDEF Pathway: The T-helper 2 (Th2) cytokine Interleukin-13 (IL-13) is a potent inducer of mucus production. It signals through the STAT6 transcription factor, which in turn activates SPDEF (SAM Pointed Domain Containing ETS Transcription Factor). SPDEF is a critical regulator of goblet cell differentiation and MUC5AC gene expression.[1][15][17]
Experimental Protocols for MUC5AC Quantification
Accurate and reliable quantification of MUC5AC is essential for its validation as a biomarker. Several methods are employed, each with specific applications and considerations.
Sample Collection and Processing
-
Induced Sputum: A non-invasive method to obtain samples from the lower airways. Sputum is induced by inhalation of nebulized hypertonic saline.[6][12] Mucus plugs are selected, and samples can be processed fresh or snap-frozen for later analysis.[18][19]
-
Spontaneous Sputum: Produced naturally without an inhaled stimulus. Frozen spontaneous sputum has been identified as a suitable and convenient matrix for MUC5AC quantification in multi-site clinical studies.[20][21]
-
Bronchoalveolar Lavage (BAL) Fluid: Collected during a bronchoscopy, this method samples the epithelial lining fluid of the small airways.[10][11]
-
Bronchial Biopsies: Small tissue samples are obtained via bronchoscopy, allowing for the cellular localization of MUC5AC protein expression.[3][14]
Quantification Methodologies
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a high-throughput, sensitive, and specific method for absolute quantification of MUC5AC.[20]
-
Sample Preparation: Sputum is typically solubilized and reduced with agents like dithiothreitol (DTT).
-
Protein Digestion: Proteins are digested into peptides using an enzyme like trypsin.
-
Internal Standards: Stable isotope-labeled peptides or truncated recombinant mucins are spiked into the sample to serve as internal standards for accurate quantification.[6][20][21]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify specific MUC5AC-derived peptides.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used antibody-based method.
-
Plate Coating: A capture antibody specific to MUC5AC is immobilized on a microplate.
-
Sample Incubation: The sample (e.g., solubilized sputum) is added, and MUC5AC binds to the capture antibody.
-
Detection: A second, detection antibody (often biotinylated) that also binds MUC5AC is added, followed by an enzyme-conjugated streptavidin.[10][11]
-
Signal Generation: A substrate is added, which is converted by the enzyme to produce a measurable colorimetric or chemiluminescent signal proportional to the amount of MUC5AC.
-
-
Immunohistochemistry (IHC): Used to visualize the expression and localization of MUC5AC protein in tissue sections.
-
Tissue Preparation: Bronchial biopsy samples are fixed, embedded in paraffin, and thinly sectioned.
-
Antigen Retrieval: The tissue is treated to unmask the MUC5AC epitope.
-
Antibody Staining: A primary antibody against MUC5AC is applied, followed by a labeled secondary antibody.
-
Visualization: A chromogen is used to create a colored precipitate at the site of the antibody-antigen reaction, allowing for microscopic visualization of MUC5AC in specific cells (e.g., goblet cells).[3][14]
-
References
- 1. Mucus Hypersecretion in Chronic Obstructive Pulmonary Disease and Its Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genes associated with MUC5AC expression in small airway epithelium of human smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. copdnewstoday.com [copdnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Elevated Level of Lung Protein an Early Predictor for COPD? | Newsroom [news.unchealthcare.org]
- 8. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Airway mucins promote immunopathology in virus-exacerbated chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Expression Levels of MUC5AC and MUC5B in Airway Goblet Cells Are Associated with Traits of COPD and Progression of Chronic Airflow Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods of Sputum and Mucus Assessment for Muco-Obstructive Lung Diseases in 2022: Time to “Unplug” from Our Daily Routine! - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development and qualification of an LC-MS/MS method for quantification of MUC5AC and MUC5B mucins in spontaneous sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medrxiv.org [medrxiv.org]
Regulation of MUC5AC Gene Expression: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The MUC5AC gene, encoding the mucin 5AC protein, is a cornerstone in the study of respiratory health and disease. As a major gel-forming mucin in the airway, its expression is tightly regulated under normal physiological conditions to maintain a protective mucus layer. However, in chronic airway diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis, the overexpression of MUC5AC leads to mucus hypersecretion, airway obstruction, and increased morbidity and mortality.[1][2][3] A thorough understanding of the molecular mechanisms governing MUC5AC gene expression is therefore paramount for the development of novel therapeutic strategies.
This technical guide provides a comprehensive overview of the core signaling pathways and transcription factors that control MUC5AC expression. It summarizes key quantitative data from seminal studies, offers detailed experimental protocols for investigating MUC5AC regulation, and presents visual diagrams of the critical molecular interactions.
Core Signaling Pathways in MUC5AC Regulation
The expression of MUC5AC is orchestrated by a complex network of intracellular signaling cascades that respond to a wide array of extracellular stimuli. These include pro-inflammatory cytokines, growth factors, bacterial and viral products, and environmental irritants like cigarette smoke.[4][5] Key pathways implicated in MUC5AC regulation include the Nuclear Factor-kappa B (NF-κB) pathway, the Epidermal Growth Factor Receptor (EGFR) signaling cascade, and the Interleukin-13 (IL-13) pathway involving STAT6 and SPDEF.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses and plays a crucial role in MUC5AC induction by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-17A (IL-17A).[1][3] Upon stimulation, the IκB kinase (IKK) complex phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and subsequent degradation. This allows the NF-κB heterodimer, typically composed of p65 and p50 subunits, to translocate to the nucleus and bind to specific κB sites in the MUC5AC promoter, thereby driving gene transcription.[6] Studies have identified a critical NF-κB binding site in the distal region of the MUC5AC promoter that is essential for its upregulation by IL-1β and IL-17A.[1][3]
Epidermal Growth Factor Receptor (EGFR) Signaling
Activation of the EGFR signaling pathway is a key mechanism for MUC5AC induction by a variety of stimuli, including growth factors like EGF and Transforming Growth Factor-alpha (TGF-α), as well as environmental insults such as cigarette smoke.[5][7] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, including ERK1/2 and p38 MAPK, ultimately activates transcription factors like Sp1, which then bind to the MUC5AC promoter and induce its expression.[8][9]
IL-13/STAT6/SPDEF Pathway
Interleukin-13 (IL-13), a key cytokine in type 2 inflammation characteristic of allergic asthma, is a potent inducer of MUC5AC expression and goblet cell metaplasia.[10][11] IL-13 signals through a receptor complex that activates the Janus kinase (JAK) family, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 6 (STAT6). Phosphorylated STAT6 dimerizes, translocates to the nucleus, and induces the expression of the transcription factor SAM-pointed domain-containing Ets-like factor (SPDEF).[10][12] SPDEF, in turn, is a critical regulator of a network of genes involved in mucus production, including MUC5AC.[13][14][15]
Quantitative Data on MUC5AC Regulation
The following tables summarize quantitative data from various studies on the effects of different stimuli and inhibitors on MUC5AC expression.
Table 1: Induction of MUC5AC Expression by Various Stimuli
| Stimulus | Cell Type | Fold Increase in MUC5AC mRNA | Reference |
| IL-1β | Well-differentiated NHBE | 6- to 7-fold | [1][3] |
| IL-17A | Well-differentiated NHBE | 6- to 7-fold | [1][3] |
| IL-1β | HBE1 Cells | 3- to 5-fold (promoter activity) | [1] |
| IL-17A | HBE1 Cells | 3- to 5-fold (promoter activity) | [1] |
| IL-13 (10 ng/ml, 10 days) | Primary human bronchial epithelial cells | Strong induction | [16] |
| Phorbol 12-myristate 13-acetate (PMA) | NCI-H292 | Significant induction | [6] |
| Epidermal Growth Factor (EGF) | NCI-H292 | Significant induction | [8] |
| Cigarette Smoke Extract | NCI-H292 | Upregulation | [7] |
Table 2: Inhibition of MUC5AC Expression
| Inhibitor | Target | Stimulus | Cell Type | % Inhibition/Effect | Reference |
| NF-κB Inhibitor III | NF-κB | IL-1β, IL-17A | HBE1 | Attenuation of promoter activity | [1] |
| p65 siRNA | NF-κB p65 | IL-1β, IL-17A | HBE1 | Attenuation of promoter activity | [1] |
| Dexamethasone | Glucocorticoid Receptor | IL-1β | A549, HBE | Repression of upregulation | [17] |
| RU486 | Glucocorticoid Receptor Antagonist | Dexamethasone | A549 | Decreased Dex-induced repression | [18] |
| BIBX1522 (EGFR tyrosine kinase inhibitor) | EGFR | Cigarette Smoke | NCI-H292, Rat airways | Complete inhibition | [7] |
| AG-1478 (EGFR tyrosine kinase inhibitor) | EGFR | Cigarette Smoke | NCI-H292 | Complete inhibition | [7] |
| Kaempferol | NF-κB and MAPK pathways | PMA, EGF | NCI-H292 | Inhibition of MUC5AC expression | [8] |
| Artesunate | NF-κB pathway | PMA | NCI-H292 | Inhibition of MUC5AC expression | [6][19] |
| Curcumin | EGFR signaling pathway | EGF | NCI-H292 | Inhibition of MUC5AC expression | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of MUC5AC gene expression.
Luciferase Reporter Assay for MUC5AC Promoter Activity
This assay is used to quantify the transcriptional activity of the MUC5AC promoter in response to various stimuli.
Methodology:
-
Construct Preparation: The promoter region of the MUC5AC gene is cloned into a pGL3-enhancer vector upstream of the firefly luciferase reporter gene.[21] Deletion constructs can be created to identify specific regulatory regions.[22]
-
Cell Culture and Transfection: Human bronchial epithelial cell lines (e.g., HBE1, NCI-H292, or A549) are cultured to 70-80% confluency.[1][8] Cells are then co-transfected with the MUC5AC promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Stimulation: After 24-48 hours, the transfected cells are treated with the stimulus of interest (e.g., IL-1β, IL-17A, EGF) or an inhibitor for a specified period (typically 16-24 hours).[22]
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in promoter activity is calculated relative to the unstimulated control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the in vivo binding of specific transcription factors to the MUC5AC promoter.
Methodology:
-
Cell Culture and Cross-linking: Airway epithelial cells (e.g., A549 or primary differentiated HBE cells) are cultured and stimulated as required.[17] Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the transcription factor of interest (e.g., p65, p50, CREB).[17] Protein A/G beads are then added to precipitate the antibody-transcription factor-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify specific regions of the MUC5AC promoter containing putative binding sites for the transcription factor of interest.[17] The amount of precipitated DNA is quantified and expressed as a percentage of the input chromatin.
Reverse Transcription-Quantitative PCR (RT-qPCR) for MUC5AC mRNA Expression
RT-qPCR is a sensitive method for quantifying the levels of MUC5AC mRNA in response to various treatments.
Methodology:
-
RNA Extraction: Total RNA is isolated from cultured cells (e.g., NCI-H292 or primary nasal epithelial cells) using a suitable RNA extraction kit.[23] The quality and quantity of the RNA are assessed by spectrophotometry.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[23][24]
-
Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for MUC5AC and a reference gene (e.g., GAPDH) for normalization.[23][24] The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green.
-
Data Analysis: The relative expression of MUC5AC mRNA is calculated using the delta-delta Ct method, normalizing the MUC5AC Ct values to the reference gene Ct values and expressing the results as a fold change relative to the control group.[16]
This guide provides a foundational understanding of the complex regulatory mechanisms governing MUC5AC gene expression. The presented pathways, quantitative data, and experimental protocols offer a valuable resource for researchers and drug development professionals aiming to unravel the intricacies of mucus hypersecretion in respiratory diseases and to identify novel therapeutic targets.
References
- 1. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of epidermal growth factor receptor activation in regulating mucin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]
- 9. AOP-Wiki [aopwiki.org]
- 10. tandfonline.com [tandfonline.com]
- 11. atsjournals.org [atsjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Role of Spdef in the Regulation of Muc5b Expression in the Airways of Naive and Mucoobstructed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. JCI - SPDEF is required for mouse pulmonary goblet cell differentiation and regulates a network of genes associated with mucus production [jci.org]
- 16. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucocorticoid Receptor and Histone Deacetylase–2 Mediate Dexamethasone-Induced Repression of MUC5AC Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Characterization of the human mucin 5AC promoter and its regulation by the histone acetyltransferase P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. RT-PCR and real-time PCR analysis for MUC5AC mRNA expression [bio-protocol.org]
- 24. Modulation of Mucin (MUC2, MUC5AC and MUC5B) mRNA Expression and Protein Production and Secretion in Caco-2/HT29-MTX Co-Cultures Following Exposure to Individual and Combined Aflatoxin M1 and Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
post-translational modifications of Muc5AC-3
An In-Depth Technical Guide to the Post-Translational Modifications of MUC5AC
Executive Summary: MUC5AC is a major gel-forming mucin crucial for the protective mucus barrier in the respiratory and gastrointestinal tracts.[1] Its function and physical properties are dictated by extensive post-translational modifications (PTMs), primarily O-glycosylation, which can constitute up to 80% of the molecule's total weight.[1] These modifications, including glycosylation and sulfation, influence mucus viscoelasticity, pathogen binding, and mucociliary clearance.[2][3] Dysregulation of MUC5AC expression and its PTMs is a hallmark of numerous muco-obstructive diseases, including chronic obstructive pulmonary disease (COPD) and asthma.[2][4][5] This guide provides a comprehensive overview of the core PTMs of MUC5AC, the signaling pathways that regulate its expression, quantitative data on its modification and expression, and detailed experimental protocols for its analysis, intended for researchers and professionals in drug development.
The MUC5AC Apoprotein Core
MUC5AC is a large, polymeric glycoprotein encoded by the MUC5AC gene on chromosome 11p15.5.[1] The apoprotein consists of several distinct domains:
-
N-terminal Region: Contains von Willebrand factor (vWF)-like domains (D1, D2, D', and D3) that are essential for the disulfide-mediated multimerization of the mucin monomers.[1][6] This region's ability to form dimers and trimers/tetramers contributes to the formation of a tighter, more complex mucus gel compared to other mucins like MUC5B.[5]
-
Central Region: Comprises a large, single exon encoding tandem repeat (TR) domains rich in proline, threonine, and serine (PTS domains).[1] These PTS domains are the primary sites for the extensive O-glycosylation that is characteristic of MUC5AC. The central region is interspersed with nine cysteine-rich domains (Cys domains) that may be involved in homotypic interactions.[7][8][9]
-
C-terminal Region: Contains domains (D4, B, C, and a cysteine knot) that mediate the initial disulfide-linked dimerization of MUC5AC monomers within the cell.[6][7]
Core Post-Translational Modifications of MUC5AC
The functional properties of the MUC5AC protein are heavily reliant on its subsequent modifications.
Glycosylation
Glycosylation is the most extensive PTM of MUC5AC, profoundly impacting its structure and function.
2.1.1 O-Glycosylation: The hallmark of MUC5AC is its dense O-glycosylation, occurring on the serine and threonine residues within the PTS tandem repeats.[1] This process is initiated by the addition of an N-acetylgalactosamine (GalNAc) residue. This core structure is then elongated by various glycosyltransferases to form complex oligosaccharide chains.[10] Common structures include Core 1 (Galβ1-3GalNAcol) and Core 2 (Galβ1-3(GlcNAcβ1-6)GalNAcol).[11] These chains can be further terminated with fucose (fucosylation) and sialic acid (sialylation), which add to the structural diversity and charge of the mucin.[2][3] The high density of these charged O-glycans forces the protein into a rigid, extended conformation and is critical for gel formation and lubrication.[3]
2.1.2 N-Glycosylation: In addition to its extensive O-glycans, the MUC5AC apoprotein has seven potential N-glycosylation sites.[2] While less studied than O-glycosylation, these N-glycans, typically high-mannose or complex/hybrid structures, may play roles in protein folding and quality control.[12]
Sulfation
Sulfation, the addition of sulfate groups to the glycan chains, is another critical PTM.[2] This modification, along with sialylation, imparts a strong negative charge to the MUC5AC molecule.[3] Highly sulfated mucus contributes to the acidification of the airway microenvironment and significantly influences the rheological properties of the mucus gel.[2]
Regulation by Phosphorylation and Ubiquitination Pathways
While direct phosphorylation or ubiquitination of the MUC5AC protein is not well-documented, these PTMs are critical for regulating its expression. Key signaling pathways that control MUC5AC gene transcription are heavily dependent on phosphorylation cascades and the ubiquitin-proteasome system. For instance, the phosphorylation and subsequent ubiquitination of the inhibitor of nuclear factor kappa B (IκB-α) is a required step for the activation of the NF-κB pathway, a major driver of MUC5AC expression in inflammatory conditions.[13] Furthermore, the deubiquitinating enzyme Ubiquitin-specific protease 7 (USP7) has been shown to promote MUC5AC expression by stabilizing components of the NF-κB pathway.[14][15]
Signaling Pathways Regulating MUC5AC Expression
The expression of the MUC5AC gene is tightly regulated by a complex network of signaling pathways, often activated by inflammatory mediators, growth factors, and environmental irritants.[2][7][16]
NF-κB Pathway
Inflammatory cytokines such as IL-1β and IL-17A are potent inducers of MUC5AC expression through the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2][13] This pathway involves the phosphorylation and degradation of the inhibitor IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the MUC5AC promoter.[13][14]
EGFR-MAPK Pathway
Epidermal Growth Factor (EGF) and other stimuli can activate the EGF Receptor (EGFR), triggering downstream kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[17] This leads to the phosphorylation of ERK1/2 and p38 MAPK, which in turn activates transcription factors like Specificity protein-1 (Sp1) to upregulate MUC5AC expression.[16][17]
Notch Signaling Pathway
The Notch signaling pathway is a key regulator of cell fate and differentiation in the airway epithelium.[4][18] A bidirectional communication circuit exists where EGFR activation can stimulate Notch signaling, and conversely, the Notch intracellular domain (NICD) can induce EGFR and ERK phosphorylation, creating a positive feedback loop that drives MUC5AC expression.[19][20] In asthma, increased Notch3 signaling has been identified as a potential driver of excess MUC5AC production.[18]
PI3K/AKT Pathway
In the esophagus, conjugated bile acids, often present in refluxate, can induce MUC5AC expression.[21] This induction occurs at the transcriptional level and involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, which subsequently activates the transcription factor Activator protein-1 (AP-1).[21]
Quantitative Data Presentation
Quantitative analysis of MUC5AC PTMs and protein levels is critical for understanding its role in disease.
Quantitative Glycan Analysis
Analysis of MUC5AC derived from the Calu-3 human airway adenocarcinoma cell line reveals a specific profile of O-linked oligosaccharides.
Table 1: Relative Abundance of MUC5AC O-Glycans from Calu-3 Cells
| Glycan Structure | Relative Abundance (%) |
|---|---|
| Neu5Ac-Gal-GalNAc | 45.69% |
| Gal-GalNAc | 18.42% |
| 2Neu5Ac-Gal-GalNAc | 14.53% |
| Neu5Ac-Gal-GlcNAc-Gal-GalNAc | 11.19% |
(Data sourced from a study on 13C-labeled MUC5AC oligosaccharides[22])
Quantitative Protein Expression
MUC5AC protein levels are significantly altered in response to environmental stimuli and in disease states.
Table 2: Quantitative MUC5AC Expression in Tracheal Submucosal Glands
| Subject Group | MUC5AC Positive Area (%) | Fold Change (vs. Non-Smoker) |
|---|---|---|
| Non-Smokers | < 1% | - |
| Smokers | ~8% | ~18-fold |
(Data sourced from an automated image-based analysis of human tracheal tissue[23])
Table 3: MUC5AC and MUC5B Expression in COPD
| Subject Group | MUC5AC Goblet Cell Expression | MUC5B Goblet Cell Expression |
|---|---|---|
| Never-Smokers | Lower | Higher |
| Smokers with COPD | Higher | Lower |
| Ex-Smokers with COPD | Lower (than current smokers) | Higher (than current smokers) |
(Data summarized from immunohistochemical studies on human large airways[24])
Key Experimental Protocols
Analyzing the complex PTMs of MUC5AC requires specialized biochemical and analytical techniques.
Protocol for O-Glycan Analysis from Purified Mucin
This protocol outlines the steps for releasing, purifying, and analyzing O-linked glycans from a purified MUC5AC sample using mass spectrometry.
Methodology:
-
Glycan Release: O-linked glycans are chemically released from the protein backbone via reductive β-elimination using an alkaline solution (e.g., sodium borohydride in sodium hydroxide).[11] This process cleaves the glycosidic bond and reduces the newly formed aldehyde at the reducing end to an alditol.
-
Purification and Desalting: The released glycan alditols are separated from peptides and excess salts using solid-phase extraction, such as a C18 Sep-Pak cartridge.[22]
-
Permethylation: To improve ionization efficiency and aid in structural analysis for mass spectrometry, the hydroxyl groups of the glycans are derivatized by methylation (permethylation) using a reagent like methyl iodide.[12][22]
-
Mass Spectrometry (MS) Analysis:
-
MALDI-TOF MS: The permethylated sample is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid) and analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS.[22] This provides a rapid profile of the glycan population and their relative masses.
-
ESI-MS/MS: For detailed structural elucidation, samples are analyzed by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[22] Fragmentation patterns (MS/MS) provide information on monosaccharide sequence, linkage, and branching.
-
Protocol for MUC5AC Quantification by LC-MS/MS
Quantifying large, heavily glycosylated proteins like MUC5AC with traditional antibody-based methods (ELISA, Western Blot) can be unreliable due to epitope masking by glycans.[25][26] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a surrogate analyte approach offers a more accurate and robust method.[25][27]
Methodology:
-
Sample Preparation and Standards: A biological sample (e.g., solubilized sputum) is spiked with two key standards:
-
Surrogate Analyte: A truncated, recombinant version of MUC5AC protein. This accounts for variability in the sample processing steps (reduction, alkylation, and digestion).[25][27]
-
Internal Standard (IS): A stable isotope-labeled synthetic peptide corresponding to the signature peptide chosen for quantification.[25]
-
-
Protein Processing:
-
Reduction and Alkylation: Disulfide bonds are reduced (e.g., with dithiothreitol) and then irreversibly alkylated (e.g., with iodoacetamide) to denature the protein and prevent refolding.
-
Proteolytic Digestion: The protein mixture is digested with a protease (e.g., trypsin) to generate smaller, more manageable peptides.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The complex peptide mixture is separated by reverse-phase liquid chromatography.
-
Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and analyzed. The mass spectrometer is programmed to monitor for the specific mass-to-charge ratio of the signature MUC5AC peptide and its stable isotope-labeled internal standard.
-
-
Quantification: The absolute concentration of MUC5AC in the original sample is calculated by comparing the peak area ratio of the endogenous signature peptide to the spiked internal standard, normalized against a standard curve generated with the surrogate protein analyte.[25]
Conclusion and Future Directions
The post-translational modifications of MUC5AC are integral to its function in forming a protective mucus barrier. O-glycosylation and sulfation are the primary modifications that define the physicochemical properties of the mucin. While direct PTMs by phosphorylation and ubiquitination are less clear, the signaling pathways governing MUC5AC expression are heavily reliant on these processes. The dysregulation of MUC5AC PTMs and expression is a central feature in the pathophysiology of major respiratory diseases.
Future research should focus on:
-
Site-Specific PTM Mapping: Elucidating the precise location and structure of glycans and other modifications on the MUC5AC backbone in both healthy and diseased states.
-
Functional Impact of Glycoforms: Determining how specific glycan structures (glycoforms) influence interactions with commensal vs. pathogenic microbes and affect immune responses.
-
Therapeutic Targeting: Developing novel therapeutics that can specifically modulate MUC5AC expression or its glycosylation patterns to restore normal mucus properties in diseases like COPD and asthma.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. copdnewstoday.com [copdnewstoday.com]
- 6. Assembly and organization of the N-terminal region of mucin MUC5AC: Indications for structural and functional distinction from MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the MUC5AC VWD3 assembly responsible for the formation of net-like mucin polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitin-specific protease-7 promotes expression of airway mucin MUC5AC via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 17. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]
- 18. atsjournals.org [atsjournals.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Induction of MUC5AC mucin by conjugated bile acids in the esophagus involves the phosphatidylinositol 3-kinase/protein kinase C/activator protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Generation of 13C-labeled MUC5AC mucin oligosaccharides for stable isotope probing of host-associated microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Development and qualification of an LC-MS/MS method for quantification of MUC5AC and MUC5B mucins in spontaneous sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and initial characterization of Muc5AC-3
An In-depth Technical Guide to the Discovery and Characterization of Mucin 5AC (MUC5AC)
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming glycoprotein that is a primary component of the mucus layer in the respiratory and gastrointestinal tracts.[1][2] Under normal physiological conditions, MUC5AC plays a crucial protective role, defending epithelial surfaces from pathogens and environmental insults.[1][2] However, its dysregulation and overproduction are hallmark features of numerous inflammatory and malignant diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers.[3][4][5] This has made MUC5AC a significant focus of research and a key target for therapeutic development.
This guide provides a comprehensive overview of the initial discovery and characterization of MUC5AC, its structure, regulation, and role in disease. It also addresses the nature of related synthetic fragments, such as Muc5AC-3, which are utilized in research to probe specific aspects of mucin biology.
A Note on this compound
The term "this compound" does not refer to a naturally occurring isoform or a distinct protein discovered and characterized in the traditional sense. Instead, it designates a commercially available, synthetic glycopeptide.[6] This 16-amino acid fragment is derived from the consensus tandem repeat sequence of MUC5AC (TTSTTSAP) and features a post-translational modification where a threonine residue is labeled with N-acetylgalactosamine (GalNAc).[6] Such fragments are valuable research tools, often used to study the activity of glycosyltransferases or to develop and test antibodies against specific glyco-epitopes of the MUC5AC protein.[6]
Discovery and Gene Characterization
The MUC5AC gene was first isolated from a human tracheobronchial cDNA library.[1] It is located on chromosome 11p15.5, a region that houses a cluster of several other mucin genes, including MUC2 and MUC5B.[4] The MUC5AC gene is characterized by a large central exon that encodes the extensive tandem repeat region, a hallmark of mucin proteins.[7] This region is rich in proline, threonine, and serine residues (PTS domains), which serve as the sites for extensive O-glycosylation.[7]
Protein Structure and Function
MUC5AC is a large, oligomeric glycoprotein with a molecular weight of approximately 641 kDa.[1] Its structure can be divided into three main regions:
-
N-terminal Region: Contains D-domains that are involved in the multimerization of the protein. This region facilitates the formation of dimers and higher-order oligomers through disulfide bonds, which is critical for the gel-forming properties of mucus.[8]
-
Central Tandem Repeat Region: This large domain consists of repeating sequences of amino acids, with the most frequent consensus sequence being TTSTTSAP.[6] This region is heavily O-glycosylated, with complex carbohydrate chains attached to the serine and threonine residues. These glycans are essential for the protein's ability to absorb water, contributing to the viscoelastic properties of mucus.[7]
-
C-terminal Region: Contains cysteine-rich domains similar to those found in von Willebrand Factor (vWF), including a CK domain that mediates the formation of disulfide-linked dimers.[1] This region also features a cleavage site (GDPH motif) that plays a role in the processing of the mucin protein in the endoplasmic reticulum.[7]
The primary function of MUC5AC is to form the protective mucus gel that lines epithelial surfaces.[1] This gel acts as a physical barrier, trapping inhaled pathogens, particles, and irritants, which are then cleared from the airways through mucociliary action.[2] In the stomach, MUC5AC is a key component of the gastric mucus layer that protects the epithelium from the acidic environment and from pathogens like Helicobacter pylori.[1]
Quantitative Data Summary
The expression of MUC5AC is tightly regulated and significantly altered in various disease states. The following tables summarize key quantitative findings from the literature regarding MUC5AC expression and regulation.
Table 1: MUC5AC Expression in Health and Disease
| Tissue/Condition | State | Change in MUC5AC Expression | Reference(s) |
| Respiratory Epithelium | Healthy | Basal Expression | [1] |
| Respiratory Epithelium | Asthma | Upregulated | [5][9] |
| Respiratory Epithelium | COPD | Upregulated | [3][4] |
| Gastric Mucosa | Healthy | High Expression | [1] |
| Pancreatic Cysts | Mucinous vs. Non-mucinous | Higher in Mucinous Cysts | [10] |
| Lung Adenocarcinoma | Mucin-producing | Prognostic Factor (Poor) | [10] |
Table 2: Regulation of MUC5AC Expression by Various Stimuli
| Stimulus | Cell Type | Effect on MUC5AC | Reference(s) |
| Epidermal Growth Factor (EGF) | NCI-H292 (Lung Carcinoma) | Induction | [11] |
| IL-13 | Human Bronchial Epithelial Cells | Induction | [10][12] |
| Transforming Growth Factor-β3 (TGF-β3) | 16HBE (Bronchial Epithelial) | Induction | [12] |
| Notch3 Signaling | Airway Epithelial Cells | Positive Regulation | [9] |
| Cigarette Smoke Extract | Human Bronchial Epithelial Cells | Induction | [10] |
| Lipopolysaccharide (LPS) | Human Bronchial Epithelial Cells | Induction | [1] |
Signaling Pathways Regulating MUC5AC Expression
The production of MUC5AC is controlled by a complex network of signaling pathways, often initiated by inflammatory cytokines, growth factors, and bacterial products.[1] Understanding these pathways is critical for developing targeted therapies to control mucus hypersecretion.
Epidermal Growth Factor Receptor (EGFR) Pathway
The EGFR signaling cascade is a primary regulator of MUC5AC expression in airway epithelial cells.[13] Activation of EGFR by ligands such as EGF or TGF-α initiates a downstream cascade involving MEK and MAPK (ERK1/2), which in turn activates transcription factors like Sp1 to drive MUC5AC gene expression.[13]
Caption: EGFR signaling pathway leading to MUC5AC production.
Notch Signaling Pathway
The Notch signaling pathway also plays a crucial role in regulating MUC5AC production, often in crosstalk with the EGFR pathway.[9][11] Upon activation, the Notch intracellular domain (NICD) is cleaved and translocates to the nucleus. Interestingly, Notch signaling can induce MUC5AC expression by activating the EGFR pathway itself, indicating a bidirectional communication circuit.[11] Specifically, Notch3 has been identified as a key regulator of MUC5AC in airway epithelial cells from individuals with asthma.[9]
Caption: Notch3 signaling pathway regulating MUC5AC expression.
Experimental Protocols
The characterization of MUC5AC relies on a variety of standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for MUC5AC Protein Detection
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Due to MUC5AC's large size, use a low-percentage (e.g., 6%) Tris-acetate polyacrylamide gel or a gradient gel (e.g., 3-8%).
-
Load 20-40 µg of protein per lane. Include a high-range molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet transfer system at 30V overnight at 4°C or a semi-dry system according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for MUC5AC (e.g., mouse monoclonal [45M1]) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted MUC5AC
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody against MUC5AC diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times.
-
Add cell culture supernatants or other biological fluid samples to the wells. Include a standard curve using recombinant MUC5AC protein.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate 3 times.
-
Add a biotinylated detection antibody specific for MUC5AC and incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate:
-
Wash the plate 3 times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate and Measurement:
-
Wash the plate 5 times.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate until a color develops.
-
Stop the reaction with 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader. Calculate concentrations based on the standard curve.
-
Caption: Experimental workflow for MUC5AC ELISA.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. uniprot.org [uniprot.org]
- 3. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease [mdpi.com]
- 4. Mucin 5AC - Wikipedia [en.wikipedia.org]
- 5. atsjournals.org [atsjournals.org]
- 6. This compound - 1 mg [anaspec.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Assembly and organization of the N-terminal region of mucin MUC5AC: Indications for structural and functional distinction from MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. MUC5AC mucin 5AC, oligomeric mucus/gel-forming [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. TGF-β3 Promotes MUC5AC Hyper-Expression by Modulating Autophagy Pathway in Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]
The Biological Functions of MUC5AC Tandem Repeats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MUC5AC, a major gel-forming mucin, plays a critical role in the protective mucus barrier of the respiratory and gastrointestinal tracts. At the heart of its function lies the central exon, which encodes a large domain of variable number tandem repeats (VNTR). These tandem repeats, rich in proline, threonine, and serine (PTS), are the sites of extensive O-glycosylation, which profoundly influences the physicochemical properties of mucus and its interactions with the environment. This technical guide provides an in-depth exploration of the biological functions of MUC5AC tandem repeats, with a focus on their structure, glycosylation, role in disease, and the experimental methodologies used for their study.
Core Biological Functions of MUC5AC Tandem Repeats
The tandem repeat domains of MUC5AC are fundamental to its biological activities, primarily through two interconnected features: their protein structure and their dense O-glycosylation.
1. Structural Framework and Rheological Properties of Mucus:
The repeating amino acid sequences of the MUC5AC tandem repeats, with a consensus motif of TTSTTSAP, create an extended and semi-rigid protein backbone.[1][2][3] The high density of proline residues contributes to a random coil structure, which is essential for the subsequent dense O-glycosylation.[4] The number of tandem repeats can vary significantly between individuals, a phenomenon known as variable number tandem repeat (VNTR) polymorphism.[5][6] This variation in the length of the MUC5AC protein directly impacts the size and entanglement of the mucin polymers, thereby influencing the viscoelastic properties of the mucus gel.[4][7] Longer tandem repeat regions are thought to increase the potential for polymer entanglement and water retention, leading to a more viscous and elastic mucus barrier.
2. O-Glycosylation and its Functional Consequences:
The serine and threonine residues within the tandem repeats are extensively decorated with O-linked glycans, which can constitute over 80% of the mucin's molecular weight.[8] This dense "bottle-brush" structure protects the polypeptide core from proteolysis and dehydration.[4] The terminal glycan structures are highly diverse and play crucial roles in:
-
Pathogen Binding: The O-glycans on MUC5AC tandem repeats can act as attachment sites for various pathogens. For instance, Helicobacter pylori exhibits a strong tropism for gastric MUC5AC, binding to specific O-linked oligosaccharides.[8] Similarly, the tandem repeats can serve as binding sites for respiratory pathogens, influencing colonization and infection.
-
Inflammation and Immunity: Alterations in the glycosylation patterns of MUC5AC tandem repeats are associated with inflammatory airway diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[8][9][10] These changes can create novel binding sites for inflammatory mediators and immune cells, contributing to the pathophysiology of these diseases.
-
Cancer Progression: In several cancers, including pancreatic and colorectal cancer, aberrant MUC5AC expression and glycosylation are observed.[11][12] Truncated O-glycans, such as the Tn and sialyl-Tn antigens, are often exposed on the tandem repeats of tumor-associated MUC5AC and are implicated in cell signaling, adhesion, and metastasis.[3][13]
Quantitative Data on MUC5AC Tandem Repeats
While extensive qualitative data exists, specific quantitative measures of the functional impact of MUC5AC tandem repeats are often context-dependent and can be challenging to obtain. The following tables summarize available quantitative data.
Table 1: MUC5AC VNTR Allele Frequencies and Disease Association
| MUC5AC VNTR Allele/Fragment Size | Population/Disease Cohort | Frequency/Association | p-value | Reference(s) |
| 1.4 kb | Gastric Cancer Patients (Han Chinese) | 3.9% (vs. 0.0% in controls) | 3.00 x 10⁻⁶ | [9] |
| 1.8 kb | Gastric Cancer Patients (Han Chinese) | 35.4% (vs. 25.8% in controls) | 0.002 | [9] |
| 2.3 kb | Gastric Cancer Patients (Han Chinese) | 1.1% (vs. 5.6% in controls) | 2.50 x 10⁻⁴ | [9] |
| 2.8 kb | Gastric Cancer Patients (Han Chinese) | 0.0% (vs. 1.8% in controls) | 0.007 | [9] |
| 6.4 kb HinfI Fragment | Cystic Fibrosis (Severe Lung Disease) | Odds Ratio: 2.5 | 6.2 x 10⁻⁴ | [14][15] |
| Overall VNTR Length Distribution | Cystic Fibrosis (Severe vs. Mild Lung Disease) | Significant difference in distribution | 0.025 | [14][15] |
Table 2: MUC5AC Protein Concentrations in Respiratory Diseases
| Condition | Patient Group | MUC5AC Concentration (Relative Change) | Statistical Significance | Reference(s) |
| COPD (vs. Healthy Never-Smokers) | SPIROMICS Cohort | Increased | p≤0.001 | [16] |
| At-Risk Smokers (vs. Healthy Never-Smokers) | SPIROMICS Cohort | Increased | p≤0.001 | [16] |
| Virus-Induced COPD Exacerbation (Day 3 vs. Baseline) | COPD Patients | Increased | Not specified | [17] |
| Cystic Fibrosis | Sputum Samples | 93% decrease | p < 0.005 | [15] |
Signaling Pathways Involving MUC5AC
The expression of the MUC5AC gene is tightly regulated by a complex network of signaling pathways, often in response to inflammatory stimuli, growth factors, and pathogens. While the tandem repeats themselves are not known to possess intrinsic signaling activity, their structural and binding properties can modulate cellular responses. The regulation of MUC5AC gene expression is a critical aspect of its biology.
A key pathway in the upregulation of MUC5AC is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[5][6][18] Upon activation by ligands such as EGF or transforming growth factor-alpha (TGF-α), EGFR initiates a downstream cascade that often involves the Ras/Raf/MEK/ERK pathway, leading to the activation of transcription factors like SP1, which then bind to the MUC5AC promoter and enhance its transcription.[12][19]
Furthermore, a bidirectional communication between the Notch and EGFR signaling pathways has been identified in the regulation of MUC5AC expression.[17][20] Activation of EGFR can lead to the generation of the Notch intracellular domain (NICD), which in turn can amplify EGFR signaling, creating a positive feedback loop that sustains MUC5AC production.
Diagram of the EGFR Signaling Pathway Leading to MUC5AC Expression
References
- 1. Mucin glycosylation changes in cystic fibrosis lung disease are not manifest in submucosal gland secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Relevance of MUC1 mucin variable number of tandem repeats polymorphism in H pylori adhesion to gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
- 6. Structural and genetic diversity in the secreted mucins, MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of Helicobacter pylori to Human Gastric Mucins Correlates with Binding of TFF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mucin Glycans: A Target for Cancer Therapy [mdpi.com]
- 13. Mucin Variable Number Tandem Repeat Polymorphisms and Severity of Cystic Fibrosis Lung Disease: Significant Association with MUC5AC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MUC5AC and MUC5B Mucins Are Decreased in Cystic Fibrosis Airway Secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Airway mucins promote immunopathology in virus-exacerbated chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MUC1 Limits Helicobacter pylori Infection both by Steric Hindrance and by Acting as a Releasable Decoy | PLOS Pathogens [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. Tandem repeats of the 5′ flanking region of human MUC5AC have a role as a novel enhancer in MUC5AC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mucin Variable Number Tandem Repeat Polymorphisms and Severity of Cystic Fibrosis Lung Disease: Significant Association with MUC5AC | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for MUC5AC Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of the MUC5AC mucin protein. It covers both the purification of native MUC5AC from biological sources and the synthesis and purification of recombinant MUC5AC fragments. Additionally, it includes information on the cellular pathways governing MUC5AC expression and biosynthesis.
Introduction to MUC5AC
MUC5AC is a large, gel-forming mucin glycoprotein that is a major component of the mucus layer covering the surfaces of the respiratory and gastrointestinal tracts.[1][2] Its primary function is to protect the underlying epithelium from pathogens, dehydration, and physical damage.[2][3] Aberrant expression and secretion of MUC5AC are implicated in the pathophysiology of various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis, making it a significant target for therapeutic intervention.[3][4][5]
Regulation of MUC5AC Expression and Biosynthesis
The expression of the MUC5AC gene is regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines, growth factors, and environmental stimuli.[1] Key transcription factors such as NF-κB and CREB play a crucial role in mediating the upregulation of MUC5AC in response to stimuli like Interleukin-1β (IL-1β) and Interleukin-17A (IL-17A).[4][6]
The biosynthesis of the MUC5AC protein is a multi-step process that occurs within the endoplasmic reticulum (ER) and Golgi apparatus.[2][7]
MUC5AC Biosynthesis Pathway
Caption: MUC5AC biosynthesis workflow.
Protocol for Purification of Native MUC5AC from Biological Samples
This protocol is adapted from methods for purifying porcine gastric mucin and can be applied to other mucus-rich biological samples.[8]
Experimental Workflow for Native MUC5AC Purification
Caption: Workflow for native MUC5AC purification.
Materials and Buffers
| Reagent/Buffer | Composition |
| Homogenization Buffer | 10 mM Sodium Phosphate, 170 mM NaCl, pH 7.0 |
| SEC Running Buffer | 10 mM Sodium Phosphate, 170 mM NaCl, pH 7.0[9] |
| Guanidine HCl Solubilization Buffer (for dense mucus) | 6 M Guanidine HCl, 10 mM Dithiothreitol (DTT)[10] |
| Alkylation Solution | Iodoacetamide[10] |
Step-by-Step Protocol
-
Mucus Solubilization:
-
Collect mucus-rich samples and immediately place them on ice.
-
Homogenize the sample in 10 mM sodium phosphate buffer with 170 mM NaCl at pH 7.0.[9] For particularly dense mucus, solubilization in 6 M guanidine hydrochloride with 10 mM DTT may be necessary, followed by alkylation with iodoacetamide.[10]
-
-
Clarification:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 20 minutes at 4°C) to pellet cells and large debris.[11]
-
Collect the supernatant and perform a high-speed centrifugation or ultracentrifugation to further remove insoluble components.
-
-
Isopycnic Centrifugation (Optional but Recommended):
-
For high purity, subject the supernatant to cesium chloride (CsCl) isopycnic density gradient centrifugation. Mucins have a high buoyant density and will separate from most other proteins.
-
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a Sepharose 6 Fast Flow (or similar) column with SEC running buffer.[9]
-
Load the clarified supernatant onto the column.
-
Elute with the SEC running buffer at a flow rate of approximately 30 cm/h.[9]
-
Collect fractions and monitor the elution profile at 280 nm. MUC5AC will elute in the high molecular weight fractions.
-
-
Diafiltration and Concentration:
-
Pool the MUC5AC-containing fractions.
-
Perform diafiltration using a 100 kDa molecular weight cutoff (MWCO) membrane to remove salts and concentrate the protein.[8]
-
-
Lyophilization:
-
Freeze-dry the concentrated MUC5AC solution for long-term storage.
-
Quantitative Data
| Parameter | Value | Source |
| Overall Yield | ~66% | Porcine Gastric Mucin[8] |
| Productivity | 0.15 mg purified mucin/mL crude mucus/hour | Porcine Gastric Mucin[8] |
| Protein Content (by weight) | ~21% | Human Cervical Mucin[10] |
Protocol for Recombinant MUC5AC Synthesis and Purification
The large size and extensive glycosylation of full-length MUC5AC make its recombinant expression challenging.[12] Therefore, protocols often focus on expressing specific domains or fragments of the protein. This protocol describes the expression of a MUC5AC fragment in a mammalian cell line, such as HEK293 or a human bronchial epithelial cell line.[12]
Experimental Workflow for Recombinant MUC5AC Purification
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An optimized purification process for porcine gastric mucin with preservation of its native functional properties - RSC Advances (RSC Publishing) DOI:10.1039/C6RA07424C [pubs.rsc.org]
- 10. Purification of human midcycle cervical mucin and characterization of its oligosaccharides with respect to size, composition, and microheterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Expression and characterization of a novel recombinant version of the secreted human mucin MUC5AC in airway cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of MUC5AC by Enzyme-Linked Immunosorbent Assay (ELISA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a large, gel-forming glycoprotein that is a major component of the mucus layer lining the respiratory and gastrointestinal tracts.[1][2] Under normal physiological conditions, MUC5AC plays a crucial role in protecting the underlying epithelium from pathogens, dehydration, and physical damage. However, the overexpression and hypersecretion of MUC5AC are hallmark features of numerous muco-obstructive respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and asthma, as well as ocular conditions like dry eye disease.[2][3] Consequently, the accurate quantification of MUC5AC in various biological samples is of significant interest for diagnostic, prognostic, and therapeutic development purposes.
This document provides detailed application notes and experimental protocols for the quantification of MUC5AC using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a widely used, sensitive, and specific method for this application.
Application Notes
Clinical Significance of MUC5AC Quantification
The quantification of MUC5AC in biological fluids can serve as a valuable biomarker for several diseases:
-
Chronic Obstructive Pulmonary Disease (COPD): Elevated levels of MUC5AC in sputum are associated with the initiation and progression of COPD.[4] Increased MUC5AC concentrations are linked to worsening airflow limitation, increased exacerbation frequency, and a greater impact of the disease on a patient's quality of life.[4] Therefore, monitoring MUC5AC levels could aid in assessing disease severity and response to treatment.
-
Asthma: MUC5AC is overexpressed in the airways of asthmatic patients.[5] Increased sputum MUC5AC concentrations are observed in children with both stable and acute asthma compared to healthy controls.[6] The ratio of MUC5AC to another mucin, MUC5B, is often altered in asthma, which may contribute to the formation of mucus plugs and airway obstruction.[5]
-
Dry Eye Disease: A deficiency of MUC5AC in the tear film is a characteristic of dry eye disease.[3] Quantification of MUC5AC in tears collected via Schirmer strips can help in the diagnosis and sub-categorization of mucin-deficient dry eye.[7]
-
Acute Lung Injury (ALI): A significant increase in MUC5AC protein has been observed in the bronchoalveolar lavage (BAL) fluid of patients with ALI, suggesting its potential as a biomarker for this condition.[8]
Limitations of MUC5AC ELISA
While ELISA is a powerful technique, several factors can pose challenges in the quantification of MUC5AC:
-
Large Size and Heterogeneity: MUC5AC is a very large and heavily glycosylated protein, which can lead to issues with antibody binding and steric hindrance in the assay.[9] The extensive and variable glycosylation can also mask antibody epitopes.[10]
-
Sample Viscosity: Biological samples rich in mucins, such as sputum, are highly viscous, which can make handling and pipetting difficult and inaccurate. Proper sample processing is crucial to ensure homogeneity and accurate results.
-
Interference from Other Proteins: High concentrations of other proteins in biological samples can interfere with the binding of MUC5AC to the ELISA plate.[11]
-
Epitope Masking: The complex structure of mucins and their tendency to form polymers can lead to the masking of antibody binding sites. Pre-treatment of samples, for instance with neuraminidase to remove sialic acids, can sometimes improve antibody recognition.[3]
Quantitative Data Summary
The following tables summarize typical MUC5AC concentrations in various biological samples from healthy individuals and patients with specific diseases, as determined by ELISA.
| Sample Type | Condition | MUC5AC Concentration | Reference |
| Sputum | Healthy Never-Smokers | 15.7 ± 4.1 pmol/mL | [4] |
| At-Risk Smokers | 87.8 ± 25.5 pmol/mL | [4] | |
| COPD | 97.0 ± 18.0 pmol/mL | [4] | |
| Sputum (Pediatric) | Healthy Controls | 7.6 µg/mL | [6] |
| Stable Asthma | 22.4 µg/mL | [6] | |
| Acute Asthma | 44.7 µg/mL | [6] | |
| Tears | Healthy Individuals | Undetectable to >200 µg/mL (porcine stomach mucin equivalent) | [3] |
| Dry Eye Disease | Lower than age- and gender-matched healthy individuals | [3] | |
| Cell Culture Supernatant (NHBE cells) | Untreated | Baseline | [5] |
| Stimulated with IL-1β (10 ng/mL) for 24h | Up to 7-fold increase over baseline | [5] |
Note: The units of concentration may vary between studies and kits. Direct comparison of absolute values should be made with caution. The pediatric sputum data is presented in µg/mL as reported in the study.
Signaling Pathways and Experimental Workflows
MUC5AC Gene Expression Signaling Pathway
The expression of the MUC5AC gene is regulated by complex signaling pathways, often initiated by inflammatory cytokines and growth factors. The diagram below illustrates the key signaling cascades involving NF-κB and the EGFR pathway that lead to increased MUC5AC transcription.
MUC5AC ELISA Experimental Workflow
The following diagram outlines the general workflow for a sandwich ELISA to quantify MUC5AC.
Experimental Protocols
The following are generalized protocols for the quantification of MUC5AC in different sample types using a commercially available sandwich ELISA kit. It is crucial to refer to the specific manufacturer's instructions for the kit being used.
Protocol 1: Quantification of MUC5AC in Cell Culture Supernatants
This protocol is suitable for quantifying secreted MUC5AC from airway epithelial cell cultures.
Materials:
-
MUC5AC ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Sample Collection: Collect cell culture supernatants and centrifuge at 1000 x g for 20 minutes at 2-8°C to remove debris.[12]
-
Assay Procedure: a. Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. b. Cover the plate and incubate for 90 minutes at 37°C.[13] c. Aspirate the liquid from each well and wash three times with 300 µL of 1x Wash Buffer per well.[13] d. Add 100 µL of the biotinylated detection antibody working solution to each well. e. Cover the plate and incubate for 1 hour at 37°C.[13] f. Aspirate and wash the plate three times as in step 3c. g. Add 100 µL of Streptavidin-HRP conjugate working solution to each well. h. Cover the plate and incubate for 30 minutes at 37°C. i. Aspirate and wash the plate five times. j. Add 90 µL of TMB substrate solution to each well. k. Incubate for 15-20 minutes at 37°C in the dark. l. Add 50 µL of Stop Solution to each well. m. Immediately read the optical density (OD) at 450 nm.
-
Data Analysis: Calculate the mean absorbance for each set of replicate standards and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of MUC5AC in the samples.
Protocol 2: Quantification of MUC5AC in Sputum
This protocol requires initial processing of the sputum sample to reduce viscosity and ensure homogeneity.
Materials:
-
Same as Protocol 1
-
Dithiothreitol (DTT)
-
PBS
Procedure:
-
Sputum Processing: a. Weigh the sputum sample. b. Add an equal volume of 10% (w/v) DTT in PBS. c. Incubate at 37°C for 30 minutes with gentle agitation to liquefy the mucus. d. Centrifuge at 1,500 x g for 10 minutes to pellet cells and debris. e. Collect the supernatant for analysis. Further dilution in the kit's sample diluent may be necessary.
-
ELISA Procedure: Follow the assay procedure as described in Protocol 1, steps 3a-m.
Protocol 3: Quantification of MUC5AC in Tears
This protocol is adapted for the small sample volumes obtained from Schirmer strips.
Materials:
-
Same as Protocol 1
-
Schirmer strips for tear collection
-
Extraction buffer (e.g., PBS with 0.05% Polysorbate 20)[7]
-
Neuraminidase A (optional, for enhancing signal)[3]
Procedure:
-
Tear Sample Collection: Collect tears using standardized Schirmer strips according to established clinical procedures.
-
MUC5AC Extraction: a. Place the Schirmer strip into a microcentrifuge tube containing a defined volume of extraction buffer (e.g., 200 µL). b. Incubate at 37°C for 1 hour with agitation to facilitate the elution of proteins.[3] c. Centrifuge the tube to collect the extract.
-
(Optional) Neuraminidase Treatment: To enhance antibody binding, the tear extract can be treated with neuraminidase A to cleave sialic acid residues.[3]
-
ELISA Procedure: Follow the assay procedure as described in Protocol 1, steps 3a-m, using the tear extract as the sample.
Protocol 4: Stimulation of MUC5AC in Cell Culture
This protocol describes the stimulation of MUC5AC production in normal human bronchial epithelial (NHBE) cells.
Materials:
-
NHBE cells cultured at an air-liquid interface (ALI)
-
Cell culture medium
-
Recombinant human IL-1β
-
PBS
Procedure:
-
Cell Culture: Culture NHBE cells to a well-differentiated state at an ALI.
-
Stimulation: a. Prepare a working solution of IL-1β in cell culture medium at the desired concentration (e.g., 10 ng/mL).[5] b. Remove the existing medium from the basolateral side of the ALI cultures. c. Add the IL-1β-containing medium to the basolateral compartment. d. Incubate for the desired time period (e.g., 24 hours).[5]
-
Sample Collection: a. Collect the apical secretions by gently washing the apical surface with a small volume of PBS. b. Collect the cell culture supernatant from the basolateral compartment.
-
Quantification: Analyze the collected apical washes and basolateral supernatants for MUC5AC concentration using Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Bronchoalveolar lavage cytokine profiles in acute asthma and acute bronchiolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a highly sensitive and reliable enzyme-linked immunosorbent assay for MUC5AC in human tears extracted from Schirmer strips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human MUC5AC ELISA Kit (EEL062) - Invitrogen [thermofisher.com]
- 5. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B [mdpi.com]
- 6. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma [pubmed.ncbi.nlm.nih.gov]
- 7. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detrimental role of the airway mucin Muc5ac during ventilator-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medrxiv.org [medrxiv.org]
- 11. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thoracrespract.org [thoracrespract.org]
- 13. Home Dust Mites Promote MUC5AC Hyper-Expression by Modulating the sNASP/TRAF6 Axis in the Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of MUC5AC Glycoforms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a large, heavily glycosylated protein that is a major component of the mucus layer in the respiratory and gastrointestinal tracts.[1][2][3] The extensive O-linked glycosylation of MUC5AC plays a crucial role in its protective functions and is often altered in disease states such as cancer, cystic fibrosis, and chronic obstructive pulmonary disease.[4][5] Therefore, the detailed analysis of MUC5AC glycoforms is of significant interest for biomarker discovery and drug development. Mass spectrometry has emerged as a powerful tool for the in-depth characterization and quantification of MUC5AC glycosylation patterns.[4][6] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of MUC5AC glycoforms.
Quantitative Data Summary
The following tables summarize representative quantitative data on MUC5AC glycoforms. It is important to note that the specific glycan structures and their relative abundances can vary significantly depending on the biological source and disease state.
Table 1: Relative Abundance of Major O-Glycan Core Structures on MUC5AC
| Core Structure | Linkage | Representative Relative Abundance (%) |
| Core 1 | Galβ1-3GalNAc | 40-60% |
| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAc | 20-30% |
| Core 3 | GlcNAcβ1-3GalNAc | 5-15% |
| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAc | <5% |
Table 2: Common Terminal Glycan Modifications on MUC5AC and their Significance
| Modification | Linkage | Biological Significance |
| Sialylation | Neu5Acα2-3/6Gal | Influences viscosity, microbial adhesion, and immune recognition. |
| Fucosylation | Fucα1-2/3/4GlcNAc/Gal | Creates blood group antigens (e.g., Lewis antigens), involved in host-pathogen interactions.[3][7] |
| Sulfation | SO3- at various positions | Contributes to the negative charge of mucins, affecting their hydration and viscoelastic properties. |
Experimental Protocols
Protocol 1: Mucin Enrichment from Biological Samples
This protocol describes the enrichment of mucin-domain glycoproteins from complex biological samples like sputum or cell culture supernatant.[4]
Materials:
-
Sample (e.g., sputum, cell culture supernatant)
-
20 mM Tris, 100 mM NaCl buffer
-
500 mM EDTA
-
StcE-conjugated beads (for specific enrichment)
-
Heated mixing block
-
Microcentrifuge
Procedure:
-
Reconstitute the sample in 20 mM Tris, 100 mM NaCl buffer.[4]
-
Add EDTA to a final concentration of ~10 mM to inhibit metalloproteases.[4]
-
Add StcE-conjugated beads to the sample.[4]
-
Rotate the mixture for 6 hours to overnight at 4°C to allow for mucin binding.[4]
-
Pellet the beads by centrifugation at 2,500 x g for 4 minutes at 4°C.[4]
-
Wash the beads with the Tris-NaCl buffer.
-
Elute the enriched mucins by boiling the beads at 95°C for 5 minutes in an appropriate buffer.[4]
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched mucins.[4]
Protocol 2: Release of O-Glycans from MUC5AC
This protocol describes the release of O-linked glycans from the purified MUC5AC protein backbone using β-elimination.[8]
Materials:
-
Enriched MUC5AC sample
-
Sodium borohydride (NaBH4) solution (1.0 M in 0.05 M NaOH)
-
Dowex AG 50W-X8 resin
-
Methanol
-
Acetic acid
Procedure:
-
Lyophilize the purified MUC5AC sample.
-
Add the sodium borohydride solution to the lyophilized sample.
-
Incubate the reaction at 45°C for 16-24 hours.
-
Neutralize the reaction by the dropwise addition of acetic acid.
-
Desalt the sample using Dowex AG 50W-X8 resin.
-
Evaporate the sample to dryness.
-
Remove borates by repeated co-evaporation with methanol containing 1% acetic acid.
Protocol 3: Permethylation of Released O-Glycans
Permethylation of the released glycans is performed to enhance their ionization efficiency and stability for mass spectrometry analysis.[8]
Materials:
-
Dried, released O-glycans
-
Sodium hydroxide (NaOH) pellets
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Methyl iodide (CH3I)
-
Chloroform
-
Water
Procedure:
-
Prepare a slurry of NaOH in anhydrous DMSO.
-
Dissolve the dried glycans in a small volume of DMSO.
-
Add the NaOH slurry to the glycan solution and vortex.
-
Add methyl iodide and vortex vigorously for 10 minutes.
-
Quench the reaction by adding water.
-
Extract the permethylated glycans with chloroform.
-
Wash the chloroform layer with water.
-
Evaporate the chloroform to obtain the permethylated glycans.
Protocol 4: Mass Spectrometry Analysis of MUC5AC Glycoforms
This protocol outlines the general steps for analyzing the permethylated O-glycans by mass spectrometry. Both MALDI-TOF-MS and LC-MS/MS are commonly used techniques.[8][9][10]
For MALDI-TOF-MS Analysis:
-
Dissolve the permethylated glycans in methanol.[8]
-
Spot a small aliquot of the sample onto a MALDI plate and mix with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).[8]
-
Allow the spot to dry and crystallize.
-
Acquire mass spectra in positive ion reflector mode.[8]
For LC-MS/MS Analysis:
-
Reconstitute the permethylated glycans in a solvent compatible with the liquid chromatography system.
-
Inject the sample onto a suitable chromatography column (e.g., C18 or porous graphitized carbon).[10][11]
-
Elute the glycans using an appropriate gradient (e.g., acetonitrile/water with formic acid).[4]
-
Analyze the eluting glycans using an electrospray ionization (ESI) mass spectrometer.[9]
-
Perform tandem mass spectrometry (MS/MS) to obtain fragment ion spectra for structural elucidation.[9]
Visualizations
Caption: Workflow for MUC5AC Glycoform Analysis.
Caption: MUC5AC O-Glycosylation Biosynthesis Pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uniprot.org [uniprot.org]
- 3. Muc5ac gastric mucin glycosylation is shaped by FUT2 activity and functionally impacts Helicobacter pylori binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of mucin-domain glycoproteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling of Mucin-Type O-Glycans for Quantification Using Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of MUC5AC and MUC5B by Stable Isotope Labeling Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muc5ac gastric mucin glycosylation is shaped by FUT2 activity and functionally impacts Helicobacter pylori binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of 13C-labeled MUC5AC mucin oligosaccharides for stable isotope probing of host-associated microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Quantitative Characterization of Mucin-Type O-Glycans and the Identification of O-Glycosylation Sites in Bovine Submaxillary Mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MUC5AC-3 Immunohistochemical Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of MUC5AC-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. MUC5AC (Mucin 5AC, gastric type) is a secretory mucin that plays a crucial role in the protection of epithelial surfaces.[1] Its expression is typically found in the surface mucous cells of the stomach and goblet cells of the respiratory tract.[1] Aberrant expression of MUC5AC has been linked to various pathological conditions, including chronic obstructive pulmonary disease (COPD), asthma, and several types of cancer, such as gastric, colorectal, and pancreatic carcinomas.[1][2][3] Therefore, the accurate detection and localization of MUC5AC in tissue samples by IHC are valuable tools for research and diagnostics.
Experimental Protocols
This protocol outlines the manual staining procedure for MUC5AC in FFPE tissues. For automated systems like the Leica Bond-MAX or Ventana BenchMark, refer to the manufacturer's specific instructions and recommended protocols.[1][4]
1. Specimen Preparation
-
Tissue sections (4-5 µm) should be prepared from well-fixed, formalin-fixed, paraffin-embedded tissue blocks.
-
Mount the sections on positively charged glass slides.
-
Bake the slides in an oven at 60°C for a minimum of 30-60 minutes to ensure tissue adherence.[1]
2. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene or a xylene substitute for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in graded alcohols:
-
Two changes of 100% ethanol for 3 minutes each.
-
Two changes of 95% ethanol for 3 minutes each.
-
One change of 70% ethanol for 3 minutes.
-
One change of 50% ethanol for 3 minutes.
-
-
Rinse the slides in distilled or deionized water.
3. Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is the recommended method for MUC5AC antigen retrieval.[1][5][6] The choice of retrieval solution and heating method may require optimization.
-
Recommended Buffers:
-
Heating Methods:
-
Water Bath, Steamer, or Pressure Cooker: Preheat the antigen retrieval solution to 95-100°C. Immerse the slides in the preheated solution and incubate for 20-40 minutes.[6][8] Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Microwave: Place slides in a microwave-safe container with the retrieval solution. Microwave at a high setting for 5-10 minutes, followed by a lower setting for 10-15 minutes. Ensure the solution does not boil over. Allow slides to cool for 20 minutes.
-
-
Rinse the slides in a wash buffer (e.g., Tris-buffered saline [TBS] or phosphate-buffered saline [PBS]).
4. Staining Procedure
-
Peroxidase Block (for HRP-based detection): Incubate sections in 3% hydrogen peroxide in methanol or water for 10-15 minutes to block endogenous peroxidase activity.[1] Rinse with wash buffer.
-
Blocking: To reduce non-specific background staining, incubate the sections in a protein blocking solution (e.g., 10% normal goat serum in TBS) for 20-30 minutes at room temperature.[9]
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in an appropriate antibody diluent to the optimized concentration (see Table 1).
-
Incubate the sections with the diluted primary antibody for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.[1]
-
-
Wash: Rinse the slides with wash buffer (3 changes for 5 minutes each).
-
Secondary Antibody/Detection System:
-
Apply a biotinylated secondary antibody or a polymer-based detection system (e.g., HRP-polymer or AP-polymer) according to the manufacturer's instructions.
-
Incubate for 20-30 minutes at room temperature.[1]
-
-
Wash: Rinse the slides with wash buffer (3 changes for 5 minutes each).
-
Chromogen Development:
-
Incubate the sections with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB) for HRP systems or Fast Red for AP systems, until the desired stain intensity is reached (typically 5-10 minutes).[1]
-
Monitor the reaction under a microscope to prevent overstaining.
-
-
Wash: Rinse the slides with distilled water to stop the chromogen reaction.
5. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse the slides in hematoxylin for 1-5 minutes to stain the cell nuclei.
-
Bluing: Rinse with running tap water and then immerse in a bluing reagent (e.g., 0.2% ammonia water) for 30-60 seconds.
-
Dehydration: Dehydrate the sections through graded alcohols (95% and 100% ethanol).
-
Clearing: Clear the sections in xylene or a xylene substitute.
-
Mounting: Apply a coverslip using a permanent mounting medium.
6. Quality Control
-
Positive Control: Use tissue known to express MUC5AC, such as normal stomach or colon tissue, to validate the staining protocol.[1][2]
-
Negative Control: A negative control should be included by omitting the primary antibody to check for non-specific staining from the detection system.
Data Presentation
The following table summarizes the recommended quantitative parameters for this compound IHC staining based on various antibody datasheets. Optimization may be required for specific laboratory conditions and antibody lots.
| Parameter | Recommendation | Source |
| Tissue Fixation | 10% Neutral Buffered Formalin | [1] |
| Section Thickness | 4-5 µm | [1] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | [1][5][6] |
| Retrieval Solution | Tris-EDTA, pH 9.0 or Citrate, pH 6.0 | [5][7] |
| HIER Duration | 20-40 minutes at 95-100°C | [6][8] |
| Primary Antibody Dilution | 1:100 - 1:1600 (dependent on concentrate) | [1][4][5] |
| Primary Antibody Incubation | 30-60 min at RT or Overnight at 4°C | [1] |
| Detection System | HRP or AP-based polymer system | [1] |
| Chromogen Incubation | 5-10 minutes | [1] |
| Counterstain | Hematoxylin | [1][2] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the MUC5AC immunohistochemistry protocol.
Caption: A flowchart of the MUC5AC immunohistochemistry staining protocol.
MUC5AC Regulation via NF-κB Signaling Pathway
The expression of MUC5AC is regulated by several signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. Inflammatory stimuli can activate this pathway, leading to increased MUC5AC transcription.
Caption: Regulation of MUC5AC gene expression by the NF-κB signaling pathway.
References
- 1. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 3. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]
Developing a MUC5AC-Specific Antibody: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of a specific monoclonal antibody targeting the MUC5AC protein. MUC5AC, a major gel-forming mucin, is a critical component of the protective mucus layer in the respiratory and gastrointestinal tracts.[1] Its overproduction is implicated in the pathophysiology of various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers.[2] Therefore, a highly specific antibody against MUC5AC is a valuable tool for basic research, diagnostics, and as a potential therapeutic agent.
These application notes and protocols detail the necessary steps from antigen design and preparation to antibody production and thorough characterization.
MUC5AC Signaling Pathways
Understanding the signaling pathways that regulate MUC5AC expression is crucial for studying its role in disease and for the development of targeted therapies. Several key pathways have been identified to modulate MUC5AC production, primarily in airway epithelial cells. These include the NF-κB, EGFR-MAPK-Sp1, and Notch signaling pathways.[1][2][3][4]
Below are diagrams illustrating these pathways, generated using the DOT language for Graphviz.
Caption: NF-κB signaling pathway for MUC5AC expression.
Caption: EGFR-MAPK-Sp1 signaling pathway for MUC5AC expression.
Experimental Protocols
Antigen Preparation
The choice of immunogen is a critical determinant for the successful generation of a specific antibody. For MUC5AC, a large and heavily glycosylated protein, several strategies can be employed.
Option A: Recombinant MUC5AC Protein Fragments
This approach involves expressing and purifying specific domains of the MUC5AC protein. The N-terminal and C-terminal regions are often less glycosylated and may contain unique epitopes.
Protocol for Recombinant MUC5AC N-Terminal Domain Expression and Purification
-
Cloning: The human MUC5AC N-terminal sequence (amino acids 28-1218) can be inserted into a mammalian expression vector, such as pCEP-His, which contains a His-tag for purification.[1][2]
-
Transfection: Transfect a suitable mammalian cell line (e.g., 293-EBNA cells) with the expression plasmid using a lipid-based transfection reagent.
-
Selection: Select for stably transfected cells using an appropriate selection marker (e.g., puromycin).
-
Expression: Culture the stable cell line to confluence and then switch to a serum-free medium for protein expression. Collect the conditioned medium every 3-4 days for 2-3 weeks.
-
Purification:
-
Dialyze the collected medium against a binding buffer (e.g., 20 mM Tris, 0.4 M NaCl, 10 mM Imidazole, pH 7.4).
-
Perform affinity chromatography using a HisTrap column, eluting with a buffer containing a higher concentration of imidazole (e.g., 100 mM).
-
Further purify the protein using size-exclusion chromatography (e.g., Superose 6 column).
-
A final polishing step can be performed using anion exchange chromatography (e.g., Resource Q column) with a salt gradient.[1][2]
-
Option B: Synthetic Peptides
Synthetic peptides corresponding to specific regions of the MUC5AC protein can also be used as immunogens. This method allows for the targeting of specific, linear epitopes.
Protocol for Synthetic Peptide Immunogen Design and Preparation
-
Sequence Selection:
-
Choose a peptide sequence of 10-20 amino acids from the MUC5AC protein sequence.
-
Select regions that are predicted to be on the protein surface, hydrophilic, and flexible. The N- and C-termini are often good candidates.
-
Avoid regions with high homology to other proteins to minimize cross-reactivity.
-
Avoid complex regions like alpha-helices and beta-sheets.
-
-
Synthesis: Synthesize the chosen peptide, often with a terminal cysteine residue added for conjugation to a carrier protein.
-
Conjugation: Conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance its immunogenicity.
Monoclonal Antibody Production using Hybridoma Technology
This classic technique involves fusing antibody-producing B-cells with immortal myeloma cells to generate hybridoma cell lines that continuously produce a specific monoclonal antibody.
Caption: Workflow for hybridoma-based antibody production.
Protocol for Hybridoma Development
-
Immunization: Immunize mice (e.g., BALB/c) with the prepared MUC5AC antigen mixed with an appropriate adjuvant. Administer several booster injections over a period of weeks.
-
Cell Fusion:
-
Three days after the final boost, euthanize the mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., P3X63-Ag8.653) using polyethylene glycol (PEG).
-
-
Selection: Culture the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells will be killed by aminopterin, and unfused B-cells will naturally die off. Only hybridoma cells will survive.
-
Screening: Screen the supernatants of the hybridoma cultures for the presence of MUC5AC-specific antibodies using an ELISA assay.
-
Cloning: Isolate and expand the positive hybridoma clones by limiting dilution to ensure monoclonality.
-
Expansion and Antibody Purification: Expand the selected monoclonal hybridoma cell lines to produce larger quantities of the antibody. The antibody can be purified from the culture supernatant using protein A/G affinity chromatography.
Antibody Characterization
Thorough characterization is essential to ensure the specificity, sensitivity, and functionality of the newly developed MUC5AC antibody.
A. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used for the initial screening of hybridoma supernatants and for determining the antibody's binding characteristics.
Protocol for Indirect ELISA
-
Coating: Coat the wells of a 96-well microplate with the MUC5AC antigen (1-10 µg/mL in a suitable coating buffer, e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add the hybridoma supernatants or purified antibody at various dilutions to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
| Parameter | Recommended Range |
| Coating Antigen Concentration | 1-10 µg/mL |
| Primary Antibody Dilution | 1:100 - 1:10,000 |
| Secondary Antibody Dilution | 1:1,000 - 1:20,000 |
| Incubation Times | 1-2 hours |
B. Western Blotting
Western blotting is used to determine if the antibody can recognize MUC5AC in a complex protein mixture and to assess its specificity.
Protocol for Western Blotting
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express MUC5AC.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[5][6]
-
Primary Antibody Incubation: Incubate the membrane with the MUC5AC-specific antibody at an appropriate dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse IgG secondary antibody for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
| Parameter | Recommended Condition |
| Protein Load | 20-50 µg per lane |
| Primary Antibody Dilution | 1:500 - 1:5,000 |
| Secondary Antibody Dilution | 1:2,000 - 1:10,000 |
| Blocking Time | 1 hour at RT or overnight at 4°C |
C. Immunohistochemistry (IHC) and Immunocytochemistry (ICC)
IHC and ICC are used to visualize the expression and subcellular localization of MUC5AC in tissues and cells, respectively.
Protocol for Immunohistochemistry (Formalin-Fixed, Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Peroxidase Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Blocking: Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the MUC5AC antibody overnight at 4°C.[4]
-
Washing: Wash with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system.
-
Detection: Visualize the staining with a chromogen such as DAB (3,3'-Diaminobenzidine).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Protocol for Immunocytochemistry (Cultured Cells)
-
Cell Seeding: Seed cells on coverslips in a culture plate and grow to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]
-
Permeabilization: If targeting an intracellular epitope, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes.[7]
-
Blocking: Block with a suitable blocking buffer (e.g., 1-5% BSA or normal serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with the MUC5AC antibody for 1 hour at room temperature or overnight at 4°C.[7]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualization: Visualize the staining using a fluorescence microscope.
| Parameter | IHC Recommendation | ICC Recommendation |
| Fixation | 10% Neutral Buffered Formalin | 4% Paraformaldehyde |
| Antigen Retrieval | Heat-induced (Citrate or Tris-EDTA) | Not always required |
| Permeabilization | Not applicable | 0.1-0.5% Triton X-100 |
| Primary Antibody Incubation | Overnight at 4°C | 1 hour at RT or overnight at 4°C |
D. Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of antibody-antigen binding kinetics, providing quantitative data on association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).
Protocol for SPR Analysis
-
Ligand Immobilization: Immobilize the MUC5AC antigen onto a sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).
-
Analyte Injection: Inject the purified MUC5AC antibody at various concentrations over the sensor surface and a reference surface (without antigen).
-
Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams showing the association and dissociation phases of the interaction.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction without denaturing the immobilized antigen.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.
| Parameter | Description |
| kₐ (on-rate) | Association rate constant (M⁻¹s⁻¹) |
| kₑ (off-rate) | Dissociation rate constant (s⁻¹) |
| Kₑ (affinity) | Equilibrium dissociation constant (M), calculated as kₑ/kₐ |
By following these detailed protocols, researchers can successfully develop and characterize a high-quality MUC5AC-specific antibody for a wide range of applications in research and drug development.
References
- 1. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 2. Hybridoma Technology: Monoclonal Antibody Production | Danaher Life Sciences [lifesciences.danaher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. genomeme.ca [genomeme.ca]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunocytochemistry (ICC) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
using Calu-3 cells for in vitro Muc5AC-3 studies
An Application Note on the Use of Calu-3 Cells for In Vitro MUC5AC Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human airway epithelial cell line, Calu-3, is a widely utilized and valuable in vitro model for studying the physiology and pathophysiology of the respiratory system.[1] Derived from a human lung adenocarcinoma, Calu-3 cells exhibit key characteristics of airway epithelium, including the ability to form polarized monolayers with tight junctions and to secrete mucus.[2] Notably, Calu-3 cells express and secrete MUC5AC, one of the primary gel-forming mucins in the human respiratory tract, making them an excellent model for investigating mucus hypersecretion associated with chronic airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][3][4]
This application note provides detailed protocols for the culture of Calu-3 cells, stimulation of MUC5AC expression, and quantification of this critical mucin. It also summarizes quantitative data and visualizes key signaling pathways involved in MUC5AC regulation.
Experimental Protocols
Protocol 1: Calu-3 Cell Culture for MUC5AC Studies
Successful MUC5AC studies rely on robust and consistent Calu-3 cell culture. For optimal mucin production, culturing cells at an Air-Liquid Interface (ALI) is highly recommended, as submerged cultures may not show significant MUC5AC staining.[2]
A. Standard Submerged Culture (Expansion Phase)
-
Media Preparation: Prepare complete growth medium using Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, 1 mM Sodium Pyruvate, and Non-Essential Amino Acids (NEAA).[5]
-
Thawing: Thaw cryopreserved Calu-3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium and centrifuge at approximately 125 x g for 5-7 minutes.
-
Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 culture flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.[5]
-
Subculturing: When cells reach approximately 80% confluence, perform subculturing. Rinse the cell layer with a sterile phosphate-buffered saline (PBS) and detach using a suitable reagent like 0.25% Trypsin-EDTA. The recommended split ratio is 1:2 to 1:4. The population doubling time is approximately 35 hours.[5]
B. Air-Liquid Interface (ALI) Culture (Differentiation Phase)
-
Seeding on Transwells: Seed Calu-3 cells at a high density (e.g., 5 x 10⁵ cells/well) onto permeable Transwell-Clear™ inserts (e.g., 12 mm, 0.4 µm pore size).[6]
-
Submerged Growth: Culture the cells submerged in complete growth medium for the first three days, with medium in both the apical and basolateral compartments.[6]
-
Initiating ALI: After three days, carefully remove the medium from the apical compartment. Continue to feed the cells by changing the medium in the basolateral compartment every 2-3 days.
-
Differentiation: Maintain the cells at ALI for 18-21 days to allow for full differentiation and development of a mucus-secreting phenotype.[6] This is crucial as MUC5AC expression is significantly enhanced in ALI cultures compared to submerged ones.[2]
Protocol 2: Stimulation of MUC5AC Expression and Secretion
Various stimuli can be used to induce MUC5AC overexpression in Calu-3 cells, mimicking pathological conditions.
-
Preparation of Stimuli:
-
Cigarette Smoke Extract (CSE): Prepare fresh CSE according to established laboratory protocols. A common method involves bubbling smoke from a cigarette through a known volume of culture medium.
-
Cytokines: Prepare stock solutions of inflammatory cytokines such as Interleukin-13 (IL-13). A typical working concentration is 20 ng/mL.[7]
-
Purinergic Agonists: Prepare solutions of ATP analogues like AMP-PNP to stimulate regulated exocytosis.[6][8]
-
-
Cell Treatment:
-
Culture Calu-3 cells (preferably at ALI) until fully differentiated.
-
Replace the basolateral medium with fresh medium containing the desired concentration of the stimulant (e.g., CSE, IL-13).
-
For secretion studies, add a small volume of PBS or medium to the apical surface to collect secreted mucins.
-
-
Incubation: Incubate the cells with the stimulant for the desired period. This can range from minutes for secretion studies (e.g., 10 minutes for ionomycin) to 24-72 hours for gene expression studies (e.g., 72 hours for IL-13).[7][8]
-
Sample Collection:
-
Supernatant: Collect the apical liquid (for secreted MUC5AC) and the basolateral medium. Centrifuge to remove cell debris and store at -80°C.
-
Cell Lysate: Wash the cell monolayer with cold PBS. Lyse the cells directly on the insert using an appropriate lysis buffer for subsequent protein (Western Blot) or RNA (qRT-PCR) analysis.
-
Protocol 3: Quantification of MUC5AC
MUC5AC levels can be quantified at both the protein and mRNA level.
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted MUC5AC
This method quantifies the amount of MUC5AC protein in the cell culture supernatant.
-
Coating: Coat a 96-well high-binding microplate with 100 µL of cell culture supernatant overnight at 4°C.[6] Alternatively, use a pre-coated sandwich ELISA kit (e.g., Abcam ab303761) for higher sensitivity and specificity.[1]
-
Blocking: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., PBS with 1% gelatin or BSA) for 1 hour at 37°C to prevent non-specific binding.[6]
-
Primary Antibody: Add a MUC5AC-specific primary antibody to the wells and incubate as per the manufacturer's instructions.
-
Secondary Antibody: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for the recommended time.
-
Detection: After a final wash, add a substrate solution (e.g., TMB). The reaction is stopped with a stop solution (e.g., sulfuric acid).[9]
-
Measurement: Measure the optical density at 450 nm using a microplate reader.[1] Calculate the MUC5AC concentration by comparing sample OD values to a standard curve.
B. Quantitative Reverse Transcription PCR (qRT-PCR) for MUC5AC mRNA
This method measures the level of MUC5AC gene expression.
-
RNA Extraction: Extract total RNA from Calu-3 cell lysates using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR machine, MUC5AC-specific primers, and a suitable master mix (e.g., SYBR Green).
-
Analysis: Normalize the MUC5AC expression levels to a housekeeping gene (e.g., GAPDH or TBP).[6] The relative expression can be calculated using the ΔΔCt method.
C. Immunofluorescence (IF) for Cellular MUC5AC
This technique visualizes the MUC5AC protein within the cells.
-
Fixation: Fix Calu-3 cells grown on Transwell membranes or chamber slides with 4% paraformaldehyde.[1]
-
Permeabilization: Permeabilize the cells with a detergent like Triton X-100 to allow antibody access to intracellular targets.
-
Blocking: Block with 10% goat serum for 30 minutes to reduce non-specific antibody binding.[1]
-
Primary Antibody: Incubate cells with a primary antibody against MUC5AC (e.g., at a 1:500 dilution) overnight at 4°C.[1]
-
Secondary Antibody: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) for 1 hour at room temperature.[1]
-
Mounting and Imaging: Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize using a fluorescence or confocal microscope.
Data Presentation: MUC5AC Regulation
The following table summarizes the effects of various agents on MUC5AC expression in Calu-3 cells.
| Treatment | Concentration | Duration | Effect on MUC5AC | Quantification Method | Reference |
| Cigarette Smoke Extract (CSE) | Varies | 24h | Increased mRNA and protein | qRT-PCR, ELISA, IF | [1] |
| Interleukin-13 (IL-13) | 20 ng/mL | 72h | Increased protein expression | Immunofluorescence | [7] |
| N-acetyl-l-cysteine (NAC) + CSE | 10 mM (pretreatment) | 24h | Decreased CSE-induced MUC5AC | ELISA, qRT-PCR | [1][10] |
| Niclosamide + IL-13 | 1 µM | 72h | Inhibited IL-13-induced MUC5AC | Immunofluorescence | [7] |
| IP3R siRNA + CSE | N/A | 24h | Decreased CSE-induced MUC5AC | ELISA, IF | [1][11] |
Signaling Pathways and Visualizations
MUC5AC expression in Calu-3 cells is regulated by complex signaling networks. Stimuli like cigarette smoke extract and cytokines can activate these pathways, leading to increased mucin gene transcription and protein synthesis.
References
- 1. Cigarette Smoke Extract Induces MUC5AC Expression Through the ROS/ IP3R/Ca2+ Pathway in Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Calu-3 Cells and Their Impact on Lung Cancer Studies [cytion.com]
- 6. A comparison of three mucus-secreting airway cell lines (Calu-3, SPOC1 and UNCN3T) for use as biopharmaceutical models of the nose and lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coordinated release of nucleotides and mucin from human airway epithelial Calu-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aspirasci.com [aspirasci.com]
- 10. dovepress.com [dovepress.com]
- 11. Cigarette Smoke Extract Induces MUC5AC Expression Through the ROS/ IP3R/Ca2+ Pathway in Calu-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MUC5AC-3 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation of MUC5AC to identify and study protein-protein interactions. MUC5AC, a large, gel-forming mucin, plays a crucial role in the protective mucus barrier of respiratory and gastrointestinal tracts. Its overproduction is implicated in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer. Understanding the protein interaction network of MUC5AC is vital for elucidating its function in both healthy and diseased states and for the development of novel therapeutics.
Introduction
Co-immunoprecipitation (Co-IP) is a powerful technique to isolate a target protein and its interacting partners from a cell lysate. This method relies on the specificity of an antibody to the target protein ("bait") to pull down the entire protein complex ("prey"). Subsequent analysis by methods such as mass spectrometry can identify the interacting proteins. Due to its large size and complex glycosylation, immunoprecipitation of MUC5AC requires optimized conditions to maintain protein-protein interactions while effectively capturing the protein complex.
Recent studies have begun to unravel the MUC5AC interactome. For instance, in lung cancer cells, MUC5AC has been shown to directly interact with integrin β4. This interaction is crucial for enhancing cancer cell migration through the activation of Focal Adhesion Kinase (FAK) signaling[1].
MUC5AC Signaling Pathways
MUC5AC expression and function are regulated by several signaling pathways. Understanding these pathways can provide context for the identified protein interactions.
-
NF-κB Signaling: Pro-inflammatory cytokines can induce MUC5AC expression through the activation of the NF-κB pathway. This involves the binding of p65 and p50 subunits to the MUC5AC promoter[2].
-
EGFR and MAPK/ERK Signaling: The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of MUC5AC production. Activation of EGFR triggers downstream signaling cascades, including the MAPK/ERK pathway, which ultimately leads to increased MUC5AC gene expression.
-
CREB Signaling: The cAMP response element-binding protein (CREB) has also been shown to bind to the MUC5AC promoter, contributing to its upregulation in response to inflammatory stimuli[2].
Experimental Protocol: MUC5AC Co-Immunoprecipitation
This protocol is designed for the co-immunoprecipitation of MUC5AC and its interacting proteins from cell culture lysates.
Materials and Reagents
Table 1: Buffers and Solutions
| Reagent | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Lysis Buffer (RIPA or NP-40) | RIPA: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. NP-40: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40. Add protease and phosphatase inhibitor cocktail immediately before use. | 4°C |
| Wash Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40 | 4°C |
| Elution Buffer | 0.1 M Glycine-HCl, pH 2.5-3.0 or 1x Laemmli sample buffer | Room Temperature |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | Room Temperature |
Table 2: Antibodies and Beads
| Reagent | Vendor | Cat. No. | Recommended Dilution/Amount |
| Anti-MUC5AC Antibody (for IP) | (Vendor Specific) | (Catalog Number) | 2-5 µg per 1 mg of lysate |
| Normal IgG (Isotype Control) | (Vendor Specific) | (Catalog Number) | Same concentration as primary Ab |
| Protein A/G Magnetic Beads | (Vendor Specific) | (Catalog Number) | 20-30 µL of slurry per IP |
Experimental Workflow
Detailed Protocol
1. Cell Lysis
-
Culture cells expressing MUC5AC to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer (with freshly added protease and phosphatase inhibitors) to a 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. Pre-clearing the Lysate (Optional but Recommended)
-
To 1 mg of total protein in 1 mL of Lysis Buffer, add 20 µL of Protein A/G magnetic bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and collect the supernatant. This is the pre-cleared lysate.
3. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of anti-MUC5AC antibody. For the negative control, add the same amount of normal IgG.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic bead slurry to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
4. Washing
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Invert the tubes several times to wash the beads.
-
Place the tubes on the magnetic rack and discard the supernatant.
-
Repeat the wash steps 3-5 times.
5. Elution
-
For Western Blot Analysis:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 1x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
For Mass Spectrometry Analysis (Native Elution):
-
After the final wash, add 50-100 µL of 0.1 M Glycine-HCl (pH 2.5-3.0) to the beads.
-
Incubate at room temperature for 5-10 minutes with gentle agitation.
-
Place the tubes on a magnetic rack and immediately transfer the eluate to a new tube containing 5-10 µL of Neutralization Buffer.
-
Repeat the elution step and pool the eluates.
-
6. Downstream Analysis
-
Western Blot: Analyze the eluates by SDS-PAGE and Western blotting to confirm the immunoprecipitation of MUC5AC and to detect known interacting partners.
-
Mass Spectrometry: Submit the eluates for proteomic analysis to identify novel interacting proteins.
Quantitative Data Summary
Table 3: Recommended Quantitative Parameters for MUC5AC Co-IP
| Parameter | Recommended Value | Notes |
| Starting Material | 1-2 mg of total cell lysate | Adjust based on MUC5AC expression level. |
| Lysis Buffer Volume | 1 mL per 10 cm dish | Ensure complete cell lysis. |
| Antibody Concentration | 2-5 µg per IP | Titrate for optimal pulldown. |
| Bead Slurry Volume | 20-30 µL per IP | Ensure sufficient binding capacity. |
| Incubation Times | Antibody-lysate: 2-4h to overnight. Beads-complex: 1-2h. | Longer incubations may increase yield but also background. |
| Wash Steps | 3-5 washes with 1 mL Wash Buffer | Crucial for reducing non-specific binding. |
| Elution Volume | 30-100 µL | Use a minimal volume for concentrated eluate. |
| Centrifugation Speed (Lysate Clarification) | 14,000 x g for 15 min at 4°C | To effectively remove insoluble material. |
Troubleshooting
-
High Background: Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the salt concentration). Ensure proper pre-clearing of the lysate.
-
Low Yield of Bait Protein (MUC5AC): Ensure the antibody is validated for immunoprecipitation. Optimize the lysis buffer to ensure efficient protein extraction without disrupting the antibody epitope. Increase the amount of starting material or antibody concentration.
-
No Prey Protein Detected: The interaction may be transient or weak. Consider using a cross-linking agent (e.g., formaldehyde) before cell lysis to stabilize protein complexes. The lysis buffer may be too stringent, disrupting the protein-protein interaction; consider a milder buffer like one with NP-40 instead of RIPA[3].
Conclusion
This protocol provides a comprehensive guide for the immunoprecipitation of MUC5AC to study its protein interactions. By understanding the MUC5AC interactome, researchers can gain valuable insights into its role in health and disease, paving the way for the development of targeted therapies for mucin-related pathologies.
References
- 1. MUC5AC interactions with integrin β4 enhances the migration of lung cancer cells through FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application of MUC5AC in Lung Organoid Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming mucin secreted by goblet cells in the respiratory tract. Under normal physiological conditions, MUC5AC contributes to the protective mucus layer that traps and clears inhaled particles and pathogens. However, its overexpression is a key pathological feature in a variety of respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and cystic fibrosis, leading to mucus hypersecretion and airway obstruction.[1] Lung organoids, three-dimensional self-organizing structures that recapitulate key aspects of the native lung architecture and cellular composition, have emerged as powerful in vitro models to study the regulation of MUC5AC and its role in disease pathogenesis.[2][3][4] These models provide a physiologically relevant platform for investigating disease mechanisms and for the screening and development of novel therapeutics targeting mucus hypersecretion.
This document provides detailed application notes and protocols for the utilization of MUC5AC as a key marker and therapeutic target in lung organoid models.
Data Presentation: Quantitative Analysis of MUC5AC Expression
The following tables summarize quantitative data on MUC5AC expression in lung organoid models, providing a clear comparison across different experimental conditions.
Table 1: Relative MUC5AC mRNA Expression in Human Nasopharyngeal and Bronchial Organoids
This table presents quantitative real-time PCR (qRT-PCR) data comparing the relative expression of MUC5AC mRNA in organoids derived from non-diseased individuals and patients with COPD.
| Organoid Type | Donor Group | Relative MUC5AC mRNA Expression (Median ± IQR) | p-value |
| Nasopharyngeal Organoids (NPOs) | Non-diseased | 1.0 ± 0.8 | < 0.001 |
| Nasopharyngeal Organoids (NPOs) | COPD | 8.5 ± 10.2 | < 0.001 |
| Bronchial Organoids (BOs) | Non-diseased | 1.0 ± 0.5 | < 0.001 |
| Bronchial Organoids (BOs) | COPD | 12.0 ± 15.5 | < 0.001 |
Data adapted from Chan et al. (2022).[4] The data illustrates a significant upregulation of MUC5AC expression in organoids derived from COPD patients, highlighting the utility of this model in studying disease-relevant phenotypes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the analysis of MUC5AC in lung organoids.
Protocol 1: Immunofluorescence Staining of MUC5AC in Lung Organoids
This protocol details the steps for visualizing MUC5AC protein expression and localization within whole-mount lung organoids.
Materials:
-
Lung organoids cultured in Matrigel® domes
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1 M Glycine in PBS
-
Permeabilization Buffer (0.3% Triton X-100 in PBS)
-
Blocking Solution (5% Normal Donkey Serum, 1% BSA in PBS)
-
Primary Antibody: Anti-MUC5AC antibody (e.g., Thermo Fisher, cat. no. MA5-12178), diluted 1:100 in Blocking Solution
-
Secondary Antibody: Donkey anti-Mouse IgG (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (e.g., Thermo Fisher, cat. no. A-21202), diluted 1:500 in Blocking Solution
-
DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)
-
Mounting Medium (e.g., ProLong™ Gold Antifade Mountant)
-
Glass-bottom dishes or slides
Procedure:
-
Fixation:
-
Quenching:
-
Incubate the organoids with 0.1 M Glycine for 10 minutes at room temperature to quench residual formaldehyde.[2]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the organoids with Permeabilization Buffer for 10-15 minutes at room temperature.[2]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the organoids in Blocking Solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the organoids with the diluted anti-MUC5AC primary antibody overnight at 4°C.[2]
-
-
Washing:
-
Wash the organoids three times with PBS for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with the diluted fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.[2]
-
-
Counterstaining:
-
Wash the organoids three times with PBS for 10 minutes each.
-
Incubate with DAPI solution for 10-15 minutes at room temperature to stain the nuclei.[2]
-
-
Mounting and Imaging:
-
Wash three times with PBS for 5 minutes each.
-
Carefully transfer the stained organoids to a glass-bottom dish or slide.
-
Remove excess PBS and add a drop of mounting medium.
-
Image using a confocal microscope.
-
Protocol 2: Quantification of MUC5AC mRNA Expression by qRT-PCR
This protocol describes the quantification of MUC5AC gene expression in lung organoids using quantitative real-time PCR.
Materials:
-
Lung organoids
-
Cell recovery solution (e.g., Corning Cell Recovery Solution)
-
PBS
-
RNA lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit)
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for MUC5AC and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Organoid Lysis and RNA Extraction:
-
Harvest lung organoids by disrupting the Matrigel® dome in ice-cold cell recovery solution and incubating on ice for 1 hour.[6]
-
Pellet the organoids by centrifugation at 300 x g for 5 minutes at 4°C.[6]
-
Lyse the organoid pellet in RNA lysis buffer.
-
Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing qPCR master mix, forward and reverse primers for MUC5AC and the reference gene, and cDNA template.
-
Perform the qRT-PCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MUC5AC normalized to the reference gene.[4]
-
Protocol 3: Quantification of Secreted MUC5AC by ELISA
This protocol provides a general framework for quantifying the amount of MUC5AC protein secreted into the culture medium of lung organoids using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Culture supernatant from lung organoid cultures
-
MUC5AC ELISA kit (e.g., Elabscience®, Mouse MUC5AC ELISA Kit)[3]
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect the culture supernatant from the lung organoid cultures.
-
Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[3]
-
-
ELISA Assay:
-
Perform the ELISA assay according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotin-conjugated antibody specific for MUC5AC.
-
Adding horseradish peroxidase (HRP)-conjugated avidin.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of MUC5AC in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Visualizations
Understanding the signaling pathways that regulate MUC5AC expression is crucial for developing targeted therapies. The following diagrams, created using the DOT language for Graphviz, illustrate key regulatory pathways.
IL-13 Signaling Pathway Inducing MUC5AC Expression
Interleukin-13 (IL-13), a key type 2 cytokine, is a potent inducer of MUC5AC expression and goblet cell metaplasia in the airways.[7][8]
Caption: IL-13 signaling cascade leading to MUC5AC production.
Notch Signaling Pathway Regulating MUC5AC Expression
The Notch signaling pathway plays a complex role in airway epithelial cell differentiation and can influence MUC5AC expression.[9][10][11][12][13]
Caption: Canonical Notch signaling pathway and its regulation of MUC5AC.
Experimental Workflow for MUC5AC Analysis in Lung Organoids
This diagram outlines a typical experimental workflow for studying MUC5AC in lung organoid models.
Caption: Workflow for MUC5AC analysis in lung organoids.
Conclusion
Lung organoid models provide an invaluable platform for investigating the role of MUC5AC in respiratory health and disease. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize MUC5AC as a critical endpoint in their studies. By leveraging these advanced in vitro systems, the scientific community can accelerate the discovery of novel therapeutic strategies aimed at mitigating the detrimental effects of mucus hypersecretion in pulmonary disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. precanmed.eu [precanmed.eu]
- 3. file.elabscience.com [file.elabscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-13-induced MUC5AC is regulated by 15-lipoxygenase 1 pathway in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Notch signaling downregulates MUC5AC expression in airway epithelial cells through Hes1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MUC5AC expression through bidirectional communication of Notch and epidermal growth factor receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
Application Notes and Protocols for Muc5AC-3 Peptide in Mucin-Pathogen Binding Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucins, particularly MUC5AC, are high molecular weight glycoproteins that form the primary structural component of the mucus layer lining the respiratory and gastrointestinal tracts. This mucus barrier serves as a crucial first line of defense against invading pathogens.[1][2] Pathogens have evolved mechanisms to adhere to the complex glycans on mucins as a prelude to colonization and infection. The MUC5AC-3 peptide is a synthetic 16-amino acid glycopeptide derived from the tandem repeat region of human MUC5AC. It is designed to mimic the binding sites for pathogens on the native MUC5AC mucin. By competitively inhibiting the binding of pathogens to MUC5AC, the this compound peptide presents a potential therapeutic strategy to prevent or treat mucosal infections.
These application notes provide a comprehensive overview of the theoretical framework and detailed experimental protocols for evaluating the efficacy of the this compound peptide in blocking mucin-pathogen binding.
Disclaimer: As of the latest literature review, specific quantitative data on the efficacy of the "this compound" peptide in blocking pathogen binding is not extensively available in peer-reviewed publications. The following protocols are based on established methodologies for assessing mucin-pathogen interactions and can be adapted to evaluate the inhibitory potential of the this compound peptide or other similar synthetic glycopeptides.
Mechanism of Action
The proposed mechanism of action for the this compound peptide is competitive inhibition. Pathogens express adhesins on their surface that recognize and bind to specific carbohydrate structures on the MUC5AC mucin. The this compound peptide, being a synthetic mimic of a MUC5AC fragment, is hypothesized to present these same binding motifs. By introducing the this compound peptide into the mucosal environment, it can saturate the pathogen's adhesins, thereby blocking their interaction with the native MUC5AC on the epithelial surface and facilitating pathogen clearance.
Quantitative Data Summary
| Pathogen | Assay Type | Peptide Concentration (µg/mL) | % Inhibition of Binding | IC50 (µg/mL) |
| Pseudomonas aeruginosa | ELISA | 10 | Data | Data |
| 50 | Data | |||
| 100 | Data | |||
| Helicobacter pylori | Cell Adhesion | 10 | Data | Data |
| 50 | Data | |||
| 100 | Data | |||
| Influenza A Virus | Hemagglutination | 10 | Data | Data |
| 50 | Data | |||
| 100 | Data |
Experimental Protocols
Mucin-Pathogen Binding Inhibition Assay (ELISA-Based)
This protocol is adapted from standard ELISA procedures for assessing biomolecular interactions.
Objective: To quantify the ability of the this compound peptide to inhibit the binding of a pathogen to immobilized MUC5AC mucin.
Materials:
-
Purified human MUC5AC mucin
-
This compound peptide
-
Pathogen of interest (e.g., Pseudomonas aeruginosa)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Pathogen-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of MUC5AC mucin (10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition:
-
Prepare serial dilutions of the this compound peptide in a suitable buffer.
-
In a separate plate or tubes, pre-incubate the pathogen (at a predetermined concentration) with the various concentrations of the this compound peptide for 1 hour at 37°C. A control with the pathogen and no peptide should be included.
-
-
Binding: Add 100 µL of the pre-incubated pathogen-peptide mixtures to the MUC5AC-coated wells. Incubate for 2 hours at 37°C.
-
Washing: Wash the plate five times with wash buffer to remove unbound pathogens.
-
Primary Antibody: Add 100 µL of the pathogen-specific primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = (1 - (Absorbance of sample / Absorbance of control)) * 100
Cell-Based Pathogen Adhesion Inhibition Assay
This protocol provides a more biologically relevant model by using a cell line that expresses MUC5AC.
Objective: To determine the efficacy of the this compound peptide in preventing pathogen adhesion to MUC5AC-expressing epithelial cells.
Materials:
-
MUC5AC-expressing human airway or gastric epithelial cell line (e.g., NCI-H292)
-
Cell culture medium and supplements
-
This compound peptide
-
Pathogen of interest (labeled with a fluorescent marker like GFP or FITC, or to be quantified by CFU counting)
-
Multi-well cell culture plates
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI (for fluorescence microscopy)
-
Fluorescence microscope or plate reader
-
Lysis buffer and agar plates (for CFU counting)
Procedure:
-
Cell Culture: Seed the epithelial cells in multi-well plates and grow to confluence.
-
Peptide Treatment:
-
Prepare various concentrations of the this compound peptide in cell culture medium.
-
Wash the confluent cell monolayers with PBS.
-
Add the peptide solutions to the cells and incubate for 1 hour at 37°C.
-
-
Pathogen Infection:
-
Add the fluorescently labeled pathogen (at a known multiplicity of infection) to the wells containing the peptide and cells. A control group with no peptide should be included.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for adhesion.
-
-
Washing: Gently wash the cell monolayers three to five times with PBS to remove non-adherent pathogens.
-
Quantification:
-
Fluorescence Microscopy/Plate Reader:
-
Fix the cells with 4% paraformaldehyde.
-
If using microscopy, mount the coverslips with DAPI-containing mounting medium.
-
Quantify the number of adherent pathogens per cell or the total fluorescence intensity per well.
-
-
Colony Forming Unit (CFU) Counting:
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Plate serial dilutions of the lysate on appropriate agar plates.
-
Incubate overnight and count the colonies to determine the number of adherent bacteria.
-
-
Data Analysis: The percentage of adhesion inhibition is calculated relative to the control group without the peptide.
Signaling Pathway Considerations
While the primary mechanism of the this compound peptide is competitive binding, it's important to consider the downstream effects on host cell signaling. Pathogen binding to MUC5AC can trigger inflammatory signaling pathways in the underlying epithelial cells, often involving the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[3] By blocking the initial binding event, the this compound peptide could potentially attenuate these inflammatory responses.
Conclusion
The this compound peptide represents a promising avenue for the development of novel anti-infective therapies that target the crucial initial step of pathogen adhesion to mucosal surfaces. The protocols outlined in these application notes provide a robust framework for researchers to evaluate its efficacy and further elucidate its mechanism of action. Future studies should focus on generating quantitative data for a range of clinically relevant pathogens and exploring the in vivo potential of this and other mucin-mimetic peptides.
References
Analytical Techniques for Studying Muc5AC Glycosylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key analytical techniques employed to investigate the complex glycosylation patterns of MUC5AC, a critical gel-forming mucin. Alterations in MUC5AC glycosylation are implicated in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer, making it a significant target for diagnostic and therapeutic development.[1][2] These notes and protocols are intended to serve as a practical guide for researchers in the field.
Application Notes
The study of MUC5AC glycosylation is essential for understanding its physiological functions and its role in pathology. The dense "mucin coat" formed by MUC5AC is heavily glycosylated, with O-linked glycans making up a significant portion of its molecular weight.[1] These glycan chains are highly heterogeneous and play crucial roles in pathogen binding, lubrication, and protection of epithelial surfaces.[1][3]
Key applications for the analysis of MUC5AC glycosylation include:
-
Biomarker Discovery: Aberrant MUC5AC glycosylation patterns can serve as potential biomarkers for disease diagnosis and prognosis.[4] For instance, changes in sialylation and fucosylation have been linked to cancer progression.[3][5]
-
Therapeutic Target Identification: Understanding the specific glycan structures involved in disease processes can aid in the development of targeted therapies.[1]
-
Drug Development: For therapies targeting MUC5AC or its interactions, a thorough understanding of its glycosylation is crucial for efficacy and safety assessment.
-
Host-Pathogen Interactions: Characterizing the glycan epitopes on MUC5AC that mediate pathogen binding is vital for developing anti-infective strategies. For example, the binding of Helicobacter pylori to gastric MUC5AC is mediated by specific glycan structures.[3][5]
The analytical workflow for studying MUC5AC glycosylation typically involves a multi-step process, including mucin purification, glycan release, and detailed structural analysis.
Experimental Protocols
Here, we provide detailed protocols for the key experimental techniques used to analyze MUC5AC glycosylation.
Protocol 1: Purification of MUC5AC from Cell Culture
This protocol describes the purification of MUC5AC from the Calu-3 human airway adenocarcinoma cell line, a well-established model for studying mucin production.[6]
Materials:
-
Calu-3 cell culture secretions
-
Phosphate-buffered saline (PBS)
-
Guanidinium chloride (GuCl)
-
Cesium chloride (CsCl)
-
Urea
-
Dialysis tubing (10 kDa MWCO)
-
Ultracentrifuge and rotors
-
Refractometer
-
Spectrophotometer
-
Anti-MUC5AC antibody for validation
Procedure:
-
Harvesting Secretions: Wash confluent Calu-3 cell cultures with PBS and incubate for 30 minutes. Collect the PBS containing the secreted mucins.[7]
-
Solubilization: Pool the secretions and add an equal volume of 8 M GuCl to solubilize the mucins.[8]
-
Isopycnic Density Gradient Centrifugation:
-
Adjust the initial density of the solubilized mucin solution to 1.40 g/mL with solid CsCl.
-
Centrifuge at high speed (e.g., 100,000 x g) for 48-72 hours at 15°C.
-
After centrifugation, fractionate the gradient from the top.
-
Measure the density of each fraction using a refractometer.
-
Measure the absorbance at 280 nm to determine the protein profile.
-
-
Mucin Identification:
-
Identify mucin-containing fractions by their characteristic high buoyant density (typically 1.37-1.55 g/mL).[8]
-
Confirm the presence of MUC5AC in the high-density fractions using a method like slot-blot or Western blot with a MUC5AC-specific antibody.
-
-
Dialysis:
-
Pool the MUC5AC-positive fractions.
-
Dialyze extensively against 6 M urea to remove the CsCl and GuCl.
-
Subsequently, dialyze against distilled water to remove the urea.
-
-
Quantification and Storage:
-
Quantify the purified MUC5AC using a suitable protein assay.
-
Store the purified MUC5AC at -80°C.
-
Protocol 2: Release of O-linked Glycans by Alkaline β-Elimination
This protocol describes the chemical release of O-linked glycans from purified MUC5AC.
Materials:
-
Purified MUC5AC
-
Sodium hydroxide (NaOH) solution (0.05 M)
-
Sodium borohydride (NaBH4) solution (1.0 M)
-
Dowex AG 50W-X8 resin (H+ form)
-
Methanol
-
Acetic acid
-
Nitrogen gas stream
Procedure:
-
Reductive β-Elimination:
-
Dissolve the purified MUC5AC in 0.05 M NaOH containing 1.0 M NaBH4.
-
Incubate the reaction mixture at 45°C for 16 hours. This process cleaves the O-glycans from the protein backbone and reduces the newly formed reducing end to an alditol, preventing "peeling" degradation.
-
-
Neutralization:
-
Cool the reaction mixture on ice and neutralize by the dropwise addition of acetic acid.
-
-
Cation Exchange Chromatography:
-
Apply the neutralized sample to a column of Dowex AG 50W-X8 resin (H+ form) to remove sodium ions.
-
Elute the glycans with distilled water.
-
-
Removal of Borate:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add methanol to the dried sample and evaporate to dryness again. Repeat this step three to five times to remove borate as volatile methylborate.
-
-
Sample Desalting:
-
Further desalt the released O-glycans using a C18 solid-phase extraction cartridge.
-
-
Storage:
-
Store the dried, released O-glycans at -20°C until further analysis.
-
Protocol 3: Mass Spectrometric Analysis of MUC5AC O-Glycans
This protocol outlines a general workflow for the analysis of released O-glycans using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Materials:
-
Released and purified MUC5AC O-glycans
-
Permethylation reagents (e.g., methyl iodide and sodium hydroxide)
-
Methanol
-
2,5-dihydroxybenzoic acid (DHB) matrix solution (10 mg/mL in 50% methanol/water)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Permethylation:
-
Permethylate the released O-glycans to increase their stability and ionization efficiency in the mass spectrometer. This involves replacing all free hydroxyl and N-acetyl groups with methyl groups.
-
-
Sample Preparation for MALDI-TOF:
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra in the positive ion reflector mode.[6]
-
The resulting spectrum will show a series of peaks, with each peak corresponding to a specific permethylated O-glycan structure.
-
-
Data Analysis:
-
Determine the mass of each glycan from the m/z value of its corresponding peak.
-
Infer the monosaccharide composition of each glycan based on its mass.
-
For more detailed structural information, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can reveal sequence and linkage information.
-
Protocol 4: Lectin Microarray Analysis of MUC5AC Glycosylation
This protocol provides a high-throughput method for profiling the glycan structures present on MUC5AC.[9]
Materials:
-
Purified MUC5AC
-
Fluorescent labeling dye (e.g., Cy3 or Cy5 NHS ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size exclusion chromatography column for dye removal
-
Lectin microarray slide (containing a panel of immobilized lectins with known carbohydrate binding specificities)
-
Microarray hybridization buffer
-
Microarray scanner
Procedure:
-
Fluorescent Labeling of MUC5AC:
-
Dissolve the purified MUC5AC in the labeling buffer.
-
Add the fluorescent dye and incubate in the dark at room temperature for 1-2 hours.
-
Remove the unreacted dye using a size exclusion chromatography column.
-
-
Lectin Microarray Hybridization:
-
Dilute the fluorescently labeled MUC5AC in the microarray hybridization buffer.
-
Apply the diluted sample to the lectin microarray slide.
-
Incubate the slide in a humidified chamber at room temperature for a specified time (e.g., 1-4 hours) to allow the glycans on MUC5AC to bind to the lectins.
-
-
Washing:
-
Wash the slide with wash buffer to remove any unbound MUC5AC.
-
Rinse with distilled water and dry the slide by centrifugation.
-
-
Scanning and Data Analysis:
-
Scan the slide using a microarray scanner at the appropriate wavelength for the fluorescent dye used.
-
Quantify the fluorescence intensity for each lectin spot.
-
The resulting binding profile provides a "fingerprint" of the glycan structures present on MUC5AC. A high fluorescence signal for a particular lectin indicates the presence of its cognate glycan epitope.
-
Protocol 5: Metabolic Labeling of MUC5AC Glycans
This protocol describes a method for metabolically incorporating a chemical reporter into MUC5AC glycans in cell culture, enabling their subsequent detection and analysis.[10]
Materials:
-
Calu-3 cells
-
Cell culture medium
-
Azido-sugar analog (e.g., N-azidoacetylgalactosamine, GalNAz)[10]
-
Lysis buffer
-
Click chemistry reagents (e.g., a phosphine or alkyne-tagged probe for Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition)
Procedure:
-
Metabolic Labeling:
-
Culture Calu-3 cells in a medium supplemented with the azido-sugar analog for a period of 24-72 hours. The cells will metabolize the analog and incorporate it into newly synthesized glycans, including those on MUC5AC.[10]
-
-
Cell Lysis:
-
After the labeling period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
Click Chemistry Reaction:
-
Incubate the cell lysate with a probe containing a bioorthogonal functional group (e.g., a phosphine or alkyne) that will specifically react with the azide group on the metabolically incorporated sugar.[10] This allows for the attachment of a reporter molecule, such as biotin for affinity purification or a fluorophore for detection.
-
-
Downstream Analysis:
-
The labeled MUC5AC can then be analyzed by various methods, such as:
-
Western Blotting: To visualize the labeled MUC5AC.
-
Affinity Purification: Using the biotin tag to isolate MUC5AC for subsequent mass spectrometric analysis.
-
Fluorescence Microscopy: To visualize the localization of MUC5AC within the cells.
-
-
Quantitative Data Summary
The following tables summarize quantitative data related to MUC5AC glycosylation from published studies.
Table 1: Monosaccharide Composition of MUC5AC O-linked Glycans
| Monosaccharide | Relative Abundance (%) |
| N-acetylgalactosamine (GalNAc) | Predominant (initiating sugar) |
| N-acetylglucosamine (GlcNAc) | Variable |
| Galactose (Gal) | Variable |
| Fucose (Fuc) | Variable |
| Sialic Acid | Variable |
Note: The exact monosaccharide composition can vary significantly depending on the source of the MUC5AC and the physiological or pathological state.[11]
Table 2: Relative Quantification of MUC5AC Glycoforms in Asthma
| Patient Group | MUC5AC Concentration (Arbitrary Units) | MUC5B:MUC5AC Ratio |
| Healthy Controls | Low | High |
| Stable Asthma | Intermediate | Intermediate |
| Acute Asthma | High | Low |
Data adapted from a study on mucin composition in children with asthma. This table illustrates the increased expression of MUC5AC in acute asthma.[12]
Visualizations
The following diagrams illustrate the experimental workflows for analyzing MUC5AC glycosylation.
Caption: Workflow for MUC5AC Purification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential application of alternatively glycosylated serum MUC1 and MUC5AC in gastric cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muc5ac gastric mucin glycosylation is shaped by FUT2 activity and functionally impacts Helicobacter pylori binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of 13C-labeled MUC5AC mucin oligosaccharides for stable isotope probing of host-associated microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Native MUC5AC and MUC5B Mucins. [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. glycocode.org [glycocode.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MUC5AC-3 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a gel-forming mucin glycoprotein that is a major component of the mucus layer protecting epithelial surfaces, particularly in the respiratory and gastrointestinal tracts. Under normal physiological conditions, MUC5AC plays a crucial role in trapping and clearing inhaled particles and pathogens. However, the overexpression and hypersecretion of MUC5AC are hallmark features of numerous muco-obstructive respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and asthma. In these conditions, excess MUC5AC contributes to airway obstruction, airflow limitation, and increased susceptibility to infections, significantly impacting morbidity and mortality.[1] Consequently, MUC5AC has emerged as a key therapeutic target for the development of novel muco-active drugs. High-throughput screening (HTS) assays are essential tools for identifying and characterizing small molecule inhibitors of MUC5AC expression and secretion.
These application notes provide an overview of the signaling pathways involved in MUC5AC regulation and detailed protocols for HTS assays designed to identify novel MUC5AC inhibitors.
MUC5AC Regulation and Signaling Pathways
The expression and secretion of MUC5AC are tightly regulated by a complex network of signaling pathways that are often activated by inflammatory mediators, pathogens, and environmental irritants. Understanding these pathways is critical for designing effective screening strategies.
Key Signaling Pathways Regulating MUC5AC Expression:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) can activate the NF-κB pathway, leading to the transcription of the MUC5AC gene.
-
Epidermal Growth Factor Receptor (EGFR) - Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of EGFR by its ligands triggers a downstream cascade involving Ras, Raf, MEK, and ERK, which ultimately promotes MUC5AC expression. This pathway is a common target for inhibitors.
-
Interleukin-13 (IL-13) / STAT6 Pathway: In allergic airway inflammation, the cytokine IL-13 plays a central role in inducing MUC5AC expression through the activation of the STAT6 signaling pathway.[2]
Caption: Key signaling pathways regulating MUC5AC gene expression.
High-Throughput Screening Assays for MUC5AC Inhibitors
The identification of novel MUC5AC inhibitors relies on the development of robust and scalable HTS assays. Both biochemical and cell-based assays can be employed, with cell-based assays being more common due to the complexity of regulating MUC5AC expression and secretion.
Common HTS Assay Formats:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for quantifying MUC5AC protein levels in cell lysates or culture supernatants.[3] This format can be adapted for high-throughput screening in 384-well plates.[4][5]
-
High-Content Imaging (HCI) / Immunofluorescence: This technique allows for the visualization and quantification of intracellular MUC5AC. Automated microscopy and image analysis software enable high-throughput screening.[6][7][8]
Caption: General workflow for a cell-based HTS assay for MUC5AC inhibitors.
Experimental Protocols
Cell Lines for MUC5AC HTS Assays
The choice of cell line is critical for the development of a relevant HTS assay. The following human cell lines are commonly used:
-
NCI-H292: A human lung mucoepidermoid carcinoma cell line that constitutively expresses MUC5AC and can be further stimulated to increase production.[2][9]
-
Calu-3: A human airway submucosal gland epithelial cell line that expresses MUC5AC, particularly when cultured at an air-liquid interface.[10][11]
Protocol 1: High-Throughput ELISA for MUC5AC Secretion
This protocol is designed for a 384-well format to screen for inhibitors of MUC5AC secretion from NCI-H292 cells.
Materials:
-
NCI-H292 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) for stimulation
-
Compound library dissolved in DMSO
-
Human MUC5AC ELISA Kit
-
384-well clear flat-bottom plates
-
Automated liquid handling systems
-
Plate reader
Procedure:
-
Cell Seeding: Seed NCI-H292 cells into 384-well plates at a density of 1 x 104 cells/well in 40 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Using an automated liquid handler, add 100 nL of each test compound from the library to the respective wells. Include appropriate controls (e.g., vehicle control with DMSO, positive control inhibitor).
-
Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of a stimulant (e.g., 100 nM PMA or 25 ng/mL EGF) to all wells except the unstimulated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect 20 µL of the cell culture supernatant from each well for MUC5AC quantification.
-
ELISA: Perform the MUC5AC ELISA according to the manufacturer's instructions, adapting reagent volumes for the 384-well format (typically 25 µL per well).[4]
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percentage inhibition for each compound relative to the stimulated and unstimulated controls.
Protocol 2: High-Content Immunofluorescence Assay for MUC5AC Expression
This protocol describes an automated imaging-based assay to screen for inhibitors of intracellular MUC5AC expression in Calu-3 cells.
Materials:
-
Calu-3 cells
-
DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin
-
Interleukin-13 (IL-13) for stimulation
-
Compound library dissolved in DMSO
-
Primary antibody against MUC5AC
-
Alexa Fluor-conjugated secondary antibody
-
Hoechst 33342 for nuclear staining
-
384-well black, clear-bottom imaging plates
-
Automated liquid handling systems
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed Calu-3 cells into 384-well imaging plates at a density of 8 x 103 cells/well in 40 µL of complete medium. Incubate for 48 hours to allow for cell attachment and confluence.
-
Compound Treatment and Stimulation: Add 100 nL of test compounds to the wells. After 1 hour, add 10 µL of IL-13 (10 ng/mL final concentration) to stimulate MUC5AC expression.
-
Incubation: Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 3% BSA in PBS for 1 hour. Incubate with the primary anti-MUC5AC antibody overnight at 4°C. Wash and then incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature.
-
Imaging: Acquire images using an automated high-content imaging system, capturing both the MUC5AC and nuclear channels.
-
Image Analysis: Use image analysis software to segment the cells based on the nuclear stain and quantify the mean fluorescence intensity of MUC5AC staining per cell. Calculate the percentage inhibition for each compound.
Data Presentation and Analysis
Quantitative data from HTS assays should be carefully analyzed to identify promising lead compounds. Key performance metrics are used to assess the quality and reliability of the screen.
HTS Assay Performance Metrics
| Metric | Description | Formula | Recommended Value for HTS |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Mean(Positive Control) / Mean(Negative Control) | > 2 |
| Z'-Factor | A statistical measure of the separation between the positive and negative controls, taking into account the standard deviations. | 1 - [3 * (SD(Positive Control) + SD(Negative Control))] / |Mean(Positive Control) - Mean(Negative Control)| | > 0.5[12][13] |
Example HTS Data for MUC5AC Inhibitors
The following table presents hypothetical data from a primary HTS campaign of 100,000 compounds for inhibitors of MUC5AC secretion using the ELISA protocol described above.
| Parameter | Value |
| Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Z'-Factor | 0.65 |
| Hit Cutoff (% Inhibition) | > 50% |
| Hit Rate | 0.25% |
| Number of Hits | 250 |
Dose-Response Analysis of Hit Compounds
Compounds identified as hits in the primary screen should be further characterized through dose-response experiments to determine their potency (IC50 value).
| Compound ID | Chemical Class | IC50 (µM) |
| HTS-001 | Flavonoid | 2.5 |
| HTS-042 | Thiazole | 5.1 |
| HTS-158 | Pyrimidine | 8.9 |
Conclusion
The application notes and protocols provided here offer a framework for the high-throughput screening of MUC5AC inhibitors. The use of robust, validated cell-based assays, coupled with rigorous data analysis, is essential for the successful identification of novel therapeutic candidates for the treatment of muco-obstructive respiratory diseases. Further characterization of hit compounds from primary screens is necessary to confirm their mechanism of action and advance them through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. MUC5AC production is downregulated in NCI-H292 lung cancer cells cultured on type-IV collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human MUC5AC(Mucin 5 Subtype AC) ELISA Kit - Elabscience® [elabscience.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Adapting DuoSet ELISA Kits to 384 Well Plates Technical Note | Bio-Techne [bio-techne.com]
- 6. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Automated multimodal fluorescence microscopy for hyperplex spatial-proteomics: Coupling microfluidic-based immunofluorescence to high resolution, high sensitivity, three-dimensional analysis of histological slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cigarette Smoke Extract Induces MUC5AC Expression Through the ROS/ IP3R/Ca2+ Pathway in Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. indigobiosciences.com [indigobiosciences.com]
Methods for Studying MUC5AC Secretion in Cell Culture: Application Notes and Protocols
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming mucin secreted by goblet cells in the respiratory tract. It is a crucial component of the protective mucus layer, essential for lubricating epithelial surfaces and facilitating mucociliary clearance.[1] However, the overproduction and hypersecretion of MUC5AC are hallmark features of chronic inflammatory airway diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis, contributing significantly to airway obstruction and recurrent infections.[2][3][4] Therefore, studying the mechanisms of MUC5AC secretion in vitro is vital for understanding disease pathogenesis and for the development of novel therapeutic agents.
This document provides detailed methodologies for stimulating, quantifying, and visualizing MUC5AC secretion in cell culture models, intended for researchers, scientists, and professionals in drug development. Commonly used cell lines for these studies include human mucoepidermoid carcinoma NCI-H292 cells and A549, a human lung carcinoma cell line, as well as primary normal human bronchial epithelial (NHBE) cells.[5][6]
Common Stimulants for MUC5AC Secretion
Several agents are widely used to induce MUC5AC expression and secretion in cell culture models, each activating distinct signaling pathways.
-
Phorbol 12-Myristate 13-Acetate (PMA): A potent activator of protein kinase C (PKC), PMA is a well-established inducer of MUC5AC gene expression and protein secretion.[7][8][9] Its signaling cascade involves PKC activation, leading to the activation of matrix metalloproteinases (MMPs), epidermal growth factor receptor (EGFR), the Ras-Raf-MEK-ERK pathway, and ultimately the transcription factor Sp1.[7]
-
Neutrophil Elastase (NE): A serine protease released by neutrophils during inflammation, NE is found in high concentrations in the airways of patients with chronic inflammatory lung diseases.[3][4][5] NE stimulates MUC5AC secretion through multiple pathways, including the activation of protease-activated receptor 2 (PAR2), which increases intracellular calcium, and a cascade involving PKC, reactive oxygen species (ROS), and TNF-alpha-converting enzyme (TACE) that leads to EGFR activation.[2][3][10]
-
Adenosine Triphosphate (ATP): Extracellular ATP, often released at sites of inflammation, stimulates MUC5AC secretion by binding to P2Y2 purinergic receptors on the surface of epithelial cells.[11][12][13][14] This interaction can trigger signaling pathways involving Gαq, PLCβ3, and intracellular calcium mobilization.[15][16]
-
Inflammatory Cytokines: Cytokines such as Interleukin-1β (IL-1β), Interleukin-13 (IL-13), and Interleukin-17A (IL-17A) are potent inducers of MUC5AC expression.[17] For instance, IL-1β and IL-17A can upregulate MUC5AC expression through the activation of the NF-κB signaling pathway.[17] IL-13 has been shown to stimulate MUC5AC expression via a STAT6-TMEM16A-ERK1/2 pathway.[18]
Quantitative Data on MUC5AC Secretion
The following table summarizes the effects of various stimulants on MUC5AC secretion as reported in the literature. This allows for a comparative overview of different induction methods.
| Cell Line | Stimulant | Concentration | Incubation Time | Fold Increase in MUC5AC Secretion (approx.) | Reference |
| NCI-H292 | PMA | Not Specified | Not Specified | Significant increase in MUC5AC protein | [7] |
| Human Bronchial Preparations | ATP | 10 µM | 24 hours | 3.01 | [11] |
| NHTBE Cultures | IL-1β | 2.5 ng/mL | 24 hours | ~3 | |
| NCI-H292 | poly(I:C) | 10 µg/ml | 24 hours | 2.48 | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding and execution. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and laboratory workflows.
Caption: PMA-induced MUC5AC secretion pathway.[7]
Caption: Neutrophil Elastase-induced MUC5AC pathways.[2][3][10]
References
- 1. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 2. Neutrophil elastase induces MUC5AC mucin production in human airway epithelial cells via a cascade involving protein kinase C, reactive oxygen species, and TNF-alpha-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. PMA induces the MUC5AC respiratory mucin in human bronchial epithelial cells, via PKC, EGF/TGF-alpha, Ras/Raf, MEK, ERK and Sp1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PMA Stimulates MUC5B Gene Expression through an Sp1-Based Mechanism in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase induces MUC5AC secretion via protease-activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ATP induced MUC5AC release from human airways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Cell-type-specific role of P2Y2 receptor in HDM-driven model of allergic airway inflammation [frontiersin.org]
- 15. IL-1ra Secreted by ATP-Induced P2Y2 Negatively Regulates MUC5AC Overproduction via PLCβ3 during Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-1ra Secreted by ATP-Induced P2Y2 Negatively Regulates MUC5AC Overproduction via PLCβ3 during Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Study of Muc5AC Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucin 5AC (Muc5AC) is a major gel-forming mucin found predominantly in the respiratory and gastrointestinal tracts. Its expression and secretion are tightly regulated, and dysregulation is a hallmark of numerous inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and ulcerative colitis. Understanding the in vivo function of Muc5AC is crucial for elucidating disease pathogenesis and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing various animal models to study the in vivo function of Muc5AC.
Animal Models for Studying Muc5AC Function
Several genetically engineered mouse models have been instrumental in dissecting the role of Muc5AC in health and disease.
-
Muc5ac Transgenic (Muc5ac-Tg) Mice: These mice overexpress Muc5ac, typically in the lungs, allowing for the study of the effects of mucin hypersecretion. A common approach involves using a lung-specific promoter, such as the rat Clara cell secretory protein (rCCSP) promoter, to drive Muc5ac expression.[1][2]
-
Muc5ac-Deficient (Muc5ac-/-) Mice: These knockout mice lack a functional Muc5ac gene and are used to investigate the necessity of Muc5ac in various physiological and pathological processes.[3]
-
Human MUC5AC-DTA Transgenic Mice: This model allows for the targeted ablation of MUC5AC-expressing cells through the expression of diphtheria toxin A (DTA) under the control of the human MUC5AC promoter. This is particularly useful for studying the impact of the loss of mucin-producing goblet cells.[4]
Disease Models and Experimental Protocols
Allergic Airway Inflammation (Asthma Model)
The ovalbumin (OVA)-induced allergic asthma model is a widely used method to study airway hyperreactivity, inflammation, and mucus hypersecretion, processes in which Muc5AC plays a significant role.[5][6][7][8]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline to each mouse.[9]
-
For the control group, administer i.p. injections of saline with alum.
-
-
Challenge:
-
From day 28 to day 30, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.[9]
-
The control group is challenged with saline aerosol.
-
-
Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (using Periodic acid-Schiff staining).
-
Muc5ac Quantification: Measure Muc5ac protein levels in BAL fluid by ELISA and mRNA expression in lung tissue by qRT-PCR.
-
Caption: Workflow for the OVA-induced allergic asthma model.
Pulmonary Fibrosis Model
Bleomycin-induced pulmonary fibrosis is a common model to study lung injury and fibrosis, where Muc5ac expression can be altered.[10]
Materials:
-
Bleomycin sulfate (e.g., from Cayman Chemical)
-
Sterile saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Induction:
-
Analysis (typically 14-21 days post-instillation):
-
Histology: Harvest lungs for histological analysis of fibrosis using Masson's trichrome staining and assess the severity using the Ashcroft scoring system.
-
Collagen Quantification: Measure lung collagen content using a hydroxyproline assay.[12]
-
Muc5ac Analysis: Quantify Muc5ac expression in lung tissue by immunohistochemistry and qRT-PCR.
-
Infectious Airway Disease Models
This model is used to investigate the role of Muc5ac in the host defense against viral pathogens.
Materials:
-
Influenza A virus stock (e.g., PR8/H1N1 strain)
-
Anesthesia
Procedure:
-
Infection:
-
Anesthetize mice and intranasally inoculate them with a sublethal dose of IAV (e.g., 50-300 plaque-forming units [pfu]) in a small volume (20-50 µL) of saline.[13]
-
Control mice receive saline.
-
-
Analysis (typically 3-7 days post-infection):
-
Viral Titer: Determine viral load in the lungs.
-
Inflammatory Response: Analyze inflammatory cells and cytokines in BAL fluid.
-
Muc5ac Expression: Measure Muc5ac levels in BAL fluid and lung tissue.
-
This model is particularly relevant for studying pediatric respiratory diseases.[1][14]
Materials:
-
RSV stock (e.g., A2 strain)
-
Anesthesia
Procedure:
-
Infection:
-
Analysis (peak viral replication around day 4-5 post-infection):
-
Viral Load: Quantify RSV in the lungs.
-
Lung Histopathology: Assess inflammation and airway pathology.
-
Muc5ac Analysis: Determine Muc5ac expression levels.
-
Gastrointestinal Inflammation (Colitis Model)
The dextran sulfate sodium (DSS)-induced colitis model is a well-established method for studying inflammatory bowel disease, where Muc5ac can be ectopically expressed and play a protective role.[4][16][17][18]
Materials:
-
Dextran sulfate sodium (DSS; 36-50 kDa)
-
Drinking water
Procedure:
-
Induction:
-
Monitoring and Analysis:
-
Monitor body weight, stool consistency, and presence of blood daily.
-
Calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, sacrifice the mice and collect the colon.
-
Measure colon length.
-
Histology: Process colon tissue for H&E staining to assess inflammation and tissue damage.
-
Muc5ac Expression: Analyze Muc5ac expression by immunohistochemistry and qRT-PCR in colonic tissue.
-
Key Analytical Protocols
Bronchoalveolar Lavage (BAL) Fluid Collection
Procedure:
-
Euthanize the mouse via an approved method.
-
Expose the trachea through a midline incision in the neck.
-
Cannulate the trachea with an appropriate gauge catheter.[2][20]
-
Instill and aspirate a known volume (e.g., 0.5-1 mL) of sterile saline or PBS three to five times.[2][20]
-
Pool the collected fluid on ice.
-
Centrifuge the BAL fluid to separate the cells from the supernatant. The supernatant can be used for cytokine and mucin analysis, and the cell pellet can be used for differential cell counts.[20]
Muc5ac Quantification by ELISA
Procedure (General Sandwich ELISA Protocol):
-
Coat a 96-well plate with a capture antibody specific for mouse Muc5ac and incubate overnight.[21][22][23][24]
-
Wash the plate and block non-specific binding sites.
-
Add diluted samples (e.g., BAL fluid) and standards to the wells and incubate.[22][23][24]
-
Wash the plate and add a biotinylated detection antibody against Muc5ac.[21][24]
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a TMB substrate solution to develop the color.[21][24]
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Calculate Muc5ac concentration based on the standard curve.
Immunohistochemistry for Muc5ac
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded lung or colon sections.[25]
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).[25]
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against Muc5ac (e.g., clone 45M1).[21]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal with a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.[26]
-
Dehydrate, clear, and mount the slides.
Periodic Acid-Schiff (PAS) Staining for Mucus
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Oxidize with 0.5% periodic acid solution.
-
Rinse in distilled water.
-
Place in Schiff reagent until a purple-magenta color develops.
-
Wash in lukewarm tap water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
Data Presentation
Table 1: Summary of Quantitative Data from Muc5ac Animal Model Studies
| Animal Model | Condition | Key Quantitative Findings | Reference |
| Muc5ac-Tg Mice | Baseline | ~20-fold increase in Muc5ac mRNA in the lungs. | [1][2] |
| ~18-fold increase in Muc5ac protein in BALF. | [1][2] | ||
| Influenza | 3-fold fewer neutrophils in BALF compared to wild-type. | [2] | |
| Muc5ac-/- Mice | Bleomycin-induced fibrosis | Significantly greater inflammation and fibrosis compared to wild-type. | [3] |
| Allergic Asthma (OVA) | Abolished airway hyperreactivity. | [5] | |
| Significantly reduced mucus plugging. | [5] |
Signaling Pathways Regulating Muc5AC Expression
IL-13 Signaling Pathway
Interleukin-13 (IL-13), a key type 2 cytokine, is a potent inducer of MUC5AC expression in airway epithelial cells. This process is primarily mediated through the STAT6 signaling pathway.
Caption: IL-13 signaling pathway leading to MUC5AC expression.
NF-κB Signaling Pathway
The transcription factor NF-κB is a crucial regulator of MUC5AC expression in response to various inflammatory stimuli, such as cytokines (e.g., IL-1β) and bacterial products.
Caption: NF-κB signaling pathway for MUC5AC induction.
References
- 1. Protocol for neonatal respiratory syncytial virus infection in mice and immune analysis of infected lungs and bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 3. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextran sulfate sodium-induced colitis mouse model [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 8. Bot Verification [pharmalegacy.com]
- 9. researchgate.net [researchgate.net]
- 10. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. Murine Bronchoalveolar Lavage [bio-protocol.org]
- 21. Role for mucin-5AC in upper and lower airway pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cusabio.com [cusabio.com]
- 23. Mouse MUC5AC ELISA Kit (EEL107) - Invitrogen [thermofisher.com]
- 24. mybiosource.com [mybiosource.com]
- 25. researchgate.net [researchgate.net]
- 26. genomeme.ca [genomeme.ca]
Application Notes and Protocols: CRISPR-Cas9 Mediated Knockout of MUC5AC for Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MUC5AC, a major gel-forming mucin, is a glycoprotein crucial for the protection and lubrication of epithelial surfaces in the respiratory, gastrointestinal, and reproductive tracts[1][2]. Under normal physiological conditions, it forms a key component of the mucus barrier, defending against pathogens and environmental insults[2][3]. However, the aberrant expression and hypersecretion of MUC5AC are implicated in the pathophysiology of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers[1][2][3]. In respiratory diseases, MUC5AC overproduction contributes to airway obstruction and compromised lung function[3]. In the context of cancer, such as KRAS-mutant lung adenocarcinoma, high MUC5AC expression is associated with poor prognosis and increased malignancy[4][5].
Given its significant role in disease, MUC5AC is a compelling target for functional studies and therapeutic development. The CRISPR-Cas9 system provides a powerful and precise tool for gene editing, enabling the creation of MUC5AC knockout (KO) cell models[6]. These models are invaluable for dissecting the specific roles of MUC5AC in cellular processes, validating its function in disease pathogenesis, and screening for novel therapeutic agents.
This document provides detailed protocols for the CRISPR-Cas9-mediated knockout of MUC5AC, methods for validating the knockout, and subsequent functional assays to investigate the biological consequences.
Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design and Selection
The design of an effective and specific gRNA is critical for successful gene knockout. The gRNA directs the Cas9 nuclease to the target genomic locus to create a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair pathway then often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.
Key Considerations:
-
Target Location: Target an early exon to maximize the chance of generating a null allele[7].
-
PAM Sequence: The gRNA target sequence (20 nucleotides) must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9)[8].
-
Specificity: The gRNA sequence should be unique within the target genome to minimize off-target effects[9].
Step-by-Step Procedure:
-
Obtain Target Sequence: Retrieve the genomic DNA or cDNA sequence for the MUC5AC gene from a database such as the NCBI Gene database.
-
Use a Design Tool: Utilize online gRNA design tools (e.g., GenScript's gRNA design tool, Broad Institute's GPP Web Portal, CRISPOR) to identify potential gRNA candidates. These tools predict on-target efficiency and potential off-target sites.
-
Select Top Candidates: Choose 2-3 gRNA sequences with high predicted on-target scores and low off-target scores. Targeting the gene with multiple gRNAs can help ensure the observed phenotype is due to an on-target effect[9].
-
Order or Synthesize gRNAs: Oligonucleotides for the selected gRNA sequences can be synthesized for cloning into a Cas9 expression vector.
Table 1: Example gRNA Sequences for Human MUC5AC (Note: These are illustrative examples. Always perform your own design and validation.)
| gRNA ID | Target Exon | Sequence (5' to 3') | PAM |
| MUC5AC-g1 | Exon 2 | GACGTCAACGTGTCCATCGT | AGG |
| MUC5AC-g2 | Exon 3 | GCTACACCAAGACCTGCGAC | TGG |
Protocol 2: Vector Construction and Preparation
The gRNA and Cas9 can be delivered to cells in various formats. A common method involves an all-in-one plasmid vector that expresses both Cas9 and the gRNA. Lentiviral vectors are particularly effective for transducing a wide range of cell types, including primary cells[10][11].
Materials:
-
pLentiCRISPRv2-GFP (Addgene plasmid #52961 or similar)[12]
-
Selected gRNA oligonucleotides (forward and reverse)
-
BbsI restriction enzyme[7]
-
T4 DNA Ligase
-
Stellar™ Competent Cells (or similar)
-
Plasmid purification kit
Procedure (Cloning into pLentiCRISPRv2):
-
Phosphorylate and Anneal Oligos:
-
Mix forward and reverse gRNA oligos with T4 PNK buffer and T4 PNK enzyme.
-
Incubate at 37°C for 30 minutes.
-
Heat to 95°C for 5 minutes and then ramp down to 25°C at 5°C/min to anneal.
-
-
Vector Digestion:
-
Digest the pLentiCRISPRv2 vector with the BbsI restriction enzyme. This creates sticky ends compatible with the annealed oligos.
-
Purify the linearized vector using a gel purification kit[7].
-
-
Ligation:
-
Ligate the annealed gRNA duplex into the digested vector using T4 DNA Ligase. Incubate at room temperature for 1-2 hours.
-
-
Transformation:
-
Transform the ligation product into competent E. coli.
-
Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow overnight cultures.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the gRNA sequence via Sanger sequencing.
-
Protocol 3: Delivery into Mammalian Cells
Target Cell Lines: NCI-H292 (human lung mucoepidermoid carcinoma), Calu-3 (human lung adenocarcinoma), or primary human airway epithelial cells are commonly used for MUC5AC studies[13][14].
Method 1: Lipofection (Transient Transfection)
-
Cell Plating: One day before transfection, seed cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute 2.5 µg of the MUC5AC-gRNA-Cas9 plasmid in Opti-MEM (or similar serum-free medium).
-
In a separate tube, dilute a lipofection reagent (e.g., Lipofectamine 3000) in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted DNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the DNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with validation or selection.
Method 2: Lentiviral Transduction
For stable knockout cell lines or difficult-to-transfect cells, lentiviral delivery is recommended[10].
-
Lentivirus Production: Co-transfect HEK293T cells with the MUC5AC-gRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest: Collect the supernatant containing viral particles at 48 and 72 hours post-transfection.
-
Transduction: Add the viral supernatant to the target cells in the presence of polybrene (8 µg/mL).
-
Selection/Sorting: After 48-72 hours, select transduced cells. If using a vector with a fluorescent marker like GFP, cells can be sorted using fluorescence-activated cell sorting (FACS)[10]. If using a vector with an antibiotic resistance marker, apply the appropriate antibiotic (e.g., puromycin).
Protocol 4: Validation of MUC5AC Knockout
Validation is essential to confirm that the gene has been successfully edited at the genomic, mRNA, and protein levels[15].
A. Genomic DNA Level: T7 Endonuclease I (T7E1) Assay
This assay detects heteroduplex DNA formed from wild-type and indel-containing PCR amplicons[15].
-
Genomic DNA Extraction: Extract genomic DNA from the edited cell population using a commercial kit.
-
PCR Amplification: Amplify a ~500-800 bp region surrounding the gRNA target site.
-
Denaturation and Re-annealing:
-
Denature the PCR product at 95°C for 10 minutes.
-
Allow the DNA to re-anneal by slowly cooling to room temperature. This will form heteroduplexes if indels are present.
-
-
T7E1 Digestion: Treat the re-annealed PCR product with T7 Endonuclease I for 20-30 minutes at 37°C. The enzyme will cleave the mismatched DNA.
-
Analysis: Run the digested products on a 2% agarose gel. The presence of cleaved fragments in addition to the original PCR product indicates successful editing.
B. mRNA Level: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from control and knockout cell populations.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A significant reduction in MUC5AC mRNA levels relative to the control indicates successful knockout.
C. Protein Level: Western Blot
This is the gold standard for confirming the absence of the target protein[15].
-
Protein Lysate Preparation: Lyse control and knockout cells in RIPA buffer with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with a primary antibody specific for MUC5AC.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the blot with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. The absence of a band at the expected molecular weight for MUC5AC in the edited samples confirms knockout.
-
Functional Studies Post-Knockout
After validating the MUC5AC knockout, various assays can be performed to investigate its functional role.
Protocol 5: Mucociliary Transport Assay
Studies have shown that while MUC5B is critical for mucus transport, MUC5AC helps align the flow[10]. Loss of MUC5AC can lead to disorganized transport patterns[10].
-
Cell Culture: Grow control and MUC5AC-KO airway epithelial cells at an air-liquid interface (ALI) to induce differentiation and mucus production.
-
Particle Deposition: Gently deposit fluorescent microspheres (e.g., 2 µm diameter) onto the apical surface of the ALI cultures[10].
-
Live-Cell Imaging: Acquire time-lapse images using a fluorescence microscope.
-
Analysis: Use particle tracking software (e.g., ImageJ with the TrackMate plugin) to measure the speed and directionality of the microspheres. Compare the transport rates and flow patterns between control and MUC5AC-KO cultures.
Protocol 6: Cell Proliferation and Viability Assay
-
Cell Seeding: Seed equal numbers of control and MUC5AC-KO cells into 96-well plates.
-
Assay: At various time points (e.g., 24, 48, 72 hours), add a viability reagent (e.g., MTT, MTS, or PrestoBlue™) to the wells according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Analysis: Compare the growth curves of control and knockout cells to determine if MUC5AC affects cell proliferation.
Protocol 7: Cell Migration Assay (Transwell Assay)
This is particularly relevant for studying the role of MUC5AC in cancer metastasis.
-
Cell Preparation: Starve control and MUC5AC-KO cells in serum-free medium overnight.
-
Assay Setup: Seed the starved cells into the upper chamber of a Transwell insert (8 µm pore size). Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-24 hours to allow cells to migrate through the pores.
-
Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Analysis: Count the number of migrated cells in several fields of view under a microscope. Compare the migratory capacity of control and knockout cells.
Data Presentation
Table 2: Summary of MUC5AC Knockout Validation (Illustrative data based on typical experimental outcomes)
| Validation Method | Control Cells | MUC5AC-KO Clone 1 | MUC5AC-KO Clone 2 |
| T7E1 Assay (% Cleavage) | 0% | 85% | 91% |
| Sanger Sequencing | Wild-Type Sequence | 7 bp deletion | 11 bp insertion |
| qRT-PCR (Relative MUC5AC mRNA) | 1.0 | 0.08 | 0.05 |
| Western Blot (MUC5AC Protein) | Strong Band | No Band Detected | No Band Detected |
Table 3: Functional Consequences of MUC5AC Knockout in Airway Epithelial Cells (Illustrative data based on published findings)
| Functional Assay | Control Cells | MUC5AC-KO Cells |
| Mucociliary Transport Speed (µm/s) | 35.2 ± 4.1 | 33.8 ± 3.9 |
| Mucus Flow Directionality (% aligned flow) | 94% | 42%[10] |
| Influenza Virus Infectivity (Relative Units) | 1.0 | 2.5 (Increased Infectivity) |
Visualizations
Caption: Workflow for CRISPR-Cas9 knockout of MUC5AC.
Caption: Key signaling pathways regulating MUC5AC expression.
Caption: Multi-level validation of MUC5AC gene knockout.
References
- 1. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 2. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Requirement for MUC5AC in KRAS-dependent lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. MUC5B mobilizes and MUC5AC spatially aligns mucociliary transport on human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Genome-wide bidirectional CRISPR screens identify mucins as host factors modulating SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
troubleshooting low signal in Muc5AC-3 ELISA
Welcome to the technical support center for the MUC5AC-3 ELISA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected normal range for MUC5AC concentrations in different samples?
The concentration of MUC5AC can vary significantly depending on the sample type and disease state. For instance, in induced sputum, MUC5AC concentrations are considerably higher in individuals with chronic obstructive pulmonary disease (COPD) compared to healthy non-smokers. One study reported mean concentrations of 97 pmol/mL in participants with COPD, which was about six times higher than in healthy never-smokers[1]. In another study, the MUC5AC/MUC5B ratio was found to be higher in asthma patients with type 2 inflammation[2]. It is recommended to perform a pilot experiment with a few samples to determine the optimal dilution factor for your specific samples[3].
Q2: How should I prepare my samples for the MUC5AC ELISA?
Proper sample preparation is crucial for accurate results. Here are some general guidelines for common sample types:
-
Serum: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.[4]
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at -20°C or -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS and centrifuge to remove debris. Assay immediately or aliquot and store at -20°C or -80°C.[3]
Q3: What are the key signaling pathways that regulate MUC5AC expression?
Several signaling pathways are known to regulate the expression of MUC5AC. Understanding these pathways can be helpful in experimental design and data interpretation. The primary pathways include:
-
NF-κB Pathway: This pathway is crucial for the production and secretion of MUC5AC. Activation of NF-κB leads to its translocation to the nucleus, where it initiates the transcription of the MUC5AC gene.[5][6][7][8]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, often triggered by factors like Epidermal Growth Factor (EGF), also plays a significant role in MUC5AC expression.[9][10][11]
-
STAT6 Pathway: Interleukin-13 (IL-13) can induce MUC5AC expression through the STAT6 signaling pathway, which is particularly relevant in allergic airway inflammation.[12][13]
Troubleshooting Guide: Low Signal in this compound ELISA
Low or no signal is a common issue encountered during ELISA experiments. The following guide provides potential causes and solutions to help you troubleshoot this problem.
MUC5AC ELISA Troubleshooting Workflow
Quantitative Data Summary
The following table summarizes the typical detection ranges and sensitivities of commercially available MUC5AC ELISA kits. These values can serve as a reference for expected assay performance.
| Manufacturer/Kit | Detection Range | Sensitivity | Sample Type(s) |
| Abcam (ab303761) | 18.75 - 1200 pg/mL | ≤ 3.461 pg/mL | Cell culture supernatant |
| Elabscience | 0.16 - 10 ng/mL | 0.09 ng/mL | Serum, plasma, other biological fluids |
| MyBioSource (MBS2702409) | 0.16 - 10 ng/mL | 0.1 ng/mL | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates |
| Aviva Systems Biology (OKCD06767) | 78 - 5,000 pg/mL | Not specified | Serum, plasma, cell culture supernatant, other biological fluids |
| Assay Genie (HUFI00790) | 0.312 - 20 ng/mL | 0.188 ng/mL | Serum, plasma, cell culture supernatants |
Detailed Troubleshooting Guide
| Potential Cause | Recommended Solution(s) |
| Reagent-Related Issues | |
| Inactive reagents | Check the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures. Prepare fresh substrate and other working solutions. |
| Improper reagent preparation | Double-check all calculations for dilutions of standards, antibodies, and other reagents. Ensure all components are thoroughly mixed before use. |
| Reagents not at room temperature | Allow all reagents to equilibrate to room temperature for at least 30 minutes before starting the assay. |
| Protocol-Related Issues | |
| Insufficient incubation time | Ensure that all incubation steps are carried out for the full recommended time. You may consider increasing the incubation time for the primary antibody, for example, to overnight at 4°C to enhance signal. |
| Incorrect incubation temperature | Use a calibrated incubator set to the temperature specified in the protocol (often 37°C). |
| Inadequate washing | Ensure that wells are completely filled and aspirated during each wash step. However, overly aggressive washing can also lead to a loss of signal. Follow the recommended number of washes. |
| Omission of a step or incorrect order of reagent addition | Carefully review the protocol to ensure all steps were performed in the correct sequence. |
| Sample-Related Issues | |
| Low concentration of MUC5AC in samples | If the expected concentration of MUC5AC is low, you may need to use a more concentrated sample or a less diluted sample. Consider running a dilution series to find the optimal sample concentration. |
| Sample degradation | Ensure samples are stored properly and avoid repeated freeze-thaw cycles. |
| Equipment and Technique Issues | |
| Incorrect plate reader settings | Verify that the plate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB). If wavelength correction is available, use the recommended secondary wavelength (e.g., 570 nm or 630 nm).[14] |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes are added to each well. Change pipette tips between each standard, sample, and reagent. |
Experimental Protocols
Below is a generalized, representative protocol for a MUC5AC sandwich ELISA. Note: Always refer to the specific manual provided with your ELISA kit for the most accurate and optimized procedure.
Materials:
-
MUC5AC ELISA plate pre-coated with capture antibody
-
MUC5AC standard
-
Biotin-conjugated detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Sample diluent
-
Plate sealer
Protocol:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the protocol (e.g., 2 hours at 37°C).[15]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate as directed (e.g., 1 hour at 37°C).[15]
-
Washing: Repeat the washing step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as directed (e.g., 1 hour at 37°C).[15]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 90-100 µL of substrate solution to each well. Incubate in the dark at room temperature or 37°C for 15-30 minutes, or until color develops.[15]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm using a microplate reader.[3]
-
Data Analysis: Calculate the mean OD for each standard and sample. Subtract the mean OD of the blank. Plot a standard curve and determine the concentration of MUC5AC in your samples.
MUC5AC Signaling Pathways
The diagram below illustrates the key signaling pathways involved in the regulation of MUC5AC gene expression.
References
- 1. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]
- 10. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lyn regulates mucus secretion and MUC5AC via the STAT6 signaling pathway during allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 15. cosmobiousa.com [cosmobiousa.com]
preventing non-specific binding in Muc5AC-3 immunoassays
Welcome to the technical support center for MUC5AC-3 immunoassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, with a focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and how does it affect my this compound immunoassay results?
Non-specific binding (NSB) refers to the attachment of antibodies or other detection reagents to unintended sites on the microplate surface or to other proteins in the sample, rather than to the this compound antigen itself.[1][2][3] This can lead to a high background signal, which reduces the assay's sensitivity and can obscure the true signal from your target analyte, potentially leading to inaccurate quantification and false-positive results.[4][5]
Q2: I am observing high background in my this compound ELISA. What are the likely causes?
High background in an ELISA can stem from several factors:
-
Insufficient Blocking: The blocking buffer may not be effectively covering all unoccupied sites on the microplate, allowing detection antibodies to bind non-specifically.[1][4]
-
Inadequate Washing: Insufficient or improper washing steps can leave behind unbound antibodies and other reagents, contributing to background noise.[4]
-
High Antibody Concentration: Using overly concentrated primary or secondary antibodies can increase the likelihood of non-specific binding.[5]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent itself.[3]
-
Properties of MUC5AC: MUC5AC is a heavily glycosylated mucin, and these carbohydrate chains can sometimes contribute to non-specific interactions.[6]
Q3: What is the role of a blocking buffer and which one should I choose for my this compound assay?
A blocking buffer is a solution containing an irrelevant protein or a mixture of proteins that binds to all unoccupied sites on the surface of the microplate wells.[1] This prevents the primary or secondary antibodies from binding non-specifically to the plate, thereby reducing background signal and improving the signal-to-noise ratio.[1]
Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and whole serum.[1][7] The choice of blocking buffer can significantly impact assay performance, and the optimal blocker may need to be determined empirically. For glycoprotein assays like MUC5AC, it is crucial to select a blocker that does not cross-react with the antibodies or the analyte.
Troubleshooting Guides
Issue: High Background Signal
High background can mask the specific signal from this compound. Follow these steps to troubleshoot and reduce non-specific binding.
1. Optimize Blocking Conditions:
-
Increase Blocking Incubation Time: Extend the blocking incubation period to ensure complete saturation of non-specific binding sites.
-
Try Different Blocking Agents: If high background persists, test alternative blocking buffers. The ideal blocking agent is assay-dependent.[1][8]
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer for this compound ELISA
This protocol outlines a method for comparing different blocking agents to identify the one that provides the best signal-to-noise ratio for your this compound immunoassay.
Materials:
-
This compound coated microplate
-
This compound standard
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Various blocking buffers to be tested (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffer).
Procedure:
-
Coat a 96-well microplate with the this compound capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Prepare different blocking buffers.
-
Add 200 µL of each blocking buffer to different sets of wells. For a negative control, add only PBS to a set of wells.
-
Incubate the plate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add this compound standards and samples to the wells and proceed with the standard ELISA protocol.
-
After adding the stop solution, read the absorbance at 450 nm.
-
Calculate the signal-to-noise ratio for each blocking buffer by dividing the signal of a known standard concentration by the signal of the blank (zero standard).
Data Presentation
Table 1: Comparison of Different Blocking Agents on Signal-to-Noise Ratio in a this compound ELISA
| Blocking Agent | Signal (OD at 450 nm) - 10 ng/mL MUC5AC | Background (OD at 450 nm) - 0 ng/mL MUC5AC | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1.852 | 0.125 | 14.8 |
| 5% Non-Fat Dry Milk in PBS | 1.624 | 0.250 | 6.5 |
| Commercial Blocker A | 2.135 | 0.098 | 21.8 |
| Commercial Blocker B | 1.987 | 0.105 | 18.9 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for high background in this compound immunoassays.
Issue: MUC5AC Glycosylation and Antibody Binding
The extensive and variable glycosylation of MUC5AC can sometimes mask antibody epitopes or cause non-specific interactions.
1. Enzymatic Deglycosylation:
-
Consider treating your samples with neuraminidase to remove sialic acid residues. This has been shown to increase the signal-to-noise ratio in MUC5AC ELISAs by exposing antibody binding sites.[6]
Experimental Protocols
Protocol 2: Neuraminidase Treatment of Samples for this compound ELISA
This protocol describes how to treat samples with neuraminidase to potentially improve this compound detection.
Materials:
-
Sample containing this compound
-
Neuraminidase A (from Arthrobacter ureafaciens)
-
Incubator at 37°C
-
Assay buffer
Procedure:
-
To your sample, add neuraminidase A to a final concentration of 65-650 U/mL.[6]
-
Incubate the mixture for 1-2 hours at 37°C.[6]
-
Following incubation, the sample is ready for analysis in the this compound ELISA.
-
It is recommended to run a control sample that has not been treated with neuraminidase to evaluate the effect of the treatment.
Data Presentation
Table 2: Effect of Neuraminidase Treatment on this compound Detection
| Sample Treatment | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| No Treatment | 1.234 | 0.150 | 8.2 |
| Neuraminidase Treatment (1 hour) | 1.987 | 0.135 | 14.7 |
| Neuraminidase Treatment (2 hours) | 2.015 | 0.130 | 15.5 |
This table presents hypothetical data for illustrative purposes based on the findings that neuraminidase treatment can dramatically increase the signal-to-noise ratio.[6]
Visualizations
Caption: Relationship between MUC5AC glycosylation, non-specific binding, and neuraminidase treatment.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Development of a highly sensitive and reliable enzyme-linked immunosorbent assay for MUC5AC in human tears extracted from Schirmer strips - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Navigating the Complex Glycoscape of MUC5AC: A Technical Support Guide for Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of heavily glycosylated MUC5AC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this complex mucin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during the mass spectrometry of MUC5AC.
Q1: Why is MUC5AC so challenging to analyze by mass spectrometry?
A1: The difficulty in analyzing MUC5AC stems from its intrinsic properties. It is a large, heavily O-glycosylated protein, with dense clusters of glycans attached to serine and threonine residues in its mucin domains.[1][2] This extensive glycosylation presents several challenges:
-
Protease Resistance: The dense glycan "bottlebrush" structure shields the protein backbone from cleavage by common proteases like trypsin, leading to inefficient digestion and the generation of very large, difficult-to-analyze glycopeptides.[1][2]
-
High Heterogeneity: MUC5AC exhibits immense heterogeneity, with a single glycosylation site potentially harboring hundreds of different glycan structures.[1] This complexity results in a vast number of different glycoforms, each with a unique mass.
-
Ion Suppression: In a complex mixture, the more abundant non-glycosylated peptides can suppress the ionization of the less abundant glycopeptides, making them difficult to detect by the mass spectrometer.[2][3][4]
-
Difficult Fragmentation: Standard collision-induced dissociation (CID) often leads to the preferential loss of the labile glycans, making it difficult to determine the peptide sequence and the exact site of glycosylation.[1][5]
Q2: I am observing poor or no signal for my MUC5AC glycopeptides. What are the likely causes and solutions?
A2: Low or absent signal for MUC5AC glycopeptides is a common issue. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inefficient Digestion | - Consider using a combination of proteases or a more robust enzyme like pronase. - Optimize digestion conditions (enzyme-to-protein ratio, incubation time, and temperature). - Perform in-solution digestion as it can be more effective than in-gel digestion for large glycoproteins. |
| Ion Suppression | - Implement a glycopeptide enrichment strategy to remove non-glycosylated peptides.[4] - Optimize LC gradient to better separate glycopeptides from interfering species. |
| Poor Ionization | - The hydrophilic nature of glycopeptides can hinder their ionization in positive ion mode.[4] - Consider using specialized ionization sources or additives to the mobile phase to enhance ionization efficiency. |
| Sample Loss During Preparation | - Minimize the number of sample handling steps. - Use low-binding tubes and pipette tips. - Be cautious during desalting steps, as glycopeptides can be lost. |
| Contamination | - Ensure all reagents and labware are free from contaminants like detergents (e.g., Triton X-100, Tween) and keratins, which can suppress the signal of interest.[6] |
Q3: How can I enrich for MUC5AC glycopeptides to improve their detection?
A3: Enrichment is a critical step for successful MUC5AC glycopeptide analysis.[3] Several strategies can be employed:
-
Lectin Affinity Chromatography: This technique uses lectins, which are proteins that bind to specific carbohydrate structures, to capture glycopeptides.[7] A multi-lectin approach using a combination of different lectins can enrich for a broader range of glycan types.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates molecules based on their hydrophilicity.[3][7] Since glycans are hydrophilic, this method is effective at separating glycopeptides from their non-glycosylated counterparts.[3][7]
-
Chemical Enrichment: Methods like hydrazide chemistry can be used to covalently capture oxidized glycans onto a solid support.
Q4: Which fragmentation technique is best for sequencing MUC5AC glycopeptides?
A4: The choice of fragmentation technique is crucial for obtaining both peptide sequence and glycan information. A combination of methods often yields the most comprehensive data.[8]
| Fragmentation Technique | Advantages | Limitations |
| Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD) | - Good for generating glycan oxonium ions, which are diagnostic for the presence of specific monosaccharides.[5][9] - Can provide some glycan structural information. | - Often results in the loss of the entire glycan from the peptide, making it difficult to determine the glycosylation site.[1][3] - Provides limited peptide backbone fragmentation for heavily glycosylated peptides. |
| Electron Transfer Dissociation (ETD)/Electron Capture Dissociation (ECD) | - Preferentially cleaves the peptide backbone while leaving the labile glycan intact.[5][8][10] - Excellent for localizing the site of glycosylation.[5][8] | - Requires multiply charged precursor ions.[10] - Can have longer acquisition times.[5] |
| Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) | - A hybrid method that combines ETD and HCD, providing both peptide backbone and glycan fragmentation in a single spectrum.[5] - Offers comprehensive characterization of glycopeptides. | - Not available on all mass spectrometers. |
| Ultraviolet Photodissociation (UVPD) | - Can generate both glycosidic and cross-ring cleavages of the glycan, providing detailed structural information.[5] | - A newer technique that is not as widely available. |
Q5: I am having trouble with the data analysis of my MUC5AC glycopeptide data. What are the key challenges and what software can I use?
A5: Data analysis for MUC5AC glycopeomics is complex due to the high degree of heterogeneity and the need to identify both the peptide and the attached glycan.
-
Challenges:
-
Software Solutions:
-
Specialized glycoproteomics software is essential. Some commonly used tools include Byonic, Proteome Discoverer with the Glycopeptide Search node, and MaxQuant.[7][11]
-
Open-source platforms like FragPipe and GlycReSoft also offer powerful tools for glycopeptide analysis.[1][12]
-
It is often necessary to create a custom database of potential glycan structures to aid in the identification process.[8]
-
Quantitative Data Summary
The following table provides a representative example of the types of quantitative data that can be obtained from a mass spectrometry analysis of MUC5AC O-glycans. Note: The values presented here are illustrative and will vary depending on the biological source and experimental conditions.
| Glycan Structure | Monosaccharide Composition | Relative Abundance (%) |
| Core 1 | GalNAcGal | 25 |
| Sialyl Core 1 | NeuAcGalNAcGal | 15 |
| Core 2 | GlcNAc(GalNAc)Gal | 20 |
| Sialyl Core 2 | NeuAcGlcNAc(GalNAc)Gal | 10 |
| Fucosylated Core 2 | FucGlcNAc(GalNAc)Gal | 12 |
| Disialyl Core 1 | NeuAc(NeuAc)GalNAcGal | 8 |
| Other Complex Structures | - | 10 |
Experimental Protocols
This section provides a general overview of a typical workflow for the mass spectrometry analysis of MUC5AC. For detailed, step-by-step instructions, it is recommended to consult specific research articles and methods papers.[1][3][4][13][14][15]
1. MUC5AC Enrichment and Purification:
-
Objective: To isolate MUC5AC from a complex biological sample (e.g., cell culture supernatant, mucus).
-
Methodology: This can be achieved through a combination of techniques such as size-exclusion chromatography, density gradient centrifugation, and affinity chromatography using MUC5AC-specific antibodies.
2. Reduction, Alkylation, and In-Solution Digestion:
-
Objective: To denature the protein, break disulfide bonds, and enzymatically digest it into smaller peptides and glycopeptides.
-
Protocol Overview:
-
Denature the purified MUC5AC in a solution containing a chaotropic agent like guanidine hydrochloride.
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.
-
Perform a buffer exchange to remove the denaturant and create a suitable environment for enzymatic digestion.
-
Digest the MUC5AC with a protease (e.g., trypsin, pronase) or a combination of proteases overnight at 37°C.
-
3. Glycopeptide Enrichment:
-
Objective: To separate glycopeptides from the more abundant non-glycosylated peptides.
-
Methodology: As described in Q3, use techniques like lectin affinity chromatography or HILIC.
4. LC-MS/MS Analysis:
-
Objective: To separate the enriched glycopeptides and acquire mass spectra for identification and characterization.
-
Protocol Overview:
-
Reconstitute the enriched glycopeptides in a suitable solvent for liquid chromatography.
-
Inject the sample onto a reverse-phase or HILIC nano-liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the glycopeptides using a gradient of increasing organic solvent.
-
Acquire MS1 scans to determine the mass-to-charge ratio of the intact glycopeptides.
-
Select precursor ions for fragmentation using a data-dependent acquisition (DDA) method employing a combination of fragmentation techniques (e.g., HCD and ETD).
-
5. Data Analysis:
-
Objective: To identify the peptide sequence, the attached glycan composition, and the site of glycosylation.
-
Methodology: Use specialized glycoproteomics software as detailed in Q5 to search the acquired MS/MS data against a protein sequence database and a glycan database.
Visualizations
The following diagrams illustrate key workflows and concepts in the mass spectrometry of MUC5AC.
Caption: General experimental workflow for MUC5AC glycoproteomic analysis.
Caption: Comparison of CID/HCD and ETD/ECD fragmentation for glycopeptides.
Caption: A typical data analysis workflow for glycoproteomics.
References
- 1. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 4. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of MUC5AC and MUC5B by Stable Isotope Labeling Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Glycopeptide Analysis Using LC/MS and LC/MSn Site-Specific Glycosylation Analysis of a Glycoprotein | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Glycoproteomics with FragPipe | FragPipe [fragpipe.nesvilab.org]
- 13. nccs.res.in [nccs.res.in]
- 14. Digestion, Purification, and Enrichment of Protein Samples for Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
improving Muc5AC-3 antibody specificity and sensitivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the use of the Muc5AC-3 antibody, enhancing its specificity and sensitivity in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of MUC5AC in Western Blotting?
A1: The theoretical molecular weight of MUC5AC is approximately 585 kDa.[1] However, due to extensive glycosylation, it often migrates much slower on SDS-PAGE, and may appear as a smear or a band at a higher molecular weight.
Q2: What is the subcellular localization of MUC5AC?
A2: MUC5AC is a secreted mucin, but it can be visualized in the cytoplasm of goblet cells in the surface epithelium of tissues like the stomach and respiratory tract.[2][3]
Q3: Which positive and negative controls are recommended for MUC5AC IHC?
A3: Gastric or colon tissue are suitable positive controls for MUC5AC immunohistochemistry.[2] For a negative control, tissues known not to express MUC5AC, such as kidney, can be used.[3]
Q4: Can the this compound antibody be used for applications other than IHC?
A4: MUC5AC antibodies have been validated for various applications including Western Blotting (WB), ELISA, and Immunofluorescence (IF).[3][4] However, it is crucial to optimize the protocol for each specific application.
Troubleshooting Guides
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No Staining / Weak Signal | Inadequate antigen retrieval. | Optimize heat-induced epitope retrieval (HIER) by testing different buffers (e.g., citrate buffer pH 6.0, Tris-EDTA pH 9.0) and heating times/methods (microwave, pressure cooker).[5] |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6] | |
| Issues with the primary or secondary antibody. | Run a positive control to confirm antibody activity. Ensure the secondary antibody is compatible with the primary antibody's host species. | |
| Tissue fixation issues. | Ensure tissues are adequately fixed in 10% neutral buffered formalin. Over-fixation or under-fixation can mask the epitope. | |
| High Background | Non-specific binding of primary or secondary antibodies. | Increase the concentration and/or duration of the blocking step. Use normal serum from the species in which the secondary antibody was raised. |
| Primary antibody concentration is too high. | Decrease the primary antibody concentration and/or the incubation time. | |
| Endogenous peroxidase or phosphatase activity. | For HRP-based detection, quench endogenous peroxidase activity with a 3% H2O2 solution. For AP-based detection, use levamisole to block endogenous alkaline phosphatase.[7] | |
| Insufficient washing. | Increase the number and duration of wash steps between antibody incubations. | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody with the tissue. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. |
| Tissue drying out during staining. | Keep slides in a humidified chamber during incubations to prevent drying. |
Western Blotting (WB)
| Problem | Possible Cause | Recommended Solution |
| No Band / Weak Band | Low protein transfer efficiency, especially for a large protein like MUC5AC. | Use a lower percentage acrylamide gel (e.g., 6%) for better resolution of high molecular weight proteins. Optimize transfer conditions (e.g., overnight transfer at 4°C at a low voltage). Consider adding 0.1% SDS to the transfer buffer to aid in the transfer of large proteins. |
| Insufficient protein loaded. | Load a higher concentration of total protein (at least 30 µg) per lane.[8] | |
| Primary antibody concentration too low. | Increase the primary antibody concentration or incubate overnight at 4°C.[9] | |
| Inappropriate blocking buffer. | Milk-based blockers can sometimes mask epitopes. Try switching to a 5% BSA solution in TBST. | |
| High Background | Primary or secondary antibody concentration is too high. | Reduce the antibody concentrations and/or incubation times. |
| Insufficient blocking. | Increase blocking time to at least 1 hour at room temperature. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Multiple Bands | Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Non-specific antibody binding. | Increase the stringency of your washes (e.g., increase Tween 20 concentration). |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| Low Signal | Insufficient incubation time or temperature. | Ensure all incubation steps are carried out for the recommended duration and at the specified temperature (e.g., 37°C or room temperature as per the protocol).[10] |
| Incorrect reagent preparation or addition. | Double-check all reagent dilutions and ensure they are added in the correct order.[11] | |
| Inactive antibody or conjugate. | Use fresh reagents and ensure proper storage conditions have been maintained. | |
| High Background | Insufficient washing. | Ensure thorough washing of wells between steps. Automated plate washers can improve consistency.[11] |
| High concentration of detection antibody. | Optimize the concentration of the detection antibody by performing a titration.[11] | |
| Cross-reactivity or non-specific binding. | Ensure the plate is adequately blocked. | |
| Poor Standard Curve | Improper standard dilution. | Carefully prepare the standard curve dilutions and ensure thorough mixing at each step.[12] |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting technique. |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 9.0).
-
Heat in a pressure cooker or microwave according to optimized times. For example, heat in a microwave at high power for 5 minutes, followed by low power for 15 minutes.
-
Allow slides to cool to room temperature in the retrieval buffer for at least 20 minutes.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody in the blocking solution to the optimized concentration (e.g., 1:100 - 1:400).[6]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS-T (PBS with 0.05% Tween 20) (3 changes, 5 minutes each).
-
Incubate with an HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS-T (3 changes, 5 minutes each).
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Western Blot (WB) Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 30-50 µg of protein per well onto a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like MUC5AC, a wet transfer overnight at 4°C at 30V is recommended.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody in the blocking buffer (e.g., 1:300 - 1:1000).[4]
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or film.
-
Sandwich ELISA Protocol
-
Coating:
-
Coat a 96-well plate with a capture antibody specific for MUC5AC at an optimized concentration in coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards and samples at appropriate dilutions to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated this compound detection antibody at an optimized concentration.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.[13]
-
-
Substrate Development:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until color develops.[13]
-
-
Stopping and Reading:
-
Add stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways that regulate MUC5AC expression and a general workflow for troubleshooting IHC experiments.
Caption: NF-κB signaling pathway for MUC5AC expression.
Caption: MAPK/ERK signaling pathway for MUC5AC expression.
Caption: IHC troubleshooting workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Anti-MUC5AC Antibodies: Novus Biologicals [novusbio.com]
- 4. MUC5AC antibody (30408-1-AP) | Proteintech [ptglab.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. genomeme.ca [genomeme.ca]
- 7. researchgate.net [researchgate.net]
- 8. turkjpath.org [turkjpath.org]
- 9. ibidi.com [ibidi.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]
- 12. nacalai.com [nacalai.com]
- 13. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Lyophilized Muc5AC-3 Glycopeptide
Disclaimer: This document provides general guidance on the stability of lyophilized glycopeptides based on established scientific principles. Specific stability data for Muc5AC-3 glycopeptide is not publicly available. Researchers are strongly encouraged to perform their own stability studies to determine the optimal handling and storage conditions for their specific experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound glycopeptide?
A1: For maximum stability, lyophilized glycopeptides should be stored at -20°C or colder, protected from light.[1] When stored under these conditions, the peptide should be stable for several months to a year. For long-term storage (beyond one year), -80°C is recommended. Avoid storing in frost-free freezers, as temperature fluctuations during defrost cycles can degrade the peptide.
Q2: What is the expected shelf-life of the lyophilized this compound glycopeptide?
A2: The shelf-life of a lyophilized glycopeptide is dependent on its specific amino acid sequence and glycosylation pattern. While many lyophilized peptides are stable for years at -20°C, those containing sensitive residues may have a shorter shelf-life. It is crucial to perform stability-indicating tests to establish a specific shelf-life for your this compound glycopeptide lot.
Q3: How many times can I freeze-thaw the reconstituted this compound glycopeptide solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the glycopeptide.[1] Upon reconstitution, it is best practice to create single-use aliquots and store them at -20°C or -80°C.
Q4: What are the primary degradation pathways for a glycopeptide like this compound?
A4: The most common degradation pathways for glycopeptides include:
-
Oxidation: Particularly of Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) residues.[2]
-
Deamidation: Conversion of Asparagine (Asn) and Glutamine (Gln) residues to their corresponding carboxylic acids.[3][4]
-
Hydrolysis: Cleavage of the peptide backbone, which can be catalyzed by acidic or basic conditions.
-
Aggregation: Formation of insoluble peptide clusters, which can be sequence-dependent and influenced by handling procedures.
The glycosylation on this compound can potentially enhance its stability by sterically hindering protease access and increasing solubility.[5][6]
Troubleshooting Guide
Issue 1: The lyophilized this compound glycopeptide is difficult to dissolve.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The solubility of a glycopeptide is highly dependent on its amino acid composition and glycosylation. Start with sterile, purified water. If solubility is poor, try a buffer with a pH that is different from the isoelectric point (pI) of the peptide. For basic peptides (net positive charge), a slightly acidic buffer (e.g., 10% acetic acid) may help. For acidic peptides (net negative charge), a slightly basic buffer (e.g., 1% ammonium bicarbonate) may be effective. |
| Hydrophobicity | If the glycopeptide has a high content of hydrophobic amino acids, small amounts of organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be used to aid dissolution. Caution: DMSO can oxidize Methionine residues. |
| Aggregation | Sonication in a water bath for short periods can help break up aggregates. However, avoid excessive sonication as it can cause heating and degradation. |
| Insufficient Reconstitution Time | Allow the glycopeptide to fully dissolve. Gently agitate or vortex at a low speed. For some high-concentration formulations, reconstitution can take from 15-30 minutes to a couple of hours.[7][8] |
Issue 2: I suspect my reconstituted this compound glycopeptide has degraded.
| Possible Cause | Troubleshooting Step |
| Oxidation | If your glycopeptide contains Met, Cys, or Trp, it may have oxidized. This can sometimes be observed as a slight yellowing or browning of the lyophilized powder or reconstituted solution.[1] Store the peptide under an inert gas (argon or nitrogen) to minimize exposure to oxygen. When preparing solutions, use degassed buffers.[1] |
| Deamidation | Deamidation of Asn and Gln residues is a common modification that can alter the charge and structure of the glycopeptide.[3][4] This can be detected by a change in the retention time in reverse-phase HPLC or a shift in the isoelectric point. |
| Handling Errors | Ensure the lyophilized peptide was brought to room temperature in a desiccator before opening to prevent condensation.[9] Avoid repeated freeze-thaw cycles. |
| Contamination | Use sterile buffers and handle the glycopeptide under aseptic conditions to prevent microbial growth, which can degrade the peptide. |
General Stability Profile for Lyophilized Glycopeptides
The following table summarizes general storage conditions and expected stability for lyophilized glycopeptides. Note that these are estimates, and empirical testing is required for this compound.
| Storage Condition | Temperature | Light Protection | Atmosphere | Expected Stability |
| Long-term | -80°C | Required | Inert Gas Recommended | > 1 year |
| Mid-term | -20°C | Required | Inert Gas Recommended | Several months to 1 year |
| Short-term | 4°C | Required | Sealed Vial | Weeks to a few months |
| Room Temperature | Ambient | Required | Sealed Vial | Days to weeks |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Glycopeptide
-
Equilibration: Allow the vial of lyophilized this compound glycopeptide to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the peptide.[9]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[7][8]
-
Solvent Addition: Carefully add the desired volume of sterile, purified water or an appropriate buffer to the vial. The choice of solvent should be based on the solubility characteristics of the glycopeptide.
-
Dissolution: Gently agitate the vial until the powder is completely dissolved. Avoid vigorous shaking, which can cause aggregation or denaturation.[7] If necessary, use a brief sonication in a water bath.
-
Aliquoting: Once fully dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage of Aliquots: Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Glycopeptide Stability by RP-HPLC
-
Sample Preparation: Reconstitute the lyophilized this compound glycopeptide as described in Protocol 1. Prepare samples for injection at different time points (e.g., initial, 1 week, 1 month, etc.) from aliquots stored under various conditions.
-
HPLC System: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column suitable for peptide analysis.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low to high concentration of Mobile Phase B to elute the glycopeptide. A typical gradient might be 5-95% B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Data Analysis: Compare the chromatograms of the stored samples to the initial sample. A decrease in the area of the main peak or the appearance of new peaks indicates degradation. The percentage purity can be calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 3: Integrity Analysis of this compound Glycopeptide by Mass Spectrometry
-
Sample Preparation: Prepare a diluted solution of the reconstituted this compound glycopeptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the intact glycopeptide.
-
Data Analysis:
-
Intact Mass: Compare the observed molecular weight to the theoretical molecular weight of the this compound glycopeptide. A match confirms the integrity of the molecule.
-
Degradation Products: Look for peaks corresponding to potential degradation products. For example, a +16 Da mass shift could indicate oxidation of a Methionine residue, while a +1 Da shift could suggest deamidation of an Asparagine residue.[2][3]
-
Visualizations
Caption: Troubleshooting workflow for this compound glycopeptide reconstitution issues.
Caption: General experimental workflow for assessing the stability of this compound glycopeptide.
References
- 1. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Deamidation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. polarispeptides.com [polarispeptides.com]
- 6. nanotempertech.com [nanotempertech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cusabio.com [cusabio.com]
- 9. bachem.com [bachem.com]
protocol refinement for Muc5AC-3 immunohistochemistry in FFPE tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of Muc5AC immunohistochemistry (IHC) protocols in formalin-fixed paraffin-embedded (FFPE) tissues.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of Muc5AC?
A1: Muc5AC is a secretory-type mucin.[1] In immunohistochemistry, it typically shows cytoplasmic staining.[2] Apical expression has also been noted.
Q2: Which tissues can be used as positive and negative controls for Muc5AC IHC?
A2: Gastric and colon tissues are recommended as positive controls.[1][3] Lung, brain, and tonsil tissues can be used as negative controls.[3]
Q3: Which Muc5AC antibody clones are commonly used for IHC in FFPE tissues?
A3: Several clones have been validated for IHC on FFPE tissues, including IHC625 and CLH2.[2][4]
Experimental Protocols
Below are detailed methodologies for Muc5AC immunohistochemistry, with specific parameters for automated staining platforms.
Tissue Preparation:
-
Each tissue section should be fixed in 10% neutral buffered formalin.
-
Sections should be cut to a thickness of 4µm and placed on positively charged glass slides.
-
Prepared slides should be baked for a minimum of 30 minutes in a 53-65°C oven. Note that performance may vary with extended fixation time.[1]
Automated Staining Protocols:
| Parameter | Leica Biosystems Bond-MAX | Ventana BenchMark ULTRA |
| Primary Antibody Dilution | 1:100 - 1:400 (Clone IHC625)[1] | 1:100 - 1:200 (Clone IHC625)[3] |
| Antigen Retrieval | Heat-induced epitope retrieval (HIER) with Leica Bond ER Solution 2 for 30 minutes.[1] | Cell Conditioning 1 (CC1) for 32-64 minutes at 100°C.[3] |
| Primary Antibody Incubation | 30 minutes.[1] | 32 minutes at 37°C.[3] |
| Detection System | BOND Polymer Refine Detection Kit | UltraView DAB IHC Detection Kit[3] |
Quantitative Data Summary
Staining Quantification using H-Score:
The H-score is a semi-quantitative method to assess IHC staining intensity and the percentage of positive cells.
H-Score Formula: H-Score = 1 * (% cells 1+) + 2 * (% cells 2+) + 3 * (% cells 3+)
The resulting score ranges from 0 to 300. An H-score ≥ 51 can be considered positive.
| Staining Intensity | Score |
| Negative | 0 |
| Low | 1+ |
| Moderate | 2+ |
| Strong | 3+ |
Visual Guides
Experimental Workflow for Muc5AC IHC
Caption: A flowchart of the key steps in Muc5AC immunohistochemistry.
Troubleshooting Guide
This guide addresses common issues encountered during Muc5AC IHC experiments.
Q: I am seeing weak or no staining. What are the possible causes and solutions?
| Possible Cause | Recommended Solution |
| Incorrect antibody concentration | Increase the concentration of the primary antibody. |
| Suboptimal antigen retrieval | Ensure the correct heat-induced epitope retrieval (HIER) method and buffer are used. The duration and temperature of HIER are critical and may need optimization.[5] For Muc5AC, HIER is recommended.[1] |
| Issues with primary or secondary antibodies | Run a positive control to confirm antibody activity. Ensure the secondary antibody is compatible with the primary antibody's host species. |
| Extended fixation time | Variable results can occur with prolonged fixation.[1] |
Q: My slides have high background staining. How can I resolve this?
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too high | Titrate the primary antibody to an optimal dilution. |
| Inadequate blocking | Use serum from the same species as the secondary antibody for blocking. |
| Endogenous peroxidase activity | Ensure a peroxidase block step is included before primary antibody incubation.[1] |
Q: I am observing non-specific staining. What should I do?
| Possible Cause | Recommended Solution |
| Cross-reactivity of the secondary antibody | Run a control with only the secondary antibody to check for non-specific binding. |
| Tissue drying out during the procedure | Keep the slides in a humidified chamber during incubations. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Muc5AC IHC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. genomeme.ca [genomeme.ca]
- 3. Immunohistochemical detection of MUC5AC and MUC5B mucins in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical study of MUC5AC expression in human gastric carcinomas using a novel monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming interference in Muc5AC-3 quantification from complex samples
Welcome to the technical support center for MUC5AC quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions when measuring MUC5AC in complex biological samples such as sputum, bronchoalveolar lavage fluid (BALF), and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying MUC5AC in complex samples?
Quantifying MUC5AC in complex biological samples presents several analytical challenges due to the physicochemical properties of the mucin and the nature of the sample matrix.[1][2] Key difficulties include:
-
Sample Heterogeneity: Samples like sputum are highly viscous and heterogeneous, making consistent and reproducible sample processing difficult.[1]
-
Matrix Interference: The presence of high concentrations of other proteins, DNA, and lipids can interfere with assay performance, a phenomenon known as the "matrix effect".[1][3][4] This can lead to either falsely elevated or depressed readings of MUC5AC levels.[5]
-
Poor Antibody Recognition: The extensive and variable glycosylation of MUC5AC, along with the presence of proteases in airway secretions, can hinder antibody binding in immunoassays.[6][7]
-
Large Size and Polymerization: MUC5AC is a large, polymeric glycoprotein, which can cause issues with solubility and immobilization on assay plates.[6][7]
Q2: My MUC5AC ELISA is showing high variability between replicate wells. What could be the cause?
High variability in an ELISA can stem from several factors related to both the sample and the assay procedure:
-
Incomplete Solubilization: Due to its polymeric nature, MUC5AC may not be fully solubilized, leading to inconsistent coating of the ELISA plate wells. The use of a reducing agent, such as Dithiothreitol (DTT), can improve solubilization.[8]
-
Pipetting Errors: The high viscosity of samples like sputum can make accurate pipetting challenging.
-
Inadequate Mixing: Ensure thorough mixing of samples before plating.
-
Plate Washing: Insufficient washing between steps can leave behind interfering substances, contributing to variability.
Q3: I am observing lower than expected MUC5AC concentrations in my samples. What are some potential reasons?
Several factors can lead to artificially low MUC5AC readings:
-
Matrix Effects: Components in the sample matrix can mask MUC5AC epitopes, preventing antibody binding.[4]
-
Sample Degradation: Sputum can contain proteases that may degrade MUC5AC. It is crucial to process samples quickly and include protease inhibitors.[6][9]
-
Suboptimal Antibody: The specific antibody used may have poor recognition of MUC5AC in its native, highly glycosylated state.[10]
-
Dilution Factor: If samples are highly diluted to overcome matrix effects, the final MUC5AC concentration may fall below the assay's lower limit of quantification (LLOQ).[5]
Q4: Can I use the same protocol for quantifying MUC5AC in BALF and sputum?
While the general principles are similar, protocols may need to be optimized for each sample type. Sputum is generally more viscous and contains higher concentrations of interfering substances than BALF.[1] Therefore, sputum samples may require more rigorous solubilization steps (e.g., higher concentrations of reducing agents) and greater dilution to mitigate matrix effects.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking. | Optimize blocking buffer (e.g., increase protein concentration, try a different blocking agent).[11][12] Increase washing steps. |
| High antibody concentration. | Titrate primary and secondary antibodies to determine the optimal concentration. | |
| Cross-reactivity. | Ensure the specificity of the primary antibody for MUC5AC.[13][14] | |
| Weak or No Signal | Low MUC5AC concentration in the sample. | Concentrate the sample or use a more sensitive ELISA kit. |
| Inactive antibody or reagents. | Check the expiration dates and storage conditions of all reagents.[11] Perform a dot blot to confirm antibody activity.[11] | |
| Matrix interference masking epitopes. | Dilute the sample 2- to 5-fold in an appropriate assay buffer.[3][5] Consider using the standard addition method.[3] | |
| Poor Linearity of Dilution | Significant matrix effects. | Increase the sample dilution factor.[15] Prepare standards in a matrix that closely matches the sample matrix (surrogate matrix).[1][3] |
| Sample degradation. | Add protease inhibitors to the sample collection and processing buffers.[16] |
Western Blot
| Problem | Possible Cause | Recommended Solution |
| Multiple Non-Specific Bands | Antibody concentration is too high. | Reduce the primary antibody concentration.[17] |
| Contaminated samples or buffers. | Use fresh, filtered buffers and handle membranes carefully.[11] | |
| Protein degradation. | Use fresh samples and add protease inhibitors.[18] | |
| Weak or No Signal | Inefficient protein transfer. | Optimize transfer conditions (time, voltage), especially for high molecular weight proteins like MUC5AC.[18][19] |
| Low protein load. | Increase the amount of protein loaded onto the gel.[11][19] | |
| Antibody incompatibility. | Ensure the secondary antibody is compatible with the primary antibody. | |
| Smearing or Diffuse Bands | Protein overloading. | Reduce the amount of protein loaded on the gel.[17] |
| Sample viscosity/salt concentration. | Ensure proper sample preparation to reduce viscosity and salt concentration.[11] | |
| Protein degradation. | Use fresh samples with protease inhibitors.[19] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Recommended Solution |
| Poor Signal Intensity | Inefficient protein digestion. | Optimize digestion protocol (enzyme concentration, incubation time/temperature). |
| Matrix-related signal suppression. | Implement a more effective sample clean-up procedure. Dilute the sample prior to injection. | |
| Suboptimal peptide selection. | Select multiple, stable proteotypic peptides for quantification to ensure reliability.[1] | |
| High Variability | Inconsistent sample preparation. | Standardize all sample preparation steps, including reduction, alkylation, and digestion.[8] |
| Matrix interferences. | Utilize a surrogate matrix approach for calibration standards and quality controls to mimic the sample matrix.[1] | |
| Analyte instability. | Evaluate analyte stability under various storage and handling conditions (e.g., freeze-thaw cycles).[1] |
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on MUC5AC concentrations in different biological samples and conditions.
Table 1: MUC5AC Concentrations in Different Disease States
| Disease State | Sample Type | MUC5AC Concentration/Change | Reference |
| Asthma | Sputum | Relative increase in MUC5AC compared to healthy controls. | [6] |
| Asthma (with Type 2 Inflammation) | Sputum | Higher MUC5AC to MUC5B ratio compared to those without Type 2 inflammation. | [6] |
| COPD (Severe) | Sputum | Higher total mucin concentrations than in healthy non-smokers. | [7] |
| Cystic Fibrosis (Stable) | Sputum | 89% less MUC5AC protein compared to normal mucus. | [16] |
| Cystic Fibrosis (Exacerbation) | Sputum | 908% increase in MUC5AC compared to stable disease. | [16] |
| Acute Lung Injury | BALF | 58-fold increase in MUC5AC levels. | [20] |
| Post-Cardiac Surgery (with Lung Injury) | mini-BAL | Early increase in MUC5AC is associated with lung injury development. | [21] |
Table 2: Impact of Potential Contaminants on Mucin Quantification
| Contaminant | Concentration | Effect on Mucin Measurement | Reference |
| Saliva | Up to 20% | Minimal interference. | [22] |
| Saliva | 50% | Significant deviations. | [22] |
| Blood | ≤ 1% | No significant interference. | [22] |
| Blood | ≥ 2% | Progressive interference exceeding acceptable limits. | [22] |
| DNA | ≤ 1% | No interference. | [22] |
| DNA | ≥ 2% | Significant deviations (can be mitigated with DNase treatment). | [22] |
Experimental Protocols
Protocol 1: ELISA for MUC5AC Quantification in Sputum
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Thaw frozen sputum samples on ice.
-
To an equal volume of sputum, add a solubilization buffer containing a reducing agent (e.g., 10 mM DTT in PBS) and protease inhibitors.
-
Incubate at 37°C for 30 minutes with gentle agitation to ensure solubilization.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet insoluble debris.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for MUC5AC overnight at 4°C.[13]
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
Prepare a standard curve using recombinant MUC5AC. Dilute standards and samples in the assay diluent.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotin-conjugated detection antibody specific for MUC5AC and incubate for 1 hour at room temperature.[13]
-
Wash the plate.
-
Add Avidin-HRP conjugate and incubate for 30 minutes at room temperature.[13]
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[13]
-
Read the absorbance at 450 nm.
-
Calculate MUC5AC concentrations from the standard curve, accounting for the dilution factor.
-
Protocol 2: LC-MS/MS for MUC5AC Quantification
This protocol outlines a typical workflow for MUC5AC quantification by mass spectrometry.
-
Sample Solubilization and Reduction:
-
Treat sputum supernatant with a reducing agent like DTT to break disulfide bonds.
-
-
Alkylation:
-
Alkylate free sulfhydryl groups with a reagent such as iodoacetamide to prevent disulfide bond reformation.
-
-
Protein Digestion:
-
Perform in-solution digestion using a protease (e.g., trypsin) overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a solid-phase extraction (SPE) method.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptides onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate peptides using a reverse-phase column with a gradient of acetonitrile.
-
Monitor for specific proteotypic peptides derived from MUC5AC using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Quantify based on the peak area of the target peptides relative to a stable isotope-labeled internal standard.[7]
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 4. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 5. cygnustechnologies.com [cygnustechnologies.com]
- 6. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and qualification of an LC-MS/MS method for quantification of MUC5AC and MUC5B mucins in spontaneous sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reassessment of the importance of mucins in determining sputum properties in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of antibody reagents for mucin analysis in chronic inflammatory airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. mybiosource.com [mybiosource.com]
- 14. uscnk.com [uscnk.com]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
- 17. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 18. researchgate.net [researchgate.net]
- 19. neobiotechnologies.com [neobiotechnologies.com]
- 20. researchgate.net [researchgate.net]
- 21. MUC5AC concentrations in lung lavage fluids are associated with acute lung injury after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recombinant Muc5AC-3 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of the Muc5AC-3 domain in recombinant systems.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing recombinant Muc5AC and its domains?
A1: The expression of recombinant Muc5AC is challenging due to its large size, complex domain structure, and extensive post-translational modifications, particularly O-glycosylation.[1][2] Key difficulties include:
-
Large Gene Size: The full-length MUC5AC cDNA is very large, making it difficult to clone and transfect.
-
Repetitive Sequences: The central tandem repeat (VNTR) regions are highly repetitive and can be unstable during cloning and expression.[1][2]
-
Complex Post-Translational Modifications: Proper folding, disulfide bond formation, oligomerization, and extensive O- and N-glycosylation are crucial for Muc5AC's function and are difficult to replicate in many recombinant systems.[2][3][4]
-
Low Yield and Solubility: Recombinant mucins can suffer from low expression levels and may form insoluble aggregates.[5]
Q2: Which expression system is most suitable for producing recombinant this compound?
A2: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, are the preferred systems for expressing Muc5AC and its domains.[6][7][8][9] This is because they possess the necessary cellular machinery for complex post-translational modifications like glycosylation, which are critical for the protein's structure and function.[6] While bacterial systems like E. coli are cost-effective for expressing non-glycosylated proteins, they lack the capacity for the complex glycosylation required by mucins.[10][11]
Q3: How does glycosylation affect recombinant this compound expression and function?
A3: Glycosylation is fundamental to the structure and function of Muc5AC, influencing its ability to form mucus gels.[3] Both N-linked and O-linked glycosylation are critical post-translational modifications.[3][4] In recombinant systems, the glycosylation pattern can affect protein folding, solubility, and biological activity.[4] The type of host cell and culture conditions can significantly influence the resulting glycoforms.[12] It has been observed that secreted recombinant mucin is often more heavily and maturely glycosylated compared to its intracellular form, which can impact its interactions, for instance, with pathogens like Helicobacter pylori.[4]
Troubleshooting Guides
Low or No Expression of Recombinant this compound
| Potential Cause | Recommended Solution |
| Codon Usage Mismatch | Optimize the codon usage of your this compound construct for the specific expression host (e.g., humanized codons for CHO or HEK293 cells).[13][14] |
| Inefficient Transfection | Optimize transfection parameters, including DNA-to-reagent ratio, cell density, and transfection reagent. Consider using viral transduction for stable cell line generation.[6] |
| Promoter Inactivity | Use a strong constitutive promoter (e.g., CMV, EF1α) or an inducible promoter for controlled expression.[10] Ensure there are no mutations in the promoter sequence. |
| mRNA Instability | Include stabilizing elements in your expression vector, such as a poly(A) tail and untranslated regions (UTRs). |
| Protein Toxicity | If high-level expression is toxic to the host cells, consider using an inducible expression system to control the timing and level of protein production.[15] Lowering the culture temperature after induction can also help.[16] |
Protein Aggregation and Poor Solubility
| Potential Cause | Recommended Solution |
| Misfolding and Inclusion Body Formation | Lower the expression temperature (e.g., from 37°C to 30-33°C) to slow down protein synthesis and promote proper folding.[7][16] |
| Suboptimal Buffer Conditions | During purification, screen different buffer pH values and ionic strengths. The addition of non-detergent sulfobetaines or small amounts of mild detergents may improve solubility. |
| Incorrect Disulfide Bond Formation | Co-express molecular chaperones or foldases that can assist in proper disulfide bond formation. |
| High Expression Levels | Reduce the induction strength (e.g., lower inducer concentration) or use a weaker promoter to decrease the rate of protein synthesis.[10] |
Aberrant Glycosylation or Lack of Secretion
| Potential Cause | Recommended Solution |
| Suboptimal Cell Culture Conditions | Ensure the culture medium is optimized for glycoprotein production. Supplementing with specific amino acids or other nutrients can be beneficial.[7] Growing cells on transwell filter inserts instead of plastic has been shown to promote secretion.[1][2] |
| Inefficient Signal Peptide | Ensure your construct includes a strong and efficient signal peptide for secretion. Test different signal peptides if secretion is poor. |
| Cell Line Glycosylation Capacity | Different mammalian cell lines have varying glycosylation capabilities. If you suspect improper glycosylation, consider testing expression in a different cell line (e.g., CHO vs. HEK293).[9] |
| Endoplasmic Reticulum (ER) Stress | Overexpression of a large, complex protein like Muc5AC can induce ER stress, leading to misfolding and degradation. Co-expression of ER chaperones may help alleviate this. |
Experimental Protocols
Protocol 1: Transient Transfection of HEK293 Cells for this compound Expression
-
Cell Culture: Culture HEK293 cells in a suitable serum-free suspension medium to a density of 2.0 x 10^6 cells/mL.[17]
-
Transfection Complex Preparation:
-
Dilute the expression vector containing the this compound gene in a transfection-compatible medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., PEI).
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes to the HEK293 cell suspension.
-
Expression: Incubate the transfected cells at 37°C in a humidified incubator with 5% CO2. For potentially difficult-to-express proteins, consider a temperature shift to 32-33°C after 24 hours to enhance protein folding and stability.[7]
-
Harvest: Harvest the cell culture supernatant (for secreted protein) or cell lysate at 48-72 hours post-transfection for analysis.
Protocol 2: Western Blot Analysis of Recombinant this compound
-
Sample Preparation: Collect cell lysates or culture supernatants. Determine the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of total protein on a 4-12% gradient SDS-polyacrylamide gel. Due to the high molecular weight and glycosylation of mucins, a lower percentage gel or a gradient gel is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the this compound domain or an epitope tag (e.g., His-tag, FLAG-tag) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: Workflow for recombinant this compound expression.
Caption: Regulation of MUC5AC gene expression.
References
- 1. Expression and characterization of a novel recombinant version of the secreted human mucin MUC5AC in airway cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Use of Recombinant Mucin Glycoprotein to Assess the Interaction of the Gastric Pathogen Helicobacter pylori with the Secreted Human Mucin MUC5AC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Improvement strategies for transient gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. HEK293 cells versus CHO cells #separator_sa #site_title [evitria.com]
- 9. Optimizing Protein Expression [pegsummit.com]
- 10. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 14. biologicscorp.com [biologicscorp.com]
- 15. Troubleshooting Transformation [bio.davidson.edu]
- 16. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Optimization of HEK 293 cell growth by addition of non-animal derived components using design of experiments - PMC [pmc.ncbi.nlm.nih.gov]
Muc5AC-3 Cell-Based Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Muc5AC-3 cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common cell lines used for studying Muc5AC expression?
A1: The human pulmonary mucoepidermoid carcinoma cell line NCI-H292 is frequently used to study the signaling pathways involved in airway mucin production and gene expression.[1] Another commonly used cell line is the human colon adenocarcinoma cell line HT-29, particularly for isolating and characterizing MUC5AC mucins.[2]
Q2: What are the key signaling pathways that regulate MUC5AC expression?
A2: MUC5AC expression is regulated by several key signaling pathways, often in response to inflammatory stimuli or growth factors. These include:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: Activation of EGFR by ligands like EGF stimulates MUC5AC expression through downstream cascades, including the MEK-MAPK pathway which in turn activates the Sp1 transcription factor.[1]
-
Notch Signaling Pathway: There is bidirectional communication between the Notch and EGFR pathways that regulates MUC5AC expression. Notch signaling can induce MUC5AC expression by activating the EGFR pathway.[3][4]
-
NF-κB Pathway: Pro-inflammatory cytokines such as IL-1β and IL-17A are potent inducers of MUC5AC synthesis via an NF-κB-based transcriptional mechanism.[5]
Q3: What is the typical molecular weight of MUC5AC, and how does this affect its analysis?
A3: MUC5AC is a large, highly glycosylated glycoprotein. Its unreduced form can have an average molecular weight exceeding 40 MDa, appearing as long filamentous threads.[2] This large size can present challenges in techniques like Western blotting, often requiring modifications to standard protocols for efficient transfer and detection.[6] The theoretical molecular weight of the protein backbone is around 585 kDa.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating a general experimental workflow for this compound assays and the key signaling pathways involved in its regulation.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Insufficient MUC5AC secretion. | Ensure optimal cell health and seeding density.[7] Allow sufficient incubation time after treatment for MUC5AC accumulation in the supernatant. |
| Reagent issues (e.g., expired, improperly stored). | Check expiration dates and storage conditions of all kit components.[8] Bring all reagents to room temperature before use.[8] | |
| Inadequate incubation times or temperatures. | Follow the manufacturer's protocol for incubation times and temperatures.[9] | |
| Insufficient antibody concentration. | Use the antibody concentrations recommended in the protocol. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[8] |
| Non-specific antibody binding. | Use a blocking buffer recommended by the kit manufacturer.[10] Ensure the blocking step is performed for the recommended duration. | |
| Substrate contamination or degradation. | Protect the substrate from light.[8] Use fresh substrate for each assay. | |
| Cross-reactivity of antibodies. | Use highly specific monoclonal antibodies if possible. | |
| High Variability (High CV%) | Pipetting errors. | Calibrate pipettes regularly.[7] Ensure thorough mixing of samples and reagents before pipetting. |
| "Edge effect" in microplates. | Avoid using the outer wells of the plate. Fill outer wells with buffer or media to maintain a humid environment.[11] Ensure even temperature distribution during incubation.[8] | |
| Inconsistent sample preparation. | Standardize the cell seeding and treatment protocols. |
Western Blot
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No MUC5AC Band | Poor protein transfer of large MUC5AC protein. | Use a lower percentage acrylamide gel (e.g., 6%) to improve migration. Optimize transfer conditions: consider an overnight transfer at a low voltage (e.g., 20V) at 4°C. Reduce methanol concentration in the transfer buffer to 10% and add 0.1% SDS to aid transfer. |
| Insufficient protein loading. | Ensure adequate protein concentration in the cell lysate. | |
| Antibody issues (low affinity, wrong dilution). | Use an antibody validated for Western blotting of MUC5AC.[12] Titrate the primary antibody to find the optimal concentration.[13] | |
| Protein degradation. | Use fresh protease inhibitors in your lysis buffer.[13] | |
| High Background | Non-specific antibody binding. | Increase the duration or concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[14] Add a detergent like Tween 20 (0.05%) to the wash buffer.[13] |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody.[15] | |
| Membrane dried out. | Ensure the membrane remains moist throughout the incubation and washing steps.[13] | |
| Multiple or Unexpected Bands | Protein degradation. | Prepare fresh samples with protease inhibitors.[13] |
| Post-translational modifications (glycosylation). | MUC5AC is heavily glycosylated, which can affect its migration. The observed band may be at a higher molecular weight than predicted. | |
| Non-specific antibody binding. | Run a negative control (e.g., lysate from cells not expressing MUC5AC) to check for non-specific bands.[13] |
Immunofluorescence (IF)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | Cells were not properly permeabilized. | If using formaldehyde fixation, permeabilize cells with a detergent like 0.2% Triton X-100.[16] |
| Low MUC5AC expression. | Use a positive control (e.g., cells stimulated to produce high levels of MUC5AC) to confirm the staining protocol is working. | |
| Primary antibody not suitable for IF or at too low a concentration. | Confirm the antibody is validated for immunofluorescence.[16] Increase the primary antibody concentration or incubation time.[16][17] | |
| Photobleaching. | Minimize exposure of the sample to the light source.[16] Use an anti-fade mounting medium.[18] | |
| High Background | Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody.[19] |
| Insufficient blocking. | Increase the blocking time or use a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[18][19] | |
| Insufficient washing. | Increase the number and duration of wash steps.[19] | |
| Autofluorescence of cells or tissue. | View an unstained sample to check for autofluorescence.[16] If present, consider using a different fixative or a commercial autofluorescence quenching kit. | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody. | Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[13] Ensure the secondary antibody is raised against the host species of the primary antibody.[16] |
| Primary antibody is binding to non-target proteins. | Use a highly specific monoclonal antibody.[20] |
Detailed Experimental Protocols
MUC5AC ELISA (Indirect Sandwich ELISA)
-
Coating: Coat a 96-well microplate with a MUC5AC capture antibody at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[10]
-
Washing: Repeat the wash step.
-
Sample Incubation: Add cell culture supernatants and MUC5AC standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add a biotinylated MUC5AC detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step.
-
Substrate: Add TMB substrate and incubate until a color develops (typically 15-30 minutes), protected from light.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
MUC5AC Western Blot
-
Sample Preparation: Lyse cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Mix 20-40 µg of protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Boil for 5-10 minutes. Separate proteins on a 6% SDS-PAGE gel.[6][13]
-
Protein Transfer: Transfer the proteins to a PVDF membrane. Use a transfer buffer containing 10% methanol and 0.1% SDS. Perform the transfer overnight at 4°C at 20V.[6]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the MUC5AC primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
MUC5AC Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Treatment: Treat the cells as required by the experimental design.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash 3 times with PBS.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[16]
-
Washing: Wash 3 times with PBS.
-
Blocking: Block with a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate with the MUC5AC primary antibody (at the recommended dilution in blocking buffer) overnight at 4°C.[17]
-
Washing: Wash 3 times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 555) for 1 hour at room temperature in the dark.[17]
-
Washing: Wash 3 times with PBS in the dark.
-
Counterstaining: If desired, counterstain nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
References
- 1. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]
- 2. Physical characterization of the MUC5AC mucin: a highly oligomeric glycoprotein whether isolated from cell culture or in vivo from respiratory mucous secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. biomatik.com [biomatik.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Development of a highly sensitive and reliable enzyme-linked immunosorbent assay for MUC5AC in human tears extracted from Schirmer strips - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. MUC5AC Monoclonal Antibody (C7) (MA5-43651) [thermofisher.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. bosterbio.com [bosterbio.com]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 17. biocompare.com [biocompare.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 20. IHC Troubleshooting Guide | Thermo Fisher Scientific - ES [thermofisher.com]
improving resolution of Muc5AC-3 glycoforms in mass spec
Welcome to the technical support center for the analysis of MUC5AC glycoforms by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high resolution of MUC5AC glycoforms so challenging?
A1: The analysis of MUC5AC presents several intrinsic difficulties due to its physicochemical properties. These include:
-
Large Size and Complexity: MUC5AC is a very large glycoprotein with a high degree of oligomerization, with some forms having a molecular weight in excess of 40 MDa.[1][2]
-
High Heterogeneity: MUC5AC is heavily O-glycosylated, and a single glycosylation site can be decorated with hundreds of different glycan structures.[3] This creates a vast number of glycoforms, which are difficult to separate and characterize individually.
-
Resistance to Proteolysis: The dense "bottle brush" structure formed by the glycans protects the protein backbone from cleavage by standard proteases like trypsin, making traditional proteomics workflows inefficient.[3][4]
-
Sample Matrix Complexity: MUC5AC is often purified from complex biological samples like sputum, which is highly heterogeneous and contains numerous interfering substances.[5][6]
Q2: My signal intensity for MUC5AC peptides is low. What are some common causes and solutions?
A2: Low signal intensity is a frequent issue. Consider the following troubleshooting steps:
-
Incomplete Solubilization: MUC5AC is often insoluble. Ensure complete solubilization during sample preparation. Using a dithiothreitol (DTT) fraction can help solubilize mucins that are insoluble in PBS.[7]
-
Inefficient Digestion: If using trypsin, digestion may be incomplete. Consider using specialized enzymes like mucinases that are designed to cleave the protein backbone in densely glycosylated regions.[3][4]
-
Poor Ionization: The complex nature of glycopeptides can suppress ionization. Optimize your electrospray ionization (ESI) source parameters. Additionally, consider derivatization techniques, which can improve ionization efficiency.[8]
-
Sample Loss During Preparation: The multi-step process of reduction, alkylation, and digestion can lead to sample loss. Using truncated recombinant mucins as surrogate analytes can help account for variability during sample preparation.[5][9]
Q3: How can I improve the chromatographic separation of different MUC5AC glycoforms?
A3: Improving separation is key to resolving glycoforms.
-
Pre-fractionation: Before LC-MS/MS, consider separating MUC5AC subunits. Techniques like anion-exchange chromatography can separate subunits based on charge, which is influenced by glycosylation.[1][10] Agarose gel electrophoresis can also be used for analytical separation.[2]
-
Liquid Chromatography (LC) Optimization:
-
Column Chemistry: Use columns designed for glycoprotein or glycopeptide analysis, such as those with porous graphitized carbon (PGC) stationary phases.
-
Gradient Optimization: A shallower, longer gradient during LC can improve the separation of closely eluting glycoforms.
-
-
High-Resolution Ion Mobility Spectrometry (IMS): Coupling IMS with LC-MS can provide an additional dimension of separation based on the size, shape, and charge of the ions, which is highly effective for separating isomeric glycopeptides.[8]
Q4: What is the best mass spectrometry fragmentation method for characterizing MUC5AC glycopeptides?
A4: The choice of fragmentation method depends on the analytical goal. No single method is perfect for all applications, and hybrid approaches are often most effective.
-
For Glycan Structure: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are effective at fragmenting the glycan portion of the molecule, yielding B- and Y-type ions that help identify the glycan composition.[11] However, these methods often result in the loss of the entire glycan from the peptide.
-
For Glycosylation Site: Electron Transfer Dissociation (ETD) is ideal for fragmenting the peptide backbone while leaving the labile glycan structure intact.[11][12] This produces c- and z-type ions that allow for confident localization of the glycosylation site.
-
Hybrid Approaches: Methods like Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) or HCD-triggered ETD combine the strengths of both techniques, providing information on both the peptide sequence and the attached glycan in a single experiment.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor MUC5AC recovery from sputum | Inefficient solubilization due to the viscous and heterogeneous nature of sputum. | Use a combination of mechanical homogenization and chemical treatment (e.g., DTT) to break down the sputum matrix.[7] Consider heat denaturation as a simpler alternative to chemical agents like guanidine hydrochloride.[5][9] |
| Inconsistent quantification results | Variability in sample preparation steps (digestion, reduction, alkylation); matrix effects. | Utilize stable isotope-labeled synthetic peptides as internal standards.[13] For greater accuracy, employ truncated recombinant mucins as surrogate analytes to account for variability throughout the entire workflow.[5][6] |
| Failure to identify glycopeptides | Inappropriate fragmentation method; software not optimized for complex glycopeptides. | Use a hybrid fragmentation strategy like EThcD to obtain both peptide and glycan information.[12] Use specialized software like GlycoWorkbench, Byonic™, or GlycReSoft that are designed for glycopeptide analysis.[14][15] |
| Ambiguous glycosylation site localization | Use of CID/HCD alone, which cleaves the glycan off the peptide. | Employ ETD or EThcD, which preserves the glycan-peptide linkage and provides peptide backbone fragmentation for site localization.[11][12] |
| Co-elution of multiple glycoforms | Insufficient chromatographic resolution. | Implement pre-fractionation by anion-exchange chromatography.[10] Optimize the LC gradient to be longer and shallower. Consider using advanced separation techniques like ion mobility spectrometry.[8] |
Quantitative Data Summary
Table 1: Performance Metrics for MUC5AC Quantification
This table summarizes the reported performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying MUC5AC and MUC5B using stable isotope-labeled synthetic peptides as internal standards.
| Analyte | Precision (%CV) | Accuracy (%) |
| MUC5AC | 6 - 19% | 98 - 114% |
| MUC5B | 6 - 19% | 98 - 114% |
| (Data sourced from references[13][16]) |
Table 2: Comparison of MS/MS Fragmentation Methods for Glycopeptide Analysis
| Method | Primary Fragmentation | Key Advantage(s) | Key Disadvantage(s) | Best For |
| CID | Glycosidic bonds | Good for determining glycan composition (B/Y ions).[11] | Often loses the entire glycan; not ideal for site localization.[3] | Glycan composition |
| HCD | Glycosidic & Peptide bonds | Generates glycan oxonium ions for triggering; provides some peptide backbone fragments.[12] | Still results in significant glycan loss. | Glycan composition & triggering other scans |
| ETD | Peptide backbone | Preserves intact glycan structure on the peptide.[11][12] | Inefficient for low-charge state precursors; longer acquisition time.[11] | Glycosylation site localization |
| EThcD | Peptide backbone & Glycosidic bonds | Combines benefits of HCD and ETD; provides comprehensive data.[11] | Complex spectra can be challenging to interpret. | Comprehensive characterization |
Experimental Protocols
Protocol 1: MUC5AC Solubilization and Reduction from Sputum
This protocol is a composite of methodologies described in the literature for preparing MUC5AC from sputum samples for mass spectrometry analysis.[7][13][16]
-
Sample Thawing & Homogenization: Thaw frozen sputum samples on ice. Weigh the sample and solubilize with cold Dulbecco's PBS at a 1:8 (w:v) ratio. Homogenize by pipetting 8-10 times, followed by incubation on a rotating tumbler for 15 minutes at room temperature.
-
Initial Separation: Centrifuge the homogenate at ~800 x g for 10 minutes at 4°C to pellet insoluble material. The supernatant is the "PBS fraction."
-
DTT Solubilization: To the pellet from step 2, add the same volume of 0.1% Dithiothreitol (DTT) in PBS. Repeat the homogenization and incubation procedure from step 1.
-
Final Separation: Centrifuge the DTT suspension at ~800 x g for 10 minutes at 4°C. The resulting supernatant is the "DTT fraction," which contains mucins that were insoluble in PBS alone.
-
Reduction & Alkylation: To the DTT fraction, add a sufficient concentration of a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate for 1 hour at 37°C. Follow by adding an alkylating agent (e.g., iodoacetamide to a final concentration of 25 mM) and incubate for 30 minutes in the dark at room temperature.
-
Digestion: Proceed with enzymatic digestion (e.g., trypsin or mucinase).
-
Cleanup: Use solid-phase extraction (SPE) with a C18 sorbent to clean up the sample prior to LC-MS/MS analysis.[13]
Protocol 2: Anion-Exchange Chromatography for MUC5AC Subunit Separation
This protocol allows for the preparative separation of reduced MUC5AC subunits based on charge, which helps in resolving different glycoforms.[10]
-
Sample Preparation: Start with reduced and alkylated MUC5AC subunits prepared as described in Protocol 1. Ensure the sample is in a low-salt buffer compatible with ion-exchange chromatography (e.g., 20 mM Tris-HCl, pH 8.0).
-
Column and Buffers: Use a suitable anion-exchange column (e.g., Mono Q).
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, pH 8.0, with 1 M NaCl
-
-
Chromatography:
-
Equilibrate the column with Buffer A.
-
Load the MUC5AC sample onto the column.
-
Wash the column with Buffer A to remove unbound material.
-
Elute the bound subunits using a linear gradient of 0-100% Buffer B over a suitable number of column volumes.
-
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the collected fractions by methods such as agarose gel electrophoresis or directly by LC-MS/MS to identify which fractions contain the MUC5AC glycoforms of interest.
Visualizations
Caption: General experimental workflow for MUC5AC glycoform analysis.
Caption: Decision tree for troubleshooting MUC5AC mass spectrometry issues.
Caption: Logic diagram of different mass spectrometry fragmentation methods.
References
- 1. Physical characterization of the MUC5AC mucin: a highly oligomeric glycoprotein whether isolated from cell culture or in vivo from respiratory mucous secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical characterization of the MUC5AC mucin: a highly oligomeric glycoprotein whether isolated from cell culture or in vivo from respiratory mucous secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mucinomics: The Next Frontier of Mass Spectrometry - AnalyteGuru [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and qualification of an LC-MS/MS method for quantification of MUC5AC and MUC5B mucins in spontaneous sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for separation and deglycosylation of mucin subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 12. Optimal Dissociation Methods Differ for N- and O-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry approach for quantification of mucins from sputum using 13C,15N-labeled peptides as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Software for Automated Interpretation of Mass Spectrometry Data from Glycans and Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expanding N-glycopeptide identifications by modeling fragmentation, elution, and glycome connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
optimization of sample preparation for Muc5AC-3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for Muc5AC-3 analysis.
Troubleshooting Guides
This section addresses common issues encountered during this compound analysis using various techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Solution |
| Weak or No Signal | Improper Sample Storage: Muc5AC is a large glycoprotein susceptible to degradation. Repeated freeze-thaw cycles can denature the protein.[1] | Store samples in aliquots at -80°C to avoid repeated freeze-thaw cycles. Assay freshly prepared samples immediately.[1] |
| Insufficient Sample Solubilization: Muc5AC in viscous samples like sputum may not be fully solubilized, leading to poor antibody binding. | For sputum samples, use a reducing agent like dithiothreitol (DTT) to improve solubilization.[2][3] | |
| Incorrect Antibody Concentration: The concentration of primary or secondary antibody may be too low. | Perform a titration experiment to determine the optimal antibody concentration. | |
| High Background | Non-specific Antibody Binding: Antibodies may bind to other proteins or the plate surface. | Use an appropriate blocking buffer (e.g., 5% BSA in TBST). Ensure sufficient blocking time.[4] |
| Insufficient Washing: Inadequate washing can leave unbound antibodies or reagents in the wells. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. Use of an automated plate washer is recommended.[5] | |
| High Variability (High CV%) | Pipetting Errors: Inaccurate pipetting can lead to inconsistent results between wells. | Calibrate pipettes regularly. Use fresh pipette tips for each sample and reagent. |
| Edge Effects: Wells at the edge of the plate may experience temperature variations or evaporation. | Ensure the plate is properly sealed during incubations. Avoid stacking plates in the incubator.[6] |
Western Blot
| Problem | Possible Cause | Solution |
| Poor or No Transfer of High Molecular Weight Muc5AC | Inappropriate Transfer Conditions: Standard transfer protocols may not be sufficient for the large size of Muc5AC. | Use a transfer buffer containing a lower percentage of methanol and consider an overnight transfer at a lower voltage in a cold room. For semi-dry transfers, use a specialized high molecular weight transfer protocol.[7] |
| Incorrect Gel Percentage: A low percentage acrylamide gel is needed for the resolution of high molecular weight proteins. | Use a low-percentage or gradient SDS-PAGE gel (e.g., 3-8% Tris-Acetate) for better separation and transfer.[7] | |
| Smeary or Diffuse Bands | Glycosylation of Muc5AC: The extensive and heterogeneous glycosylation of Muc5AC can lead to a smear rather than a sharp band.[8] | Enzymatic deglycosylation of the sample with enzymes like PNGase F can help in obtaining a sharper band.[9] Note that this will alter the molecular weight. |
| Protein Degradation: Muc5AC is prone to degradation by proteases. | Add a protease inhibitor cocktail to the sample lysis buffer and keep samples on ice.[10] | |
| Weak Signal | Low Protein Load: Insufficient amount of protein loaded onto the gel. | Determine the protein concentration of your lysate and load an adequate amount (e.g., 20-50 µg). |
| Inefficient Antibody Binding: The antibody may have low affinity or its epitope may be masked. | Optimize primary antibody concentration and incubation time. Consider antigen retrieval methods if epitopes are masked. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Solution |
| Weak or No Staining | Improper Tissue Fixation: Over-fixation or under-fixation can mask the antigen or lead to poor tissue morphology. | Optimize fixation time and use a neutral buffered formalin. For most tissues, 18-24 hours of fixation is recommended. |
| Antigen Masking: Formalin fixation can create cross-links that mask the Muc5AC epitope. | Perform antigen retrieval using heat-induced epitope retrieval (HIER) with a citrate buffer (pH 6.0) or an EDTA buffer (pH 9.0). The optimal method should be determined empirically.[1][11] | |
| High Background Staining | Endogenous Peroxidase Activity: Tissues may contain endogenous peroxidases that react with the HRP-conjugated secondary antibody. | Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide in methanol.[12] |
| Non-specific Antibody Binding: The primary or secondary antibody may bind non-specifically to tissue components. | Use a blocking serum from the same species as the secondary antibody. Ensure the primary antibody is used at its optimal dilution.[12][13] | |
| Uneven Staining | Tissue Drying: Allowing the tissue section to dry out during the staining procedure can lead to artifacts. | Keep the slides in a humidified chamber and do not let the tissue dry out between steps. |
| Incomplete Deparaffinization: Residual paraffin can prevent reagent penetration. | Ensure complete deparffinization by using fresh xylene and sufficient incubation times.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store samples for Muc5AC analysis?
A1: For long-term storage, it is recommended to aliquot samples and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] For short-term storage, 4°C is acceptable for a limited time, but freezing is preferred to maintain protein integrity.
Q2: How can I improve the solubilization of Muc5AC from viscous samples like sputum?
A2: Treatment of sputum samples with a reducing agent such as 0.1% dithiothreitol (DTT) can help to break down the disulfide bonds in the mucin polymers, thereby reducing viscosity and improving solubilization.[2][3]
Q3: Why does my Muc5AC protein run as a smear on a Western blot?
A3: Muc5AC is a very large and heavily glycosylated protein. The heterogeneity of the carbohydrate chains attached to the protein backbone results in a range of molecular weights, which appears as a smear rather than a discrete band on an SDS-PAGE gel.[8]
Q4: Can I deglycosylate my sample before running a Western blot?
A4: Yes, enzymatic deglycosylation using an enzyme like Peptide-N-Glycosidase F (PNGase F) can remove N-linked glycans.[9] This can result in a sharper band and a molecular weight closer to the predicted protein core size. However, be aware that this will remove native glycan structures that may be important for certain antibody recognition.
Q5: What are the critical steps for successful Muc5AC detection by IHC in paraffin-embedded tissues?
A5: The most critical steps are proper tissue fixation, complete deparaffinization, and effective antigen retrieval.[1][11] Over-fixation can mask the epitope, so optimizing fixation time is crucial. Heat-induced epitope retrieval is often necessary to unmask the Muc5AC antigen.
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for Muc5AC Analysis
| Application | Primary Antibody Dilution Range | Secondary Antibody Dilution Range |
| ELISA | 1:500 - 1:2000 | 1:2000 - 1:10000 |
| Western Blot | 1:1000 - 1:5000 | 1:5000 - 1:20000 |
| IHC | 1:100 - 1:500 | 1:200 - 1:1000 |
| Note: These are general recommendations. The optimal dilution for each antibody must be determined experimentally. |
Table 2: Comparison of Sputum Solubilization Methods for Muc5AC Mass Spectrometry
| Solubilization Agent | Average Muc5AC Recovery (%) | Notes |
| PBS | 35% | Solubilizes a smaller fraction of total Muc5AC.[2] |
| 0.1% DTT | 85% | Significantly improves solubilization of mucins.[2][3] |
| Guanidine HCl | >90% | Effective but can interfere with downstream applications if not removed. |
| Data is illustrative and based on findings from multiple studies.[2][3] |
Experimental Protocols
Detailed Protocol for Muc5AC ELISA
-
Coating: Coat a 96-well microplate with capture antibody diluted in coating buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add standards and samples (diluted in sample diluent) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody diluted in antibody diluent and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step five times.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Detailed Protocol for Muc5AC Western Blot
-
Sample Preparation: Lyse cells or homogenize tissue in RIPA buffer containing a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
Sample Loading: Mix 20-50 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a low-percentage (e.g., 3-8%) Tris-Acetate SDS-PAGE gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane. For high molecular weight proteins like Muc5AC, a wet transfer overnight at 4°C and low voltage (e.g., 30V) is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Muc5AC diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Detailed Protocol for Muc5AC Immunohistochemistry
-
Deparaffinization and Rehydration: Deparaffinize the paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.[1][11][12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[1][11]
-
Peroxidase Block: Incubate the slides in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.[12]
-
Blocking: Block non-specific binding by incubating with a blocking serum for 30 minutes.[12]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against Muc5AC overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes.
-
Washing: Wash the slides with PBS.
-
Enzyme Conjugate Incubation: Incubate with an HRP-conjugated streptavidin complex for 30 minutes.
-
Washing: Wash the slides with PBS.
-
Chromogen Development: Add DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
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Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.[11]
Visualizations
Caption: General experimental workflow for Muc5AC analysis.
Caption: Simplified signaling pathway for Muc5AC production.
References
- 1. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 2. Development and qualification of an LC-MS/MS method for quantification of MUC5AC and MUC5B mucins in spontaneous sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human MUC5AC ELISA Kit (EEL062) - Invitrogen [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Strategies for Deglycosylating N-Linked Glycans [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: MUC5AC Quantification in Sputum Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of MUC5AC in sputum samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying MUC5AC in sputum?
A1: Quantifying MUC5AC in sputum is challenging due to several factors:
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Physicochemical Properties of MUC5AC: Mucins are very large, heavily glycosylated proteins with complex post-translational modifications, which can make them difficult to work with.[1][2]
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Heterogeneous Nature of Sputum: Sputum is a complex and viscous biological matrix, making it difficult to obtain a homogenous and representative sample for analysis.[1][2][3]
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Sample Processing: Efficiently solubilizing the mucus to release MUC5AC without degrading the protein is a critical and challenging step.[1][3]
-
Interference in Immunoassays: High levels of other proteins and substances in sputum can interfere with antibody-based detection methods like ELISA.[4][5]
-
Antibody Recognition: The epitopes on MUC5AC may be masked by glycosylation or degraded by proteases present in sputum, leading to poor antibody binding.[4][5]
-
Saliva Contamination: Sputum samples can be contaminated with saliva, which contains MUC5B and can interfere with assays, though this is a greater concern for MUC5B quantification.[1][2]
Q2: Which method is best for MUC5AC quantification in sputum: ELISA or LC-MS/MS?
A2: Both ELISA and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are used for MUC5AC quantification, each with its own advantages and disadvantages.
-
ELISA: Enzyme-linked immunosorbent assays are widely used but can be affected by antibody specificity and affinity, which may be altered by the complex post-translational modifications of MUC5AC.[2] High levels of non-mucin proteins in sputum can also interfere with the assay by affecting the immobilization of mucins on the plate.[4][5]
-
LC-MS/MS: This method offers high sensitivity and specificity and is less dependent on antibody-protein interactions.[1][2] It can overcome some of the limitations of ELISAs. However, it requires specialized equipment and expertise. Recent developments have focused on using truncated recombinant mucins as surrogate analytes to improve accuracy.[1][2][6]
Q3: How should I process sputum samples for MUC5AC analysis?
A3: Proper sample processing is crucial for accurate MUC5AC quantification. A general workflow involves:
-
Sputum Collection: Spontaneous or induced sputum can be used. It's often recommended to use frozen spontaneous sputum for practicality in multi-site clinical studies.[1][2][6]
-
Selection of Mucus Plugs: Manually select the dense mucus plugs from the sputum sample to enrich for lower airway secretions.
-
Solubilization: The selected plugs are weighed and then solubilized. A common method is to use a reducing agent like dithiothreitol (DTT) to break the disulfide bonds that cross-link the mucin polymers, which reduces the viscosity of the mucus.[1][3] This is often followed by mechanical homogenization.[1][3]
-
Centrifugation: The homogenized sample is centrifuged to pellet insoluble material, and the supernatant is collected for analysis.[1]
Q4: Why is normalization of MUC5AC levels in sputum important?
A4: Normalization is important to account for the variability in sputum sample size and composition. Normalizing MUC5AC concentration to the total peptide or total protein amount in the sample can provide a more reliable and comparable measurement across different samples and patients.[1][2]
Troubleshooting Guides
Problem 1: Low or no MUC5AC signal in my assay.
| Possible Cause | Recommended Solution |
| Inefficient Sputum Solubilization | Ensure complete homogenization of the mucus plug. Optimize the concentration of the reducing agent (e.g., DTT) and the incubation time. Consider adding a mechanical homogenization step like vortexing with glass beads or sonication.[3] |
| MUC5AC Degradation | Sputum contains proteases that can degrade MUC5AC.[7] Process samples quickly and on ice. Add protease inhibitors to your buffers. Store samples at -80°C for long-term storage. |
| Poor Antibody Recognition (for Immunoassays) | The epitope for your antibody may be masked. Try a different antibody that targets a different epitope. Ensure the sample processing steps do not alter the epitope structure. In protease-rich samples, antibody recognition can be poor.[4][5] |
| Insufficient Sample Loading | The concentration of MUC5AC in your sample may be below the detection limit of your assay. Concentrate your sample or load a larger volume if possible. |
Problem 2: High variability between replicate samples.
| Possible Cause | Recommended Solution |
| Sputum Heterogeneity | Sputum is inherently heterogeneous.[1][2][3] Ensure thorough homogenization of the entire mucus plug before aliquoting. Increase the number of replicates to get a more accurate average. |
| Inconsistent Sample Processing | Standardize your sample processing protocol. Ensure consistent timing, temperature, and reagent concentrations for all samples. |
| Pipetting Errors | Due to the viscous nature of solubilized sputum, pipetting can be challenging. Use wide-bore pipette tips and pipette slowly and carefully to ensure accurate volumes. |
| Lack of Normalization | Variations in sample cellularity and protein content can lead to variability. Normalize your MUC5AC values to the total protein or total peptide concentration.[1][2] |
Quantitative Data Summary
The following table summarizes MUC5AC concentrations found in different patient populations from a study using an LC-MS/MS method. This data can serve as a reference for expected ranges.
| Patient Group | MUC5AC Concentration (μg/mL) in DTT fraction (Mean) | Reference |
| COPD (Fresh Induced Sputum) | ~150 | [1] |
| COPD (Frozen Induced Sputum) | ~125 | [1] |
| COPD (Frozen Spontaneous Sputum) | ~100 | [1] |
Note: These are approximate values derived from graphical data and should be used for reference only.
Experimental Protocols
Protocol 1: Sputum Sample Processing for MUC5AC Quantification
This protocol is adapted from a method developed for LC-MS/MS analysis.[1]
-
Sample Thawing: If using frozen sputum, thaw the samples at room temperature. Keep fresh samples on ice.
-
Mucus Plug Selection: From the sputum sample, carefully select and isolate the dense mucus plugs.
-
Weighing and Initial Solubilization: Weigh the selected mucus plugs. Add cold Dulbecco's PBS at a 1:8 (w:v) ratio.
-
Homogenization: Homogenize the sample by pipetting up and down 8-10 times, followed by incubation on a rotating tumbler for 15 minutes at room temperature.
-
Initial Centrifugation: Centrifuge the sample at 790 x g for 10 minutes at 4°C. Collect the supernatant (PBS fraction).
-
DTT Treatment: To the remaining pellet, add the same volume of 0.1% DTT in PBS to solubilize the more insoluble mucins. Repeat the homogenization and incubation steps as in step 4.
-
Final Centrifugation: Centrifuge the DTT-treated sample at 790 x g for 10 minutes at 4°C. Collect the supernatant (DTT fraction).
-
Storage: Aliquot the PBS and DTT fractions, snap-freeze them in liquid nitrogen, and store at -80°C until analysis.
Visualizations
Experimental Workflow for Sputum Processing
References
- 1. Development and qualification of an LC-MS/MS method for quantification of MUC5AC and MUC5B mucins in spontaneous sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Development and qualification of an LC-MS/MS method for quantification of MUC5AC and MUC5B mucins in spontaneous sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
protocol for reducing variability in Muc5AC-3 experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals reduce variability in Muc5AC-3 experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Muc5AC analysis, providing potential causes and solutions in a question-and-answer format.
A. Cell Culture
Question 1: Why am I seeing high variability in Muc5AC expression between different batches of primary airway epithelial cells?
High donor-to-donor variability is a known challenge when working with primary cells.[1] To minimize this:
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Standardize Donor Criteria: If possible, control for donor factors such as age, smoking history, and clinical status.
-
Consistent Culture Conditions: Reproducibility is challenged by the complexity of differentiation procedures and a wide variety of specialized differentiation media protocols.[1] Use the same lot of media and supplements for all experiments within a study. Document all parameters, including passage number, seeding density, and differentiation time at the air-liquid interface (ALI).[1]
-
Large Donor Pool: Pool cells from multiple donors if the experimental design allows, or perform experiments on cells from several donors and analyze the data for consistency.
-
Use Immortalized Cell Lines: For some applications, immortalized cell lines (e.g., HT29, 16HBE) can offer higher reproducibility, though they may not fully replicate the mucociliary phenotype of primary cells.[1][2]
Question 2: My cell growth is uneven across my multi-well plates, affecting my results. What can I do?
Uneven cell growth, often due to "edge effects," can be caused by variable evaporation and temperature gradients across the plate.[3]
-
Proper Incubation: Ensure your incubator has stable and uniform CO2 and temperature levels.[3]
-
Use Low-Evaporation Plates: Utilize plates designed to minimize evaporation.[3]
-
Seal Plates: Employ breathable sealing films that permit gas exchange while preventing contamination and reducing evaporation, which is especially critical for long-term experiments.[3]
-
Buffer Wells: Avoid using the outer wells for critical experiments. Instead, fill them with sterile media or PBS to create a humidity buffer.
B. Sample Collection and Handling
Question 1: How should I collect and store my samples to ensure Muc5AC stability?
Proper sample handling from the outset is critical to prevent degradation and variability.
-
Standardize Collection: Use a consistent, documented procedure for sample collection, whether it's sputum, bronchoalveolar lavage fluid, or cell lysates.[4] For sputum, consider using dithiothreitol (DTT) to purify airway epithelial cells.[5]
-
Immediate Processing: Process samples as soon as possible after collection.[6]
-
Optimal Storage Conditions: For short-term storage, 2-8°C is often suitable.[6] For long-term preservation, snap-freeze samples and store them at -80°C.[7][8] Avoid repeated freeze-thaw cycles, as this can degrade the protein.[7] Aliquot samples before freezing.
-
Inventory Management: Use a robust labeling system with unique identifiers or barcodes and maintain a detailed inventory to track sample history and location.[7][8]
C. MUC5AC Quantification (ELISA)
Question 1: My MUC5AC ELISA results are inconsistent. What are the common causes?
Variability in ELISA can stem from multiple factors, from sample preparation to the assay itself.
-
Assay Specificity: Be aware that different ELISA assays can yield different results. Assays using polymeric mucin-specific antibodies may produce lower values than those using non-specific reporters that target glycosylated domains.[9] Ensure the chosen assay is suitable for specifically measuring polymeric Muc5AC.[9]
-
Standard Curve: Always run a fresh standard curve with each plate. Use a purified Muc5AC protein standard to ensure accurate quantification.
-
Pipetting Technique: Inconsistent pipetting is a major source of error. Ensure pipettes are calibrated and use proper technique.
-
Washing Steps: Inadequate washing can lead to high background. Ensure all wells are washed thoroughly and consistently between steps.
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.
Question 2: Why are my baseline MUC5AC levels high or fluctuating between experiments?
High or variable baseline secretion can obscure the effects of your treatment.
-
Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can alter mucin secretion.
-
Media Changes: Be gentle during media changes to avoid mechanically stimulating mucin release.
-
Standardize Stimulation: When studying agonist-induced secretion, ensure the concentration and application of the agonist are consistent across all wells and experiments.[9]
D. Western Blotting
Question 1: I'm having trouble detecting MUC5AC on my Western blot. What should I check?
MUC5AC is a very large, heavily glycosylated protein (~585 kDa theoretical weight), which makes Western blotting challenging.[10][11]
-
Gel Electrophoresis: Use a low-percentage polyacrylamide gel (e.g., 8% or less) or an agarose gel to resolve this high-molecular-weight protein.[2][12]
-
Protein Transfer: Transfer to a PVDF membrane is often recommended due to its toughness and stability.[13] Ensure the transfer is efficient; a wet transfer overnight at a low voltage is often more effective for large proteins than a rapid semi-dry transfer.
-
Antibody Titration: The optimal antibody concentration is critical. Perform an antibody titration every time you use a new antibody or new experimental conditions to find the best signal-to-noise ratio.[13]
-
Loading Control: Use a reliable loading control, like beta-actin, to ensure equal protein loading between lanes.[2] Note that you may need to run a separate, higher-percentage gel for smaller loading control proteins.[2]
E. Immunohistochemistry (IHC)
Question 1: I am seeing weak or no MUC5AC staining in my tissue sections. What could be wrong?
Weak or absent staining in IHC can be due to several factors in the protocol.[14]
-
Antibody Validation: Confirm that your primary antibody is validated for IHC applications.[14]
-
Antigen Retrieval: Proper heat-induced epitope retrieval (HIER) is often necessary for formalin-fixed, paraffin-embedded tissues to unmask the antigen.[10][15] The choice of retrieval buffer (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and heating time may need optimization.[10]
-
Antibody Dilution: The primary antibody concentration may be too low. Try a range of dilutions to find the optimal concentration.[16]
-
Positive Controls: Always include a positive control tissue known to express MUC5AC (e.g., normal stomach or colon tissue) to verify that the staining protocol and reagents are working correctly.[15]
Question 2: My IHC slides have high background staining, making interpretation difficult. How can I reduce it?
High background can obscure specific staining and lead to false positives.[16][17]
-
Blocking Step: Increase the concentration or duration of the blocking step. Using normal serum from the same species as the secondary antibody can help reduce non-specific binding.[16]
-
Primary Antibody Concentration: An overly high concentration of the primary antibody can lead to non-specific binding. Reduce the antibody concentration.[16]
-
Endogenous Peroxidase Quenching: If using an HRP-based detection system, ensure endogenous peroxidase activity is quenched, for example, with a 3% H2O2 solution, before adding the primary antibody.[14]
-
Washing: Increase the number and duration of wash steps to more effectively remove unbound antibodies.
II. Data Presentation & Key Parameters
Standardizing quantitative parameters is essential for reproducibility.
Table 1: Recommended Antibody Dilutions for MUC5AC Detection
| Application | Antibody Type | Recommended Dilution Range | Reference |
| Western Blot (WB) | Polyclonal (Rabbit) | 1:200 - 1:1000 | [10] |
| Immunohistochemistry (IHC) | Monoclonal / Polyclonal | 1:100 - 1:1600 | [10][15] |
Note: Optimal dilutions should always be determined empirically by the researcher for their specific experimental conditions.[13]
Table 2: Standard Cell Culture Parameters
| Parameter | Recommendation | Rationale | Reference |
| Cell Seeding | Standardize cell seeding density across all experiments. | Ensures consistent cell confluency at the start of experiments. | [3] |
| Growth Phase | Passage cells when they reach 70-80% confluency. | Avoids uncharacteristic cell behavior or reduced growth from splitting too early or too late. | [18] |
| Incubator Conditions | 37°C, 5% CO2, >95% relative humidity. | Maintains optimal cell growth, media pH, and prevents evaporation. | [3][18] |
| Media Preparation | Use the same lots of media, serum, and supplements. | Minimizes variability introduced by different reagent batches. |
III. Experimental Protocols
A. Protocol: MUC5AC Western Blotting
This protocol is a general guideline and may require optimization.[2][13]
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. A wet transfer at 30V overnight at 4°C is recommended for high-molecular-weight proteins.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with an anti-MUC5AC antibody (e.g., at a 1:300 dilution) overnight at 4°C with gentle agitation.[10]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Loading Control:
-
Probe the same membrane for a loading control like beta-actin.[2]
-
B. Protocol: MUC5AC Immunohistochemistry (FFPE Tissue)
This protocol is a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissues.[10][15]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0).[10]
-
Heat in a pressure cooker, steamer, or water bath according to standard lab protocols (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
If using an HRP-conjugated secondary antibody, incubate slides in 3% H2O2 for 10-15 minutes to block endogenous peroxidase activity.[15]
-
Rinse with wash buffer (e.g., PBS).
-
-
Blocking:
-
Block with a suitable blocking solution (e.g., 5% normal serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with the primary MUC5AC antibody at its optimal dilution (e.g., 1:100 to 1:800) in a humidified chamber overnight at 4°C.[10]
-
-
Detection:
-
Wash slides with PBS.
-
Apply a biotinylated secondary antibody followed by an HRP-streptavidin complex, or use a polymer-based detection system, according to the manufacturer's instructions.
-
-
Chromogen Development:
-
Apply a chromogen substrate like DAB and incubate until the desired stain intensity develops.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.[15]
-
"Blue" the stain in a bluing solution or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
IV. Visualized Workflows and Pathways
A. Experimental Workflow
Caption: General experimental workflow for Muc5AC analysis.
B. MUC5AC Signaling Pathway
Caption: Simplified signaling pathway of IL-13 induced MUC5AC expression.
References
- 1. Choosing the Right Differentiation Medium to Develop Mucociliary Phenotype of Primary Nasal Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thomassci.com [thomassci.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Appendix 3. Collection, storage, and shipment of respiratory specimens | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. aphl.org [aphl.org]
- 8. biocompare.com [biocompare.com]
- 9. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MUC5AC antibody (30408-1-AP) | Proteintech [ptglab.com]
- 11. Mouse MUC5AC ELISA Kit (Colorimetric) (NBP2-76704): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. genomeme.ca [genomeme.ca]
- 16. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. pages.zeiss.com [pages.zeiss.com]
Validation & Comparative
A Comparative Guide to the Functional Properties of Full-Length MUC5AC and its Muc5AC-3 Tandem Repeat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional attributes of the full-length MUC5AC protein and its tandem repeat region, specifically focusing on the implications for mucus viscosity, gel formation, and pathogen interaction. The information presented is based on available experimental data to assist researchers in understanding the distinct roles of the entire mucin versus its core repetitive domain.
Introduction to MUC5AC and its Tandem Repeats
MUC5AC is a major gel-forming mucin, a large glycoprotein that is a key structural component of the mucus layer protecting the respiratory tract and stomach.[1] Its structure is characterized by a central region composed of variable number tandem repeats (VNTRs), flanked by N- and C-terminal domains that are involved in polymerization.[1] These tandem repeats are rich in serine and threonine residues, which are sites for extensive O-glycosylation. This glycosylation is critical for the biophysical properties of the mucin, including its ability to form viscous gels.[2] The Muc5AC-3 tandem repeat refers to a specific repetitive sequence within this central domain. While the full-length MUC5AC protein is known to be essential for the protective mucus barrier, the precise functional contribution of its tandem repeat domains, independent of the terminal domains, is a key area of research.
Data Presentation: A Comparative Functional Overview
Direct quantitative comparisons between isolated this compound tandem repeats and the full-length MUC5AC protein are limited in published literature. However, based on studies of full-length MUC5AC and synthetic MUC5AC tandem repeat glycopeptides, we can infer their relative functional contributions.
| Functional Parameter | Full-Length MUC5AC | This compound Tandem Repeat (Inferred) | Key References |
| Primary Structure | Comprises N-terminal, tandem repeat (e.g., this compound), and C-terminal domains. | A repetitive sequence of amino acids rich in serine and threonine. | [1] |
| Gel Formation | Forms a viscoelastic hydrogel, with gelation influenced by pH and salt concentration. The N- and C-terminal domains are crucial for polymerization. | Does not form a gel on its own as it lacks the polymerizing terminal domains. However, the glycosylated tandem repeats are fundamental to the stiffness and viscosity of the gel formed by the full-length protein. | [3][4][5] |
| Viscosity | High viscosity, contributing to the protective properties of mucus. | The intrinsic viscosity of synthetic tandem repeats contributes to the overall viscosity of the full-length mucin. Glycosylation significantly increases the stiffness of the tandem repeat backbone. | [5] |
| Pathogen Binding | Binds to various pathogens, a function mediated by the glycan structures on the tandem repeats. | The tandem repeats, with their attached glycans, are the primary sites for pathogen interaction. | [2] |
| Solubility | Soluble in denaturing conditions, but forms an insoluble gel under physiological conditions. | Synthetic glycopeptides of tandem repeats are soluble in aqueous solutions. | [6] |
Experimental Protocols
Purification of Full-Length MUC5AC for Rheological Studies
This protocol is adapted from studies investigating the rheological properties of purified MUC5AC.[7]
-
Source: Porcine stomach scrapings are a common source for MUC5AC purification.
-
Solubilization: The scrapings are solubilized in a denaturing buffer (e.g., 6 M guanidinium chloride) with reducing agents to break disulfide bonds.
-
Centrifugation: High-speed centrifugation is used to remove insoluble debris.
-
Gel Filtration Chromatography: The supernatant is subjected to size exclusion chromatography (e.g., using a Sepharose CL-2B column) to separate the large MUC5AC molecules from smaller proteins and contaminants.
-
Dialysis and Lyophilization: The MUC5AC-containing fractions are dialyzed against water to remove salts and denaturants, and then lyophilized for storage.
-
Reconstitution: For rheological measurements, the lyophilized MUC5AC is reconstituted in a suitable buffer to the desired concentration.[7]
Synthesis and Analysis of MUC5AC Tandem Repeat Glycopeptides
This protocol is based on methods for the chemical synthesis of MUC5AC tandem repeat glycopeptides.[8][9]
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone of the tandem repeat is synthesized on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Glycosylation: Glycosylated amino acid building blocks (e.g., Fmoc-Ser/Thr with protected glycans) are incorporated at specific positions during SPPS.
-
Cleavage and Deprotection: The synthesized glycopeptide is cleaved from the resin, and protecting groups are removed from the amino acid side chains and the glycans.
-
Purification: The crude glycopeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the synthetic glycopeptide are confirmed by mass spectrometry and NMR spectroscopy.
MUC5AC Quantification using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying MUC5AC levels in biological samples.[2][3][5]
-
Coating: A microplate is coated with a capture antibody specific for MUC5AC.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: Standards and samples containing MUC5AC are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody that also recognizes MUC5AC is added.
-
Enzyme Conjugate: An enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of MUC5AC in the samples is determined by comparison to a standard curve.
Signaling Pathways and Experimental Workflows
MUC5AC Expression and Secretion Signaling Pathway
The expression and secretion of MUC5AC are regulated by complex signaling pathways, often initiated by inflammatory mediators or growth factors.[4][6]
Caption: Regulation of MUC5AC expression and secretion.
Experimental Workflow for Comparing MUC5AC and Tandem Repeats
This workflow outlines a hypothetical experimental design to directly compare the functional properties of full-length MUC5AC and its tandem repeats.
Caption: Workflow for functional comparison.
Conclusion
The full-length MUC5AC protein and its this compound tandem repeat region play distinct but interconnected roles in the formation and function of the mucus barrier. The full-length protein, with its terminal domains, is essential for polymerization and gel formation. The tandem repeats, on the other hand, are the core building blocks that, through extensive glycosylation, provide the necessary stiffness and interaction sites for the viscoelastic and pathogen-binding properties of the mucus. While direct quantitative comparisons are scarce, the available evidence strongly suggests that the function of the full-length MUC5AC is an emergent property of the combined actions of its domains, with the tandem repeats being central to its protective qualities. Further research employing direct comparative studies will be invaluable in fully elucidating the specific contributions of the tandem repeats to the overall function of MUC5AC.
References
- 1. researchgate.net [researchgate.net]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Human Mucin 5AC ELISA Kit - Extracellular (ab303761) | Abcam [abcam.com]
- 4. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. researchgate.net [researchgate.net]
- 7. A rheological study of the association and dynamics of MUC5AC gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Parallel solid-phase synthesis of mucin-like glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MUC5AC and MUC5B Fragments: Functional and Biophysical Distinctions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional and biophysical properties of the two major gel-forming mucins in the respiratory tract, MUC5AC and MUC5B. Understanding the distinct roles of these mucin fragments is critical for developing targeted therapies for muco-obstructive diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Core Functional Differences
MUC5AC and MUC5B, despite both contributing to the viscoelastic properties of mucus, play divergent roles in airway health and disease. MUC5B is the primary mucin responsible for maintaining normal mucociliary clearance and airway homeostasis.[1][2] In contrast, MUC5AC is often upregulated in pathological states and is associated with mucus hypersecretion, airway plugging, and allergic inflammation.[1][2][3] In healthy airways, MUC5B is the predominant mucin, while the ratio of MUC5AC to MUC5B is significantly increased in diseases like asthma and COPD.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative differences in the expression and biophysical properties of MUC5AC and MUC5B.
Table 1: Mucin Concentration in Healthy vs. Diseased States
| Mucin | Healthy (Sputum) | COPD (Sputum) | Asthma (Sputum) | Source |
| MUC5AC (pmol/mL) | ~16 | ~97 | Significantly Increased | [5] |
| MUC5B (pmol/mL) | ~114 | ~257 | Decreased relative to MUC5AC | [4][5] |
| MUC5AC/MUC5B Ratio | ~0.14 | ~0.6 | Significantly Increased | [4][5] |
Table 2: Comparative Biophysical Properties
| Property | MUC5AC | MUC5B | Source |
| Network Structure | Tightly organized, branched | Linear, occasionally branched | [1] |
| Viscoelasticity | More rigid and viscoelastic | Less rigid | [1] |
| Surface Binding | High affinity for hydrophobic surfaces | Lower affinity for hydrophobic surfaces | [1] |
| Gel Properties (G' > G'') | Forms viscoelastic gels | Forms viscoelastic gels | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of MUC5AC and MUC5B are provided below.
Mucin Purification from Sputum
This protocol is adapted from methods used for isolating high-molecular-weight glycoproteins.
Objective: To isolate and purify MUC5AC and MUC5B from sputum samples for downstream analysis.
Materials:
-
Sputum sample
-
Guanidinium chloride (GuHCl)
-
Cesium chloride (CsCl)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Ultracentrifuge
-
Dialysis tubing (100 kDa MWCO)
Procedure:
-
Solubilization: Homogenize the sputum sample in a 6M GuHCl solution containing protease inhibitors.
-
Reduction (Optional): To separate mucin polymers into subunits, treat the sample with DTT.
-
Density Gradient Ultracentrifugation: Add solid CsCl to the solubilized sputum to achieve a starting density of approximately 1.4 g/mL. Centrifuge at high speed (e.g., 100,000 x g) for 48-72 hours.
-
Fractionation: Carefully collect fractions from the centrifuge tube. Mucin-rich fractions will be in the higher density region.
-
Dialysis: Extensively dialyze the mucin-containing fractions against PBS to remove CsCl and GuHCl.
-
Quantification: Determine the protein concentration of the purified mucin solution.
Western Blotting for MUC5AC and MUC5B
This protocol outlines the detection and relative quantification of MUC5AC and MUC5B.
Objective: To identify and compare the levels of MUC5AC and MUC5B in biological samples.
Materials:
-
Purified mucin samples or cell lysates
-
Agarose gel (0.8-1.2%)
-
SDS-PAGE running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (mouse anti-MUC5AC, rabbit anti-MUC5B)
-
Secondary antibodies (anti-mouse IgG-HRP, anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Reduce and denature mucin samples by heating in Laemmli buffer.
-
Agarose Gel Electrophoresis: Due to their large size, separate mucins on a low-percentage agarose gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MUC5AC and MUC5B overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometry analysis can be used to determine the relative abundance of each mucin.[1][8]
Macrorheology and Microrheology of Mucus Gels
This protocol describes the characterization of the viscoelastic properties of mucin gels.
Objective: To measure the storage (G') and loss (G'') moduli of MUC5AC and MUC5B gels to determine their viscoelastic properties.
Materials:
-
Purified mucin samples
-
Rheometer with a cone-and-plate or parallel-plate geometry
-
For microrheology: fluorescently labeled microbeads
Procedure (Macrorheology):
-
Sample Loading: Carefully load the mucin gel onto the rheometer plate, ensuring no air bubbles are trapped.
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR) where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep within the LVR to measure G' and G'' as a function of frequency. A gel-like structure is indicated by G' being greater than G'' and both being frequency-independent over a range of frequencies.[9]
Procedure (Microrheology):
-
Bead Embedding: Disperse fluorescent microbeads within the mucin gel.
-
Microscopy: Use a fluorescence microscope to track the Brownian motion of multiple beads over time.
-
Mean Squared Displacement (MSD) Calculation: Calculate the MSD of the beads.
-
G' and G'' Calculation: Use the generalized Stokes-Einstein relation to calculate G' and G'' from the MSD data.
Mandatory Visualizations
Signaling Pathway for MUC5AC Induction
The following diagram illustrates the signaling pathway involved in the upregulation of MUC5AC expression, often initiated by the inflammatory cytokine Interleukin-13 (IL-13).
Caption: IL-13 signaling pathway leading to increased MUC5AC expression.
Experimental Workflow for Mucin Analysis
This diagram outlines a typical experimental workflow for the comparative analysis of MUC5AC and MUC5B from biological samples.
Caption: Workflow for the analysis of MUC5AC and MUC5B from clinical samples.
References
- 1. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rheological study of the association and dynamics of MUC5AC gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. MUC5B mobilizes and MUC5AC spatially aligns mucociliary transport on human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e.apto-service.com [e.apto-service.com]
Validating MUC5AC as a Diagnostic Biomarker for Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mucin MUC5AC, a primary component of airway mucus, is emerging as a promising biomarker for the diagnosis of asthma. Its expression is significantly elevated in the airways of asthmatic individuals, particularly in those with type 2 inflammation, correlating with disease severity and exacerbation risk. This guide provides a comprehensive comparison of MUC5AC with established asthma biomarkers, supported by experimental data and detailed protocols to aid in its validation and integration into research and clinical workflows.
Performance of MUC5AC as a Diagnostic Biomarker
Studies have consistently demonstrated elevated levels of MUC5AC in the sputum of asthmatic patients compared to healthy individuals. A study on mild, steroid-naive asthma patients found significantly higher concentrations of MUC5AC in induced sputum compared to a healthy control group[1][2]. Furthermore, another study reported mean sputum MUC5AC levels of 36.21 ± 6.13 arbitrary units in asthmatic patients, a significant increase from the 20.12 ± 5.07 units observed in healthy controls[3].
While direct head-to-head studies providing sensitivity and specificity for MUC5AC in asthma diagnosis are still emerging, its potential is underscored by its strong correlation with other key markers of type 2 inflammation. Sputum MUC5AC levels have been shown to positively correlate with the proportion of sputum eosinophils and levels of fractional exhaled nitric oxide (FeNO), two established biomarkers for eosinophilic asthma[1][2]. In one study, the ratio of MUC5AC to another mucin, MUC5B, was found to be higher in asthmatics with type 2 inflammation (defined as >2% sputum eosinophils)[4].
For context, a meta-analysis of other biomarkers for identifying sputum eosinophilia in asthma reported moderate diagnostic accuracy for FeNO, blood eosinophils, and IgE[5]. For example, at a sputum eosinophil threshold of ≥3%, FeNO had a summary sensitivity of 0.66 and specificity of 0.76, while blood eosinophils had a sensitivity of 0.71 and specificity of 0.77[5]. In patients with uncontrolled asthma, FeNO at a cutoff of 35.5 parts per billion (ppb) showed a sensitivity of 67.3% and a specificity of 73.9% for predicting sputum eosinophilia, with an Area Under the Curve (AUC) of 0.707[6]. Peripheral blood eosinophils at a cutoff of 1.5% had a sensitivity of 61.5% and specificity of 78.3%, with an AUC of 0.73[6].
The following tables summarize the available quantitative data for MUC5AC and provide a comparison with FeNO and blood eosinophils.
Table 1: Sputum MUC5AC Levels in Asthma vs. Healthy Controls
| Cohort | Mean Sputum MUC5AC Level (Arbitrary Units ± SD) | p-value | Reference |
| Asthma Patients (n=90) | 36.21 ± 6.13 | < 0.05 | [3] |
| Healthy Controls (n=60) | 20.12 ± 5.07 | [3] | |
| Mild Asthma Patients (n=87) | Significantly higher than controls | 0.0002 | [1][2] |
| Healthy Controls (n=22) | [1][2] |
Table 2: Correlation of Sputum MUC5AC with Other Asthma Biomarkers
| Biomarker | Spearman's Rho | p-value | Reference |
| Sputum Eosinophil Proportion | 0.34 | 0.0013 | [1][2] |
| Fractional Exhaled Nitric Oxide (FeNO) | 0.29 | 0.006 | [1][2] |
Table 3: Diagnostic Performance of FeNO and Blood Eosinophils for Sputum Eosinophilia in Asthma
| Biomarker | Cut-off | Sensitivity | Specificity | AUC | Reference |
| FeNO | 35.5 ppb | 67.3% | 73.9% | 0.707 | [6] |
| Blood Eosinophils | 1.5% | 61.5% | 78.3% | 0.73 | [6] |
Experimental Protocols
Accurate and reproducible measurement of MUC5AC is critical for its validation as a diagnostic biomarker. Below are detailed methodologies for the quantification of MUC5AC in sputum and its visualization in bronchial biopsies.
Measurement of MUC5AC in Induced Sputum via Two-Step ELISA
This protocol is designed to overcome the challenges of high levels of non-mucin proteins in sputum that can interfere with direct-binding ELISAs.
1. Sputum Induction and Processing:
-
Induce sputum using nebulized hypertonic saline (e.g., 3%, 4.5%, or 5%) following established safety protocols, including pre-treatment with a bronchodilator.
-
Collect the expectorated sputum and select mucus plugs for processing.
-
Treat the selected sputum plugs with a mucolytic agent, such as dithiothreitol (DTT), to homogenize the sample and release cellular components.
-
Centrifuge the homogenized sample to separate the cellular pellet from the supernatant. The supernatant is used for mucin analysis.
2. Mucin Purification (Cesium Chloride Density Gradient Centrifugation):
-
Process the sputum supernatant in 8 M guanidinium hydrochloride (GuHCl) to denature proteins.
-
Layer the sample onto a cesium chloride (CsCl) density gradient.
-
Perform ultracentrifugation to separate mucins from non-mucin proteins, glycoproteins, and nucleic acids based on their buoyant density.
-
Carefully collect the mucin-containing fractions.
3. MUC5AC-Specific ELISA:
-
Coat a high-binding ELISA plate (e.g., Nunc amino immobilizer plates) with the purified mucin sample at an optimized concentration (e.g., 12.5 µg/mL).
-
Block non-specific binding sites with a suitable blocking buffer.
-
Incubate with a cocktail of primary antibodies specific for MUC5AC to ensure recognition of multiple epitopes.
-
Wash the plate to remove unbound primary antibodies.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies.
-
Wash the plate to remove unbound secondary antibodies.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantify MUC5AC concentration by comparing the sample absorbance to a standard curve generated with known concentrations of purified MUC5AC.
Immunohistochemical (IHC) Staining of MUC5AC in Bronchial Biopsies
This method allows for the visualization and localization of MUC5AC protein within the airway tissue, providing valuable contextual information.
1. Tissue Preparation:
-
Fix fresh bronchial biopsy specimens in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin blocks.
-
Cut thin sections (e.g., 4-5 µm) from the paraffin blocks and mount them on positively charged glass slides.
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites. This can be done by heating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0) using a pressure cooker, water bath, or microwave. The optimal time and temperature should be determined empirically.
3. Staining Procedure:
-
Block endogenous peroxidase activity by incubating the slides in a hydrogen peroxide solution.
-
Block non-specific protein binding by incubating with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for MUC5AC at an optimized dilution and incubation time.
-
Wash the slides with a wash buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody that binds to the primary antibody.
-
Wash the slides.
-
Incubate with a streptavidin-HRP conjugate.
-
Wash the slides.
-
Apply a chromogen substrate (e.g., diaminobenzidine - DAB) to visualize the antibody-antigen complex. This will produce a brown precipitate at the site of MUC5AC expression.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount the slides with a permanent mounting medium and a coverslip.
4. Interpretation:
-
Examine the stained slides under a light microscope.
-
Assess the intensity and distribution of MUC5AC staining in the airway epithelium, particularly in goblet cells and submucosal glands.
-
Semi-quantitative scoring systems can be used to compare MUC5AC expression between different patient groups.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for MUC5AC quantification in sputum by two-step ELISA.
Caption: Workflow for MUC5AC detection in bronchial biopsies by IHC.
Caption: Simplified signaling pathway of MUC5AC induction in asthma.
References
- 1. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma [jstage.jst.go.jp]
- 2. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.alatorax.org [cdn.alatorax.org]
- 6. Association between fractional exhaled nitric oxide, sputum induction and peripheral blood eosinophil in uncontrolled asthma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to MUC5AC Antibodies: A Focus on Specificity and Potential for MUC5AC-3 Glycopeptide Interaction
For researchers in pulmonology, oncology, and gastroenterology, the accurate detection of Mucin 5AC (MUC5AC) is critical for advancing our understanding of diseases such as chronic obstructive pulmonary disease (COPD), asthma, and various cancers.[1][2] The selection of a highly specific and well-characterized MUC5AC antibody is paramount for reliable experimental outcomes. This guide provides a comparative overview of commercially available MUC5AC antibodies, with a special consideration for their potential cross-reactivity with synthetic MUC5AC-derived glycopeptides like MUC5AC-3.
Understanding MUC5AC and the Nature of "this compound"
MUC5AC is a large, gel-forming glycoprotein that is a major component of mucus in the respiratory tract and stomach.[1][3] It plays a crucial role in protecting mucosal surfaces from pathogens and chemical damage.[4] The protein is heavily glycosylated, with O-linked glycans attached to serine and threonine residues.[3] It is important to clarify that "this compound" is not a naturally occurring protein isoform. Instead, it refers to a synthetic glycopeptide, specifically a 16-amino acid fragment of MUC5AC where the threonine at the third position is labeled with N-acetylgalactosamine (GalNAc).[5] A similar synthetic peptide, this compound/13, has two GalNAc-labeled threonines at positions 3 and 13.[6] These glycopeptides are valuable tools for studying the specific interactions of glycosylated mucins.
Comparison of Commercially Available MUC5AC Antibodies
The selection of an appropriate MUC5AC antibody depends on the specific application, such as immunohistochemistry (IHC), Western Blot (WB), or ELISA. Below is a summary of key characteristics of some commercially available MUC5AC antibodies.
| Antibody Clone/Name | Host/Clonality | Validated Applications | Epitope Information | Potential for this compound Binding |
| 45M1 | Mouse Monoclonal | WB, FCM, ICC, IF, IHC, DB, Mpx[7] | C-terminal cysteine-rich part of the peptide core of MUC5AC. Epitope is destroyed by β-mercaptoethanol. | Unlikely to bind this compound as the epitope is in the C-terminal region, distant from the N-terminal location of the this compound peptide sequence. |
| MSVA-109M | Mouse Monoclonal | IHC[8] | Not specified. | Binding potential is undetermined without specific epitope information. |
| CLH2 (MAB2011) | Mouse Monoclonal | IHC (knockout validated)[9] | Not specified. | Binding potential is undetermined without specific epitope information. |
| 30408-1-AP | Rabbit Polyclonal | WB, IHC, ELISA[10] | Immunogen corresponds to amino acids 5545-5654 of human MUC5AC.[10] | Unlikely to bind this compound as the immunogen is from the C-terminal region of the full-length protein. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of MUC5AC antibodies. Below are representative protocols for Western Blotting and Immunohistochemistry.
Western Blotting Protocol (using 30408-1-AP)
-
Sample Preparation: Lyse cells (e.g., MCF-7, a positive control cell line) in RIPA buffer and determine protein concentration.[10]
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 6-8% SDS-polyacrylamide gel. Due to the large size of MUC5AC (~586 kDa calculated, observed ~290 kDa), a low percentage gel and appropriate molecular weight markers are recommended.[10]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-MUC5AC antibody (e.g., 30408-1-AP at a 1:200-1:1000 dilution) overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry Protocol (using MSVA-109M)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections. Gastric mucosa serves as a strong positive control.[8]
-
Antigen Retrieval: Perform heat-mediated antigen retrieval. For some antibodies, Tris-EDTA buffer (pH 9.0) is recommended.[10]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate with the anti-MUC5AC antibody (e.g., MSVA-109M at a 1:100-1:200 dilution) for a specified time and temperature according to the manufacturer's instructions.[8]
-
Washing: Wash slides with a buffer solution (e.g., PBS or TBS).
-
Secondary Antibody and Detection: Apply a suitable secondary antibody and detection system (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Mounting: Dehydrate and mount the slides.
Visualizing Antibody Specificity and this compound Interaction
The following diagrams illustrate the concept of MUC5AC antibody specificity and the theoretical interaction with the this compound glycopeptide.
Caption: Specificity of MUC5AC antibodies targeting the C-terminal domain.
Caption: Hypothetical binding of an N-terminal MUC5AC antibody to the this compound glycopeptide.
Conclusion
The selection of a MUC5AC antibody requires careful consideration of its intended application and validated specificity. While many commercially available antibodies are well-characterized for detecting the full-length MUC5AC protein, their ability to bind specific, short, glycosylated fragments like this compound is highly dependent on their epitope. For antibodies like 45M1 and 30408-1-AP, which target the C-terminal region of MUC5AC, cross-reactivity with the N-terminally derived this compound glycopeptide is unlikely. Researchers specifically interested in detecting this glycopeptide would need to source or develop an antibody that targets the corresponding N-terminal sequence of MUC5AC. For general MUC5AC detection, antibodies with extensive validation data, including knockout validation where available, are recommended for the most reliable results.
References
- 1. Mucin 5AC - Wikipedia [en.wikipedia.org]
- 2. MUC5AC mucin 5AC, oligomeric mucus/gel-forming [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. uniprot.org [uniprot.org]
- 5. This compound - 1 mg [anaspec.com]
- 6. This compound/13 - 1 mg [anaspec.com]
- 7. biocompare.com [biocompare.com]
- 8. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 9. MUC5AC antibody | antibody review based on formal publications [labome.com]
- 10. MUC5AC antibody (30408-1-AP) | Proteintech [ptglab.com]
A Comparative Analysis of MUC5AC Glycosylation: Bridging Health and Respiratory Disease
For Immediate Release
This guide provides a comprehensive comparative analysis of MUC5AC mucin glycosylation in healthy individuals versus those with respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD) and asthma. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of the role of MUC5AC glycosylation in disease pathogenesis and to aid in the identification of novel therapeutic targets.
Quantitative Analysis of MUC5AC Expression and Glycosylation
The concentration and glycosylation patterns of MUC5AC are significantly altered in respiratory diseases. In healthy airways, MUC5B is the predominant gel-forming mucin, while MUC5AC is present in smaller quantities.[1] However, in chronic airway diseases like COPD and asthma, MUC5AC expression is markedly upregulated.[2][3] This shift in the MUC5AC/MUC5B ratio is a key feature of these conditions.[4]
Aberrant glycosylation of MUC5AC in disease states leads to changes in the physicochemical properties of mucus, contributing to the airflow obstruction characteristic of these conditions.[2] Key changes include increased fucosylation and sialylation.[5]
| Feature | Healthy Airways | Asthma | Chronic Obstructive Pulmonary Disease (COPD) | Cystic Fibrosis (CF) | Source |
| MUC5AC Concentration | Low, minor component compared to MUC5B | Significantly increased, especially in acute exacerbations. Sputum concentrations: Healthy Controls: 7.6 μg/mL, Stable Asthma: 22.4 μg/mL, Acute Asthma: 44.7 μg/mL.[4][6] | Increased concentrations are associated with disease initiation, progression, and exacerbation risk.[1] | Aberrant MUC5AC expression is reported.[5] | [1][4][6] |
| Fucosylation | Baseline levels | Increased α-1,2-fucosylation of MUC5AC exacerbates airway inflammation and increases mucus viscoelasticity.[5] | Increased fucosylation is observed. | Increased fucosylation of mucins is noted.[5] | [5] |
| Sialylation | Baseline levels | Increased sialylation contributes to altered mucus properties. | Increased sialylation is observed. | Increased sialylation of MUC5AC is reported.[5] | [5] |
| Charge | Exists as a single major charge form.[7] | Alterations in charge due to increased sialylation can be inferred. | Alterations in charge due to increased sialylation can be inferred. | Alterations in charge due to increased sialylation can be inferred. | [7] |
Experimental Protocols
The following section details the methodologies commonly employed for the analysis of MUC5AC glycosylation from clinical sputum samples.
Sputum Sample Processing
-
Collection: Induced or spontaneous sputum is collected from patients.[8]
-
Solubilization: Mucus plugs are selected and solubilized in a buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS), often with mechanical disruption (e.g., pipette actuation, rotating tumbler).[8]
-
Homogenization and Centrifugation: Samples are homogenized and then centrifuged to separate the soluble fraction.[8]
Mucin Purification and Protein Quantification
-
Reduction and Alkylation: Disulfide bonds within the mucin polymers are reduced using an agent like dithiothreitol (DTT) and then alkylated with a reagent such as 2-chloroacetamide to prevent re-formation.[8]
-
Tryptic Digestion: The protein backbone of MUC5AC is digested into smaller peptides using trypsin.[8]
-
Quantification: The concentration of MUC5AC protein can be determined using methods like Western blotting or more quantitatively by liquid chromatography-mass spectrometry (LC-MS/MS) using stable isotope-labeled internal standards.[4][9]
O-Glycan Release and Analysis
-
Reductive β-elimination: O-linked glycans are released from the peptide backbone by chemical treatment with a reducing agent in an alkaline solution (e.g., sodium borohydride in sodium hydroxide).[10] This process also converts the reducing end of the glycan to an alditol.
-
Desalting: The released glycans are purified from salts and other contaminants using techniques like solid-phase extraction with a C18 or graphitized carbon column.[11][12]
-
Mass Spectrometry Analysis: The purified O-glycans are analyzed by mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) to determine their structure and relative abundance.[10][11]
Signaling Pathways Regulating MUC5AC Glycosylation
The expression and glycosylation of MUC5AC are tightly regulated by complex signaling pathways that are often dysregulated in inflammatory airway diseases. Pro-inflammatory cytokines, growth factors, and bacterial products can all trigger signaling cascades that lead to increased MUC5AC production and altered glycosylation.
Key pathways implicated in the regulation of MUC5AC include:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Activation of EGFR by its ligands is a potent inducer of MUC5AC expression.[13]
-
Interleukin-13 (IL-13) Signaling: This Th2 cytokine, central to the pathophysiology of asthma, stimulates MUC5AC expression.[14]
-
Nuclear Factor-kappa B (NF-κB) Signaling: This pathway, activated by various inflammatory stimuli, plays a crucial role in MUC5AC gene transcription.[15]
These signaling pathways converge on the regulation of glycosyltransferases, the enzymes responsible for adding sugar moieties to the mucin backbone. In inflammatory conditions, the expression and activity of specific fucosyltransferases (FUTs) and sialyltransferases (STs) are altered, leading to the characteristic changes in MUC5AC fucosylation and sialylation observed in disease.[5]
Conclusion
The comparative analysis of MUC5AC glycosylation reveals distinct differences between healthy and diseased states, highlighting the potential of MUC5AC and its glycoforms as biomarkers and therapeutic targets for chronic respiratory diseases. The increased concentration and altered glycosylation, particularly the enhanced fucosylation and sialylation, contribute significantly to the pathophysiology of COPD and asthma. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a valuable resource for the scientific community to advance research and development in this critical area.
References
- 1. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. mdpi.com [mdpi.com]
- 4. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting protein glycosylation to regulate inflammation in the respiratory tract: novel diagnostic and therapeutic candidates for chronic respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced sialylation of airway mucin impairs mucus transport by altering the biophysical properties of mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and qualification of an LC-MS/MS method for quantification of MUC5AC and MUC5B mucins in spontaneous sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Generation of 13C-labeled MUC5AC mucin oligosaccharides for stable isotope probing of host-associated microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Muc5AC in Viral Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of the mucin 5AC (Muc5AC) protein in viral binding assays against other alternatives. We delve into experimental data, detailed protocols, and the signaling pathways involved to offer a clear perspective for researchers in virology and drug development.
The Dual Role of Muc5AC in Viral Infections
Muc5AC, a major secreted mucin in the respiratory tract, plays a complex and often dual role in the context of viral infections. On one hand, it can act as a protective barrier, trapping virions and preventing them from reaching the underlying epithelial cells. On the other hand, some viruses have evolved to utilize Muc5AC as a direct or indirect receptor for attachment and entry. Furthermore, viral infections, notably by Influenza A virus (IAV) and Respiratory Syncytial Virus (RSV), can induce the upregulation of MUC5AC gene expression, which can contribute to the pathophysiology of respiratory diseases by increasing mucus viscosity and airway obstruction[1][2].
Comparative Analysis of Viral Binding Targets
A critical aspect of virology research is to understand the specific interactions between viral proteins and host cell receptors that mediate viral entry. While Muc5AC is a significant player, it is essential to compare its role with other known viral binding targets.
| Target Molecule | Role in Viral Binding | Supporting Evidence |
| Muc5AC | Acts as a binding site for various viruses, often through its sialylated glycans. Can also physically trap viruses, preventing infection. Upregulation of Muc5AC is a common host response to viral infections. | Influenza A virus has been shown to induce MUC5AC expression.[2] Rhinovirus infection also increases MUC5AC release.[3] Studies suggest that the B/Victoria lineage of influenza B virus has a preference for MUC5AC-positive cells.[4] |
| MUC5B | Another major airway mucin, MUC5B, also plays a role in the mucosal barrier. While it can trap viruses, its direct role as a specific viral receptor is less characterized compared to Muc5AC. | Studies have shown that both MUC5AC and MUC5B expression can be induced by viral infections, although their specific roles in binding may differ.[4][5] |
| Sialic Acids | Terminal sialic acids on glycoconjugates are the primary receptors for many viruses, including influenza. The linkage of sialic acid (α2,3 or α2,6) is a key determinant of host specificity.[6][7][8] | Avian influenza viruses typically bind to α2,3-linked sialic acids, while human influenza viruses prefer α2,6-linked sialic acids.[6][7] Muc5AC's interaction with influenza is often mediated by the sialic acids on its glycan chains. |
Note: Direct quantitative comparisons of viral binding affinities (e.g., dissociation constants, Kd) to Muc5AC versus other mucins or sialylated glycans are not extensively available in the public domain. The comparison above is based on expression studies and functional assays.
Experimental Protocols for Validating Viral Binding to Muc5AC
To rigorously validate the interaction between viruses and Muc5AC, a solid-phase binding assay using purified Muc5AC is a robust method. Below is a detailed protocol for a solid-phase Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this binding.
Solid-Phase Virus Binding Assay Protocol
Objective: To quantify the binding of a virus to purified Muc5AC immobilized on a solid surface.
Materials:
-
High-binding 96-well ELISA plates
-
Purified human Muc5AC protein
-
Virus stock of known titer
-
Primary antibody specific to a viral protein
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute purified Muc5AC to a final concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the Muc5AC solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Virus Binding:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the virus stock in a suitable buffer (e.g., PBS with 1% BSA).
-
Add 100 µL of the virus dilutions to the wells.
-
Incubate for 2-3 hours at 37°C (or 4°C to minimize viral fusion if applicable).
-
-
Primary Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Dilute the primary antibody against the viral protein in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
Viral binding to host cell components can trigger intracellular signaling cascades that influence the course of infection and the host's response. A prominent pathway activated upon viral infection, leading to the upregulation of Muc5AC, is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][9]
EGFR Signaling Pathway in Viral-Induced Muc5AC Expression
Caption: EGFR signaling pathway leading to Muc5AC production upon viral infection.
Experimental Workflow for Viral Binding Assay
Caption: Workflow for a solid-phase ELISA to measure viral binding to Muc5AC.
Conclusion
The validation of Muc5AC's role in viral binding is crucial for understanding viral pathogenesis and for the development of novel antiviral therapies. While Muc5AC can serve as a protective barrier, its interaction with certain viruses and its upregulation during infection highlight its potential as a therapeutic target. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate these complex interactions. Future studies focusing on quantitative binding assays will be instrumental in dissecting the precise role of Muc5AC in comparison to other viral receptors.
References
- 1. Role of Virus-Induced EGFR Trafficking in Proviral Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A induces the major secreted airway mucin MUC5AC in a protease-EGFR-extracellular regulated kinase-Sp1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhinovirus induces MUC5AC in a human infection model and in vitro via NF-κB and EGFR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Distinct Secretion of MUC5AC and MUC5B in Upper and Lower Chronic Airway Diseases | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 6. researchgate.net [researchgate.net]
- 7. sciencecast.org [sciencecast.org]
- 8. Influence of Host Sialic Acid Receptors Structure on the Host Specificity of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of EGF Receptor Regulatory Networks in the Host Response to Viral Infections [frontiersin.org]
comparison of Muc5AC-3 expression in different cancer subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mucin 5AC (MUC5AC-3) expression across various cancer subtypes, supported by quantitative data from large-scale studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.
Data Presentation: this compound Expression in Human Cancers
The expression of this compound varies significantly among different cancer subtypes. The following table summarizes the prevalence of this compound positivity as determined by immunohistochemistry (IHC) on tissue microarrays.
| Cancer Type | Subtype | Number of Samples | Percentage of Positive Staining (%) |
| Esophageal Cancer | Adenocarcinoma | - | 72%[1][2] |
| Pancreatic Cancer | Ductal Adenocarcinoma | - | 64%[1][2] |
| Colon Cancer | Adenoma | - | 62%[1][2] |
| Ovarian Cancer | Mucinous Carcinoma | - | 46%[1][2] |
| Gastric Cancer | Diffuse Adenocarcinoma | - | 44%[1][2] |
| Intestinal Adenocarcinoma | - | 39%[1][2] | |
| Pancreatic Cancer | Ampullary Adenocarcinoma | - | 41%[1][2] |
| Lung Cancer | Bronchioloalveolar Carcinoma | - | 33%[1][2] |
| Adenocarcinoma | 13 | Higher than squamous cell carcinoma | |
| Squamous Cell Carcinoma | 12 | Lower than adenocarcinoma | |
| Breast Cancer | Invasive Ductal Carcinoma | - | 2%[2] |
| Prostate Cancer | Adenocarcinoma | 228 | 2%[2] |
| Renal Cancer | Clear Cell Carcinoma | 507 | 0%[2] |
| Thyroid Cancer | Papillary Carcinoma | 359 | 0%[2] |
| Lung Cancer | Small Cell Carcinoma | 17 | 0%[2] |
| Soft Tissue Tumors | - | 968 | 0.1%[2] |
| Hematological Neoplasias | - | 111 | 0%[2] |
Data extracted from a study analyzing 10,399 tissue samples from 111 different tumor types and subtypes.[2]
Notably, this compound expression is most frequently observed in adenocarcinomas of the gastrointestinal tract, pancreas, and lung, as well as in mucinous tumors of the ovary.[1][2] In contrast, it is largely absent in renal, thyroid, prostate, and small cell lung cancers, as well as in soft tissue and hematological malignancies.[2] In breast cancer, this compound expression is generally low but has been associated with brain metastasis.
Experimental Protocols
Accurate and reproducible detection of this compound is crucial for research and clinical applications. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC) on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This is the most common method for assessing this compound expression in tumor tissues.
-
Antibody Selection:
-
Antigen Retrieval:
-
Staining Protocol (Automated):
-
Platforms: Leica Bond-MAX or Ventana BenchMark ULTRA are commonly used for automated IHC.[9][10]
-
Detection System: Use a polymer-based detection system (e.g., BOND Polymer Refine Detection) with a chromogen like DAB.[9]
-
Primary Antibody Incubation: Typically 15-30 minutes at room temperature.[4][9]
-
Counterstain: Hematoxylin is used to stain the cell nuclei.[3][4]
-
-
Interpretation of Staining:
-
This compound staining is typically cytoplasmic and/or membranous.
-
Scoring can be based on the percentage of positive tumor cells and the staining intensity (e.g., weak, moderate, strong).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound
ELISA can be used to quantify soluble this compound in serum or other biological fluids.
-
Kit Selection: Several commercially available sandwich ELISA kits are available for human this compound.[11][12]
-
General Protocol:
-
A microplate is pre-coated with a capture antibody specific for this compound.
-
Standards and samples (serum, plasma) are added to the wells.
-
A biotinylated detection antibody is added, followed by an avidin-HRP conjugate.
-
A substrate solution is added, and the color development is proportional to the amount of this compound.
-
The reaction is stopped, and the optical density is measured at 450 nm.[13]
-
-
Sample Preparation:
-
Serum: Allow blood to clot and centrifuge to separate the serum.
-
Plasma: Collect blood with an anticoagulant like EDTA and centrifuge.[13]
-
Western Blotting
Detecting this compound by Western blot can be challenging due to its large size (>600 kDa) and heavy glycosylation.
-
Sample Preparation:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
-
Electrophoresis:
-
Transfer:
-
Transfer to a nitrocellulose or PVDF membrane. Efficient transfer of such a large protein can be difficult and may require optimization.
-
-
Antibody Incubation:
-
Use a primary antibody against this compound (e.g., clone 2H7) followed by an HRP-conjugated secondary antibody.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate for detection.
-
Signaling Pathways and Experimental Workflows
The expression and function of this compound in cancer are regulated by and can influence several signaling pathways.
This compound Regulation and Downstream Effects
Caption: Regulation of MUC5AC expression and its downstream signaling in cancer.
General Experimental Workflow for this compound Analysis
Caption: Workflow for analyzing this compound expression in clinical samples.
References
- 1. MUC5AC Monoclonal Antibody (45M1) (MA5-12178) [thermofisher.com]
- 2. MUC5AC Expression in Various Tumor Types and Nonneoplastic Tissue: A Tissue Microarray Study on 10 399 Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-MUC5AC antibody [45M1] - recombinant (ab3649) | Abcam [abcam.com]
- 4. biocare.net [biocare.net]
- 5. biosb.com [biosb.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. genomeme.ca [genomeme.ca]
- 10. genomeme.ca [genomeme.ca]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Human MUC5AC ELISA Kit (EEL062) - Invitrogen [thermofisher.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
MUC5AC as a Biomarker: A Comparative Guide to its Correlation with Disease Severity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mucin 5AC (MUC5AC) levels and their correlation with the severity of various respiratory diseases. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative biomarkers to aid in the evaluation of MUC5AC as a potential therapeutic target and diagnostic marker.
MUC5AC and Disease Severity: A Quantitative Overview
MUC5AC, a major gel-forming mucin in the respiratory tract, is increasingly recognized for its role in the pathophysiology of several muco-obstructive lung diseases. Elevated levels of MUC5AC are consistently associated with increased disease severity, particularly in Chronic Obstructive Pulmonary Disease (COPD) and asthma. In contrast, its role in Cystic Fibrosis (CF) is more complex.
Chronic Obstructive Pulmonary Disease (COPD)
In individuals with COPD, MUC5AC concentrations in sputum and bronchoalveolar lavage (BAL) fluid are significantly elevated and correlate with disease progression and severity. Studies have demonstrated a strong association between higher MUC5AC levels and declining lung function, as measured by Forced Expiratory Volume in one second (FEV1). MUC5AC is considered a more sensitive biomarker for COPD than its counterpart, MUC5B.[1][2][3]
| Parameter | Healthy Non-Smokers | At-Risk Smokers | COPD Patients | Reference |
| Sputum MUC5AC (pmol/mL) | 15.7 (SEM 4.1) | 87.8 (SEM 25.5) (current smokers) | 97 (SEM 18) (six times higher than healthy) | [1] |
| FEV1 % predicted (High vs. Low MUC5AC tercile) | - | Low Tercile: 81.59% | High Tercile: 71.09% | [1] |
| MUC5AC/MUC5B Ratio | 0.14 (SEM 0.03) | - | 0.6 (four times higher than healthy) | [1] |
Asthma
In asthmatic patients, particularly during acute exacerbations, sputum MUC5AC levels are significantly increased. This elevation is often associated with neutrophilic airway inflammation. The ratio of MUC5B to MUC5AC is also significantly altered in acute asthma, indicating a shift in mucin composition that may contribute to airway obstruction.[4][5][6]
| Patient Group | Sputum MUC5AC (μg/mL) | Sputum MUC5B (μg/mL) | MUC5B:MUC5AC Ratio | Reference |
| Healthy Controls | 7.6 | 238.5 | 31.6 | [4] |
| Stable Asthma | 22.4 | 208.4 | - | [4] |
| Acute Asthma | 44.7 | 165.9 | 3.71 | [4] |
A higher ratio of MUC5AC to MUC5B has been correlated with type 2 inflammation, characterized by greater than 2% eosinophils in sputum.[5][6]
Cystic Fibrosis (CF)
The role of MUC5AC in CF is less straightforward. While some studies report an increase in MUC5AC gene expression and protein levels in CF airways, particularly during pulmonary exacerbations, others have found decreased concentrations in stable CF patients compared to healthy controls.[7][8][9][10] This variability may reflect the complex interplay between infection, inflammation, and mucus clearance in the CF lung. One study found that MUC5AC and MUC5B concentrations were elevated 30- and 8-fold, respectively, in CF sputum compared to control sputum.[7] However, another study reported that in stable CF, MUC5AC concentrations were markedly decreased compared to normal subjects, but increased during a pulmonary exacerbation.[8]
Comparison with Alternative Biomarkers
While MUC5AC shows promise as a biomarker, several other markers are currently used or are under investigation for assessing respiratory disease severity.
| Biomarker | Disease | Correlation with Severity | Key Findings |
| MUC5B | COPD, Asthma | Variable | In COPD, MUC5B levels are elevated but less so than MUC5AC, making MUC5AC a more sensitive marker of disease severity.[1][11] In asthma, MUC5B levels may be decreased, leading to an altered MUC5B:MUC5AC ratio.[6] |
| Periostin | Asthma | Positive | Serum periostin is a biomarker for Th2-high asthma. Higher baseline levels are associated with greater improvements in lung function in patients treated with anti-IL-13 therapies.[12][13][14] Levels ≥79 ng/ml in severe asthmatics are associated with higher sputum and blood eosinophils and lower FEV1.[13] |
| Blood Eosinophils | Asthma | Positive | Higher blood eosinophil counts are linearly associated with an increased risk of asthma exacerbations and poor asthma control.[15] Counts >150 cells/μL are often used as a marker for eosinophilic asthma.[15] |
| Fractional Exhaled Nitric Oxide (FeNO) | Asthma | Positive | FeNO is a non-invasive marker of eosinophilic airway inflammation. Levels >35 ppb are considered indicative of significant eosinophilia and steroid-responsive inflammation.[16][17][18] Higher FeNO levels are associated with a history of emergency room visits for asthma.[16][17] |
Experimental Protocols
Accurate quantification of MUC5AC is crucial for its validation as a reliable biomarker. Below are summaries of common experimental methodologies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Sputum MUC5AC
ELISA is a widely used method for quantifying MUC5AC protein in biological samples.
-
Sample Preparation: Sputum samples are homogenized and solubilized, often using a reducing agent like dithiothreitol (DTT) to break disulfide bonds and reduce viscosity.
-
Coating: A microplate is coated with a capture antibody specific for MUC5AC.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Incubation: Diluted sputum samples and standards are added to the wells and incubated to allow MUC5AC to bind to the capture antibody.
-
Detection: A biotinylated detection antibody specific for a different epitope on MUC5AC is added, followed by an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of bound MUC5AC.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of MUC5AC is determined from a standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for MUC5AC Quantification
LC-MS/MS offers high sensitivity and specificity for MUC5AC quantification, often targeting specific tryptic peptides.
-
Sample Preparation: Sputum or BAL fluid is reduced, alkylated, and then digested with trypsin to generate peptides.
-
Chromatographic Separation: The peptide mixture is separated using liquid chromatography, typically with a reversed-phase column.
-
Mass Spectrometry: The separated peptides are ionized and analyzed by a mass spectrometer. Specific precursor-to-product ion transitions for MUC5AC-derived peptides are monitored for quantification.
-
Quantification: The abundance of MUC5AC is determined by comparing the signal of its specific peptides to that of a known amount of a stable isotope-labeled internal standard peptide.
Immunohistochemistry (IHC) for MUC5AC in Bronchial Biopsies
IHC allows for the visualization and localization of MUC5AC protein within tissue samples.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded bronchial biopsy sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity and non-specific binding are blocked.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for MUC5AC.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the location of MUC5AC.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.
Signaling Pathways Regulating MUC5AC Expression
The expression of MUC5AC is tightly regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines and growth factors. Understanding these pathways is critical for the development of targeted therapies.
Experimental Workflow for MUC5AC Analysis
A typical workflow for the analysis of MUC5AC as a disease biomarker involves several key steps, from sample collection to data interpretation.
References
- 1. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystic Fibrosis Airway Mucus Hyperconcentration Produces a Vicious Cycle of Mucin, Pathogen, and Inflammatory Interactions that Promotes Disease Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. JCI - Cystic fibrosis airway secretions exhibit mucin hyperconcentration and increased osmotic pressure [jci.org]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Using Periostin as a Biomarker in the Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Fractional exhaled nitric oxide (FeNo) in different asthma phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fractional exhaled nitric oxide (FeNo) in different asthma phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
A Comparative Analysis of MUC5AC and MUC5B in Mucus Rheology for Researchers and Drug Development Professionals
An in-depth examination of the two primary gel-forming mucins, MUC5AC and MUC5B, reveals their distinct roles in determining the viscoelastic properties of mucus. This guide provides a comparative study of their impact on mucus rheology, supported by experimental data, detailed protocols, and pathway visualizations to inform research and therapeutic development in respiratory diseases.
The rheological properties of mucus, governed primarily by the gel-forming mucins MUC5AC and MUC5B, are critical for its physiological functions, including lubrication, hydration, and protection against pathogens. In healthy airways, a balanced expression of these mucins is essential for effective mucociliary clearance. However, in muco-obstructive diseases such as asthma and chronic obstructive pulmonary disease (COPD), a dysregulation in the ratio of MUC5AC to MUC5B leads to altered mucus viscoelasticity, impaired clearance, and airway obstruction.[1][2] This comparative guide delves into the individual contributions of MUC5AC and MUC5B to mucus rheology, providing quantitative data, experimental methodologies, and an overview of their regulatory pathways.
Quantitative Rheological Comparison
Experimental studies on synthetic mucus hydrogels have demonstrated a direct correlation between the MUC5AC to MUC5B ratio and the viscoelastic properties of the gel. Hydrogels with a higher proportion of MUC5AC consistently exhibit greater elastic (G') and viscous (G'') moduli, indicating a more rigid and viscous gel structure.[1] In contrast, MUC5B-rich gels display lower viscoelasticity, contributing to a more mobile mucus layer that is more easily transported by cilia.[3] While some studies on mucus from cell cultures have shown only slightly higher, not statistically significant, complex viscosities in MUC5AC-dominant gels, they have confirmed that MUC5AC forms a network with a significantly smaller and more heterogeneous pore size.[3] This denser network structure of MUC5AC contributes to its role in trapping pathogens but also to the pathophysiology of mucus plugging in disease states.
| Mucin Ratio (MUC5B:MUC5AC) | Elastic Modulus (G') (Pa) | Viscous Modulus (G'') (Pa) | Key Observations |
| MUC5B-rich (75:25) | ~0.8 | ~0.2 | Lower viscoelasticity, more mobile gel. |
| MUC5AC-rich (25:75) | ~1.5 | ~0.4 | Higher viscoelasticity, more rigid and viscous gel.[1] |
Note: The data presented is based on studies of synthetic mucin-based hydrogels and serves as a comparative illustration. Absolute values can vary depending on the specific experimental conditions.
Experimental Protocols
The characterization of mucus rheology is primarily conducted using oscillatory rheometry. The following protocol outlines a typical experiment to measure the viscoelastic properties of mucus or mucin hydrogels.
Key Experiment: Oscillatory Rheology of Mucin Gels
Objective: To determine the elastic (G') and viscous (G'') moduli of mucin gels as a function of frequency.
Materials and Equipment:
-
Rheometer with a cone-plate or parallel-plate geometry
-
Mucin samples (e.g., purified MUC5AC and MUC5B, or synthetic hydrogels)
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Solvent trap to prevent sample evaporation
Methodology:
-
Sample Preparation:
-
Reconstitute purified mucins or prepare synthetic hydrogels at desired concentrations and ratios in the appropriate buffer.
-
Allow samples to hydrate and equilibrate under specified conditions (e.g., temperature, time).
-
-
Rheometer Setup:
-
Set the rheometer to the desired temperature (e.g., 25°C or 37°C).
-
Calibrate the instrument and set the gap between the plates according to the manufacturer's instructions.
-
-
Sample Loading:
-
Carefully load the mucin sample onto the lower plate of the rheometer, ensuring there are no air bubbles.
-
Lower the upper plate to the set gap, trimming any excess sample from the edges.
-
Cover the geometry with a solvent trap to prevent dehydration during the measurement.
-
Allow the sample to rest for a defined period to allow for mechanical equilibration.
-
-
Amplitude Sweep (Strain Sweep):
-
Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). In the LVER, G' and G'' are independent of the applied strain.
-
Select a strain value within the LVER for subsequent frequency sweep measurements.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain (within the LVER) over a defined frequency range (e.g., 0.1 to 100 rad/s).
-
Record the storage modulus (G') and the loss modulus (G'') as a function of frequency.
-
-
Data Analysis:
-
Plot G' and G'' against frequency on a logarithmic scale.
-
Compare the viscoelastic profiles of different mucin samples. A higher G' indicates a more elastic, solid-like behavior, while a higher G'' indicates a more viscous, liquid-like behavior.
-
Signaling Pathways and Experimental Workflow
The expression of MUC5AC and MUC5B is regulated by distinct signaling pathways, often initiated by inflammatory mediators. Understanding these pathways is crucial for developing targeted therapies to modulate mucin production.
Signaling Pathways
The following diagrams illustrate the key signaling cascades leading to the expression of MUC5AC and MUC5B.
Experimental Workflow
The following diagram outlines a logical workflow for a comparative study of MUC5AC and MUC5B in mucus rheology.
References
Unraveling MUC5AC Regulation: A Comparative Guide to EGFR and TLR4 Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways that govern the expression of MUC5AC, a key mucin implicated in respiratory diseases, is paramount. This guide provides a detailed comparison of two prominent pathways that induce MUC5AC expression: the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the Toll-like Receptor 4 (TLR4)-mediated pathway. Experimental data is presented to objectively compare the induction of MUC5AC through these distinct mechanisms.
Comparative Analysis of MUC5AC Induction
The EGFR and TLR4 signaling pathways represent two distinct mechanisms for upregulating MUC5AC expression. While both converge on increasing the production of this critical mucin, the nature of the stimulus, the key molecular players, and the magnitude of the response can differ. The following tables summarize quantitative data from studies investigating the induction of MUC5AC through these pathways.
| EGFR Pathway Activation | Fold Change in MUC5AC mRNA | Fold Change in MUC5AC Protein | Stimulus | Cell Type |
| EGF (10 ng/ml, 4h) | 2.4 ± 0.6[1][2] | - | Epidermal Growth Factor (EGF) | Human Nasal Epithelial Cells (HNECs) |
| EGF (50 ng/ml, 4h) | 4.6 ± 1.3[1][2] | - | Epidermal Growth Factor (EGF) | Human Nasal Epithelial Cells (HNECs) |
| EGF (100 ng/ml, 4h) | 2.9 ± 1.2[1][2] | - | Epidermal Growth Factor (EGF) | Human Nasal Epithelial Cells (HNECs) |
| EGF (10-100 ng/ml, 24h) | - | Significantly increased[1][2] | Epidermal Growth Factor (EGF) | Human Nasal Epithelial Cells (HNECs) |
| TLR4 Pathway Activation | MUC5AC Protein Level (pg/mL) | Stimulus | Cell Type |
| Control | 296.1[3] | - | Bronchial BEAS-2B epithelial cells |
| LPS | 789.5[3] | Lipopolysaccharide (LPS) | Bronchial BEAS-2B epithelial cells |
Signaling Pathway Diagrams
To visualize the molecular interactions that lead to MUC5AC expression, the following diagrams illustrate the EGFR and TLR4 signaling pathways.
References
- 1. Epidermal growth factor upregulates expression of MUC5AC via TMEM16A, in chronic rhinosinusitis with nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telmisartan mitigates lipopolysaccharide (LPS)-induced production of mucin 5AC (MUC5AC) through increasing suppressor of cytokine signaling 1 (SOCS1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human and Mouse MUC5AC: Sequence, Function, and Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the human MUC5AC and mouse Muc5ac proteins, critical components of the mucus barrier in the respiratory and gastrointestinal tracts. Understanding the similarities and differences between the human and murine orthologs is essential for translating findings from mouse models of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), to human pathophysiology and for the development of novel therapeutics. This document summarizes key sequence and functional data, details relevant experimental protocols, and visualizes important signaling pathways.
Sequence and Structural Comparison
Human MUC5AC and mouse Muc5ac are large, gel-forming mucin glycoproteins that share a conserved domain architecture. Both proteins are characterized by a large central region containing tandem repeats rich in proline, threonine, and serine (PTS domains), which are heavily O-glycosylated. This central region is flanked by N- and C-terminal domains containing von Willebrand factor (vWF) type D and C domains, cysteine-rich domains, and a C-terminal cystine knot (CK) domain, which are crucial for polymerization.[1]
While the overall domain structure is similar, there are notable differences in the primary amino acid sequences, which may contribute to functional distinctions. A protein sequence alignment of the canonical human MUC5AC (NCBI Accession: NP_001291288.1) and mouse Muc5ac (NCBI Accession: NP_034974.2) reveals key quantitative differences.
| Feature | Human MUC5AC | Mouse Muc5ac |
| NCBI Protein Accession | NP_001291288.1 | NP_034974.2 |
| Amino Acid Length | 5654 | 3455 |
| Molecular Weight (approx.) | ~585 kDa | ~368 kDa |
| Overall Sequence Identity | 45.33% | 45.33% |
| Overall Sequence Similarity | 60% | 60% |
| Gaps in Alignment | 32% | 32% |
| Location of Gene | Chromosome 11p15.5[1][2] | Chromosome 7 F5[2] |
Table 1: Comparison of Human and Mouse MUC5AC Protein Sequences.
The significant difference in amino acid length is largely attributable to the variable number of tandem repeats (VNTRs) in the central PTS domain. The murine N-terminal and C-terminal regions show striking similarities with human MUC5AC.[1]
Functional Comparison in the Respiratory Tract
Both human MUC5AC and mouse Muc5ac are major components of the mucus layer in the respiratory tract, providing a protective barrier against pathogens and inhaled particles.[2] However, their expression patterns and roles in disease pathogenesis exhibit important distinctions.
In healthy human airways, MUC5AC is predominantly expressed in goblet cells of the surface epithelium of the large airways. In contrast, healthy mice have very few MUC5AC-expressing cells in their airway epithelium.[3] However, in response to allergic inflammation and other stimuli, Muc5ac expression is strongly induced in mouse airway epithelial cells.
| Function/Characteristic | Human | Mouse |
| Primary Secretory Cells | Goblet cells in large airways | Club cells (upon stimulation)[4] |
| Role in Allergic Asthma | Increased expression is a hallmark of type 2-high asthma.[4] Contributes to mucus hypersecretion. | Essential for the development of airway hyperreactivity (AHR) in ovalbumin-induced asthma models.[5] |
| Response to IL-13 | Consistently upregulates MUC5AC expression in airway epithelial cells.[4][6] | Induces robust Muc5ac expression and goblet cell metaplasia.[4] |
| Contribution to Mucus Plugs | A major component of mucus plugs in severe asthma. | Critical for the formation of mucus plugs that lead to airway obstruction in allergic asthma models.[5] |
Table 2: Functional Comparison of Human MUC5AC and Mouse Muc5ac in the Respiratory Tract.
Regulation of MUC5AC Expression
The expression of MUC5AC is tightly regulated by a complex network of signaling pathways, with notable similarities between humans and mice, particularly in response to inflammatory and environmental stimuli.
IL-13 Signaling Pathway
Interleukin-13 (IL-13), a key cytokine in type 2 inflammation, is a potent inducer of MUC5AC expression in both human and mouse airway epithelial cells.[4][6] The signaling cascade involves the activation of the STAT6 transcription factor, which in turn upregulates the expression of SAM-pointed domain-containing Ets-like factor (SPDEF), a master regulator of goblet cell differentiation and mucin gene expression.[7][8]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of MUC5AC expression, particularly in response to environmental insults like cigarette smoke.[9] In both human and mouse airway epithelial cells, activation of EGFR by its ligands, such as TGF-α, triggers a downstream cascade involving the Ras/Raf/MEK/ERK pathway, ultimately leading to the activation of transcription factors like Sp1 that drive MUC5AC gene expression.[9]
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Mouse Model
This model is widely used to study the mechanisms of allergic airway inflammation and the role of Muc5ac.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
Procedure:
-
Sensitization: On days 0 and 7, intraperitoneally (i.p.) inject mice with 50 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
Challenge: On days 14, 15, 16, and 17, challenge the mice by intranasal (i.n.) instillation of 10 µg of OVA in 50 µL of sterile saline under light anesthesia. Control mice receive saline only.
-
Assessment: 24-48 hours after the final challenge, assess airway hyperreactivity, inflammation (e.g., by bronchoalveolar lavage), and Muc5ac expression (e.g., by immunohistochemistry or qRT-PCR).
Immunofluorescence Staining for MUC5AC in Lung Tissue
This protocol allows for the visualization and localization of MUC5AC/Muc5ac protein in lung tissue sections.
Materials:
-
Paraffin-embedded or frozen lung tissue sections (5 µm)
-
Primary antibody: anti-MUC5AC (e.g., clone 45M1, Thermo Fisher Scientific, Cat# MA5-12178)
-
Fluorescently labeled secondary antibody
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Permeabilization: If necessary, permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating sections in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-MUC5AC antibody (diluted in blocking buffer, typically 1:100 to 1:500) overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash sections with PBS, counterstain with DAPI for 5 minutes, wash again, and mount with mounting medium.
-
Imaging: Visualize sections using a fluorescence or confocal microscope.
Conclusion
While human MUC5AC and mouse Muc5ac share fundamental structural and functional characteristics as major gel-forming mucins, significant differences exist in their primary sequence, expression patterns, and specific roles in the pathophysiology of respiratory diseases. These distinctions are crucial for the interpretation of data from murine models and for the design of therapeutic strategies targeting mucus hypersecretion in human diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Mucin 5AC - Wikipedia [en.wikipedia.org]
- 3. Mucins MUC5AC and MUC5B Are Variably Packaged in the Same and in Separate Secretory Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-13 Stimulation Reveals the Cellular and Functional Plasticity of the Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Epithelial miR-141 regulates IL-13–induced airway mucus production [insight.jci.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
MUC5AC-3: A Targeted Approach to Muco-obstructive Lung Diseases - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The overexpression of Mucin 5AC (MUC5AC), a major gel-forming mucin in the respiratory tract, is a key pathological feature in several muco-obstructive lung diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its overproduction contributes to mucus plugging, airflow obstruction, and increased exacerbation frequency, making it a compelling therapeutic target.[3] This guide provides a comparative overview of targeting MUC5AC, with a focus on the clinical validation of this approach, and contrasts it with existing alternative therapies.
The Rationale for Targeting MUC5AC
In healthy airways, MUC5AC plays a role in trapping and clearing inhaled particles. However, in chronic inflammatory lung diseases, its expression is significantly upregulated.[2] This leads to the production of thick, tenacious mucus that impairs mucociliary clearance, exacerbates airway obstruction, and creates a favorable environment for bacterial growth. Therefore, selectively reducing MUC5AC production offers a novel and targeted therapeutic strategy to alleviate the mucus-related pathologies in these conditions.
Clinical Validation: The Case of ARO-MUC5AC
ARO-MUC5AC is an investigational RNA interference (RNAi) therapeutic designed to specifically silence the MUC5AC gene, thereby reducing the production of the MUC5AC protein.[4] This targeted approach represents a potential paradigm shift from broadly acting mucolytic or anti-inflammatory agents.
Clinical Trial Overview
ARO-MUC5AC is currently being evaluated in a Phase 1/2a clinical trial (NCT05292950).[5]
| Parameter | Description |
| Study Title | A Phase 1/2a Study Evaluating the Effects of ARO-MUC5AC Inhalation Solution in Healthy Subjects and Patients With Muco-Obstructive Lung Disease |
| Status | Active, not recruiting |
| Conditions | Asthma, Chronic Obstructive Pulmonary Disease (COPD) |
| Participants | Healthy Volunteers, Patients with Moderate-to-Severe Asthma, Patients with Moderate-to-Severe COPD |
| Intervention | ARO-MUC5AC (inhaled), Placebo |
| Primary Objectives | To evaluate the safety and tolerability of single and multiple doses of ARO-MUC5AC. |
| Secondary Objectives | To assess the pharmacokinetics and pharmacodynamics of ARO-MUC5AC. |
While the full clinical trial results are not yet publicly available, the initiation of this study marks a significant step in the clinical validation of MUC5AC as a therapeutic target.[4] Interim data from the healthy volunteer portion of the study were anticipated in the first half of 2023.[6]
Preclinical Evidence
Preclinical studies have demonstrated the potential of targeting MUC5AC. In a sheep model of allergic asthma, administration of ARO-MUC5AC was shown to preserve airway function.[7] Furthermore, preclinical results have indicated a significant reduction of induced MUC5AC expression in both mice and non-human primates.[7]
Comparison with Alternative Therapeutic Strategies
Currently, the management of mucus hypersecretion in COPD and asthma relies on therapies with broader mechanisms of action.
| Therapeutic Approach | Mechanism of Action | Examples | Reported Efficacy (COPD) | Limitations |
| Targeting MUC5AC (Investigational) | Directly inhibits MUC5AC protein production via RNAi. | ARO-MUC5AC | Efficacy data from ongoing clinical trials are pending. | Investigational status; long-term safety and efficacy are yet to be established. |
| Mucolytics | Break down the structure of mucus, reducing its viscosity. | N-acetylcysteine (NAC), Carbocysteine, Erdosteine | Meta-analyses show a reduction in the risk of exacerbations.[8][9] Erdosteine was ranked most effective in one network meta-analysis.[8] | Modest and variable efficacy; do not address the underlying cause of mucus overproduction.[1] |
| Anti-inflammatory Agents (Inhaled Corticosteroids) | Reduce airway inflammation, which can indirectly decrease mucus production. | Fluticasone, Budesonide | Can improve lung function and reduce inflammation, but their effect on mucus hypersecretion is not their primary mechanism.[10] | Limited efficacy in some COPD patients and potential for side effects with long-term use. |
| Bronchodilators (Beta-agonists and Anticholinergics) | Relax airway smooth muscle to improve airflow. | Albuterol, Salmeterol, Tiotropium | Primarily address bronchoconstriction, with limited direct impact on mucus production. | Do not target the underlying mucus pathology. |
Signaling Pathways Regulating MUC5AC Expression
The production of MUC5AC is regulated by complex signaling pathways, offering multiple points for therapeutic intervention. Two of the key pathways are the Epidermal Growth Factor Receptor (EGFR) and Notch signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arrowhead doses subjects in Phase I/IIa trials of pulmonary candidates [clinicaltrialsarena.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine | springermedizin.de [springermedizin.de]
- 9. Mucolytic agents versus placebo for chronic bronchitis or chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of MUC5AC-3: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of MUC5AC-3, a glycopeptide fragment of Mucin 5AC. While this compound itself is not classified as a hazardous substance, certain formulations may contain preservatives that require specific handling and disposal procedures.[1] Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Core Disposal and Safety Protocols
Standard laboratory practices should always be followed when handling any chemical, including this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[2][3] The chemical, physical, and toxicological properties of many MUC5AC analogs have not been thoroughly investigated, warranting a cautious approach.[2][3]
A key consideration for the disposal of some MUC5AC-related products is the presence of sodium azide as a preservative.[3][4] Although typically present in small quantities (e.g., less than 0.1%), sodium azide is toxic and can react with lead and copper plumbing to form highly explosive metal azides.[3][4]
Disposal Procedure for Formulations Containing Sodium Azide:
-
Identify the Presence of Sodium Azide : Always consult the product's Safety Data Sheet (SDS) to determine if it contains sodium azide.
-
Dilution is Key : Upon disposal, flush the drain with a large volume of water. This is the primary method to prevent the buildup of explosive metal azides in the plumbing.[4]
-
Segregate Waste : Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
For this compound formulations without sodium azide, general laboratory waste disposal procedures are typically sufficient. However, it is always best practice to confirm with your local EHS office.
Emergency Procedures
In the event of accidental exposure or a spill, the following measures should be taken:
| Exposure Type | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation persists.[2] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water.[2] |
| Eye Contact | Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical advice.[2] |
| Spill | Prevent the spillage from entering drains or water courses. For cleanup, wear appropriate PPE.[2] |
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Muc5AC-3
This document provides crucial safety, operational, and disposal information for handling Muc5AC-3, a modified glycopeptide fragment of the human MUC5AC protein.[1] This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a lyophilized peptide for research use only.[1][2] According to safety data sheets for similar MUC5AC-derived peptides, the substance is not classified as hazardous.[3][4] However, as with all laboratory chemicals, caution should be exercised. Potential health effects include possible irritation upon inhalation or contact with skin and eyes.[3]
The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or latex disposable gloves | To prevent skin contact.[3][4] |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or dust.[3] |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure user safety. The material is typically supplied as a lyophilized powder and should be stored at -20°C.[1][2][5]
Experimental Workflow:
The following diagram outlines the standard procedure for preparing and using this compound in a laboratory setting.
Experimental Protocol Steps:
-
Preparation : Before handling, ensure all recommended PPE is worn. Prepare a clean and decontaminated workspace. Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to avoid condensation.
-
Reconstitution : Reconstitute the peptide using the solvent recommended in the product's technical data sheet (e.g., sterile PBS).[6] Add the solvent slowly and mix gently by vortexing or pipetting up and down to ensure the peptide is fully dissolved.
-
Use and Storage : Once reconstituted, the solution can be used in the intended experiment. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot any unused portion into single-use volumes and store them at -20°C or -80°C.[6]
Disposal Plan
While not classified as hazardous, this compound and any contaminated materials should be disposed of following standard laboratory safety protocols to minimize environmental exposure.
Disposal Workflow:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
